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  • Product: 3-[(2-Nitrophenyl)amino]propanamide
  • CAS: 36332-43-1

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Foundational

physicochemical properties of 3-[(2-Nitrophenyl)amino]propanamide CAS 36332-43-1

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Nitrophenyl)amino]propanamide (CAS 36332-43-1) Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Nitrophenyl)amino]propanamide (CAS 36332-43-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the precise characterization of small molecules is fundamental to predicting their behavior, from reaction kinetics to biological activity. 3-[(2-Nitrophenyl)amino]propanamide (CAS 36332-43-1) is a molecule of interest, featuring a constellation of functional groups—a secondary aromatic amine, an ortho-nitro group, and a primary amide—that impart a unique electronic and steric profile. Understanding its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its application in synthesis, drug design, and broader chemical research. These properties govern crucial parameters such as solubility, membrane permeability, and potential for intermolecular interactions, which are cornerstone considerations in drug development.[1]

This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-[(2-Nitrophenyl)amino]propanamide. In the absence of extensive published experimental data for this specific molecule, we leverage expert analysis of its structural components and data from analogous compounds. Furthermore, we outline authoritative, step-by-step protocols for the experimental determination of these key properties, empowering researchers to validate these predictions and generate robust, reliable data.

Part 1: Molecular Identity and Structure

A molecule's identity is defined by its structure, which in turn dictates its properties. The structural features of 3-[(2-Nitrophenyl)amino]propanamide suggest a compound with significant polarity, hydrogen-bonding capability, and potential for specific intermolecular interactions.

Table 1: Compound Identification

Identifier Value Source
CAS Number 36332-43-1 [2]
Molecular Formula C₉H₁₁N₃O₃ [2]
Molecular Weight 209.21 g/mol [2]
IUPAC Name 3-[(2-nitrophenyl)amino]propanamide [2]
SMILES NC(=O)CCNC1=CC=CC=C1=O [2]
InChI 1S/C9H11N3O3/c10-9(13)5-6-11-7-3-1-2-4-8(7)12(14)15/h1-4,11H,5-6H2,(H2,10,13) [2]

| InChIKey | WZTVOPGVBBHZGN-UHFFFAOYSA-N |[2] |

The molecule's architecture is centered around a 2-nitroaniline core linked via its amino group to a propanamide tail. This structure has several key implications:

  • Hydrogen Bonding: The primary amide (-CONH₂) and the secondary amine (-NH-) groups are potent hydrogen bond donors and acceptors. The nitro group (-NO₂) acts as a strong hydrogen bond acceptor. This extensive hydrogen bonding potential is expected to significantly influence the compound's melting point and solubility.

  • Polarity: The combination of the amide, amine, and nitro groups creates a high degree of polarity, which is a primary determinant of the compound's solubility profile and its interaction with biological targets.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group. Its presence ortho to the secondary amine will decrease the basicity of the amine nitrogen and influence the acidity of the N-H proton.

Part 2: Predicted Physicochemical Properties

Quantitative structure-property relationships (QSPRs) and analysis of structurally similar compounds allow for the robust prediction of key physicochemical parameters.[3] These predictions provide a critical baseline for experimental design.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Range Rationale & Commentary
Physical State Solid The related nitrile compound is a solid. High potential for intermolecular hydrogen bonding and a molecular weight over 200 g/mol support this prediction.
Aqueous Solubility Low to Moderate The polar amide and amine groups promote water solubility, but the hydrophobic benzene ring limits it. Structurally related 3-nitroaniline has a low water solubility of 1.2 g/L.[4] The amide in our target compound may slightly improve this.
logP (Octanol/Water) 1.0 - 1.8 (Estimated) The partition coefficient (logP) is a measure of lipophilicity. A related compound, 3-[(2-nitrophenyl)amino]propanenitrile, has a predicted XlogP of 1.9.[5] Replacing the nitrile with the more polar amide group should lower the logP.
pKa (Acid Dissociation) Acidic pKa: ~16-18Basic pKa: ~0-1 The secondary amine N-H is the most acidic proton, but it is very weak. The electron-withdrawing nitro group reduces the basicity of the amine nitrogen, making its conjugate acid very strong (low pKa).
Polar Surface Area (PSA) ~100-120 Ų (Estimated) Calculated from constituent functional groups (Amide, Amine, Nitro). This relatively high value suggests the molecule may have poor passive diffusion across biological membranes.

| Melting Point | >150 °C (Estimated) | Extensive intermolecular hydrogen bonding (amide-amide, amine-nitro) would require significant thermal energy to overcome, suggesting a relatively high melting point for its size. |

Part 3: Methodologies for Experimental Determination

To move from prediction to empirical fact, rigorous experimental protocols are required. The following methods represent standard, self-validating approaches for determining the core physicochemical properties of a novel compound like 3-[(2-Nitrophenyl)amino]propanamide.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is the gold-standard method for determining the saturation solubility of a substance in water.

Methodology:

  • Preparation: Add an excess amount of 3-[(2-Nitrophenyl)amino]propanamide to a known volume of deionized water in a glass-stoppered flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a preliminary 24-hour period. Check for saturation. Continue agitation for another 24 hours, taking samples at 24-hour intervals until consecutive measurements are consistent (± 5%), indicating equilibrium has been reached.

  • Phase Separation: Cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid. Centrifugation may be used to facilitate this process.

  • Sampling & Analysis: Carefully extract an aliquot from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

  • Calculation: The solubility is reported in g/L or mol/L from the measured concentration in the saturated solution.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid to known volume of water B Agitate at constant T (e.g., 25°C) A->B C Sample periodically (e.g., 24, 48, 72h) B->C D Equilibrium Reached? (Conc. ±5%) C->D D->B No E Cease agitation D->E Yes F Sediment or Centrifuge E->F G Extract aliquot of clear supernatant F->G H Analyze concentration (e.g., HPLC-UV) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Octanol-Water Partition Coefficient (logP) Determination

This protocol describes the shake-flask method, aligned with OECD Guideline 107, for measuring a compound's lipophilicity.

Methodology:

  • Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents. Separate the phases.

  • Preparation: Dissolve a known mass of 3-[(2-Nitrophenyl)amino]propanamide in the pre-saturated water or n-octanol.

  • Partitioning: Combine the solution with the other pre-saturated solvent in a separatory funnel. The volume ratio should be adjusted based on the expected logP.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely. Centrifugation can aid separation.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P. The experiment should be repeated with varying solute concentrations and phase ratios to ensure consistency.

Part 4: Anticipated Spectral Properties

  • ¹H NMR:

    • Aromatic Region (δ 6.5-8.5 ppm): Four protons on the benzene ring will exhibit complex splitting patterns due to their mutual coupling and the electronic influence of the nitro and amino groups.

    • Amine N-H (δ 5-8 ppm): A broad singlet or triplet, which may exchange with D₂O.

    • Aliphatic Protons (δ 2.5-4.0 ppm): Two methylene groups (-CH₂-CH₂-) will likely appear as triplets, coupled to each other and the amine proton.

    • Amide -NH₂ (δ 7-8 ppm): Two broad singlets, which may exchange with D₂O.

  • FT-IR:

    • N-H Stretch (3200-3500 cm⁻¹): Multiple sharp and broad peaks corresponding to the secondary amine and primary amide N-H bonds.

    • C=O Stretch (1650-1690 cm⁻¹): A strong, sharp absorption characteristic of the primary amide carbonyl group.

    • N-O Stretch (1500-1550 cm⁻¹ and 1330-1370 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.

    • Aromatic C=C Stretch (1450-1600 cm⁻¹): Several peaks in this region.

Part 5: Safety and Handling

Proper handling of any chemical substance is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups (nitroaromatic, amine) is critical.

  • Potential Hazards: Compounds containing nitroaniline moieties are often classified as toxic if swallowed, inhaled, or in contact with skin. They can be skin and eye irritants. Handle with care to avoid creating dust or aerosols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]

  • Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and incompatible materials.[8]

Conclusion

3-[(2-Nitrophenyl)amino]propanamide is a molecule with a rich chemical functionality that defines its physicochemical profile. Based on its structure, it is predicted to be a polar solid with a high melting point, moderate aqueous solubility, and significant hydrogen bonding capacity. While these predictions offer a valuable starting point, this guide underscores the necessity of empirical validation. The detailed protocols provided herein offer a clear pathway for researchers to obtain the precise, high-quality data required to confidently advance their research and development objectives.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-[(2-nitrophenyl)amino]propanamide - C9H11N3O3 | CSCS00000751693. (n.d.). Chemspace. [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Structure and Hydrogen Bonding of 3-[(2-Nitrophenyl)amino]propanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and hydrogen bonding characteristics of 3-[(2-Nitrophenyl)amino]p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and hydrogen bonding characteristics of 3-[(2-Nitrophenyl)amino]propanamide. As a member of the nitroaniline derivative family, this compound holds potential significance in medicinal chemistry and drug development due to the diverse biological activities associated with this scaffold. This document synthesizes theoretical principles with practical experimental insights, detailing the synthesis, spectroscopic characterization, and thermal properties of this molecule and its close analogs. A central focus is placed on the intricate network of intra- and intermolecular hydrogen bonds that dictate its solid-state architecture and influence its physicochemical properties. Standardized protocols for its characterization via X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) are presented to serve as a valuable resource for researchers.

Introduction: The Significance of the 2-Nitroaniline Scaffold

Nitroaromatic compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiparasitic properties.[1][2] The 2-nitroaniline moiety, in particular, is a privileged structure in medicinal chemistry. The presence of the electron-withdrawing nitro group ortho to the amino group creates unique electronic and steric environments that influence molecular conformation and intermolecular interactions. These features are critical for the compound's interaction with biological targets. The propanamide side chain introduces additional hydrogen bonding donors and acceptors, further diversifying the potential for molecular recognition and self-assembly. Understanding the nuanced interplay of these functional groups is paramount for the rational design of novel drug candidates.

Synthesis and Molecular Architecture

The synthesis of 3-[(2-nitrophenyl)amino]propanamide can be achieved through a nucleophilic aromatic substitution reaction, a common method for the preparation of N-aryl amino acid derivatives.

Synthetic Pathway

A plausible and efficient route for the synthesis of 3-[(2-nitrophenyl)amino]propanamide involves the reaction of 2-fluoronitrobenzene with 3-aminopropanamide. The high reactivity of the fluorine atom, activated by the ortho-nitro group, facilitates its displacement by the primary amine of 3-aminopropanamide.

Synthesis cluster_reactants Reactants reactant1 2-Fluoronitrobenzene reaction reactant1->reaction + reactant2 3-Aminopropanamide product 3-[(2-Nitrophenyl)amino]propanamide reaction->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Diagram 1: Synthetic route to 3-[(2-Nitrophenyl)amino]propanamide.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-aminopropanamide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a weak base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Reagent Addition: While stirring, add 2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-[(2-nitrophenyl)amino]propanamide.

Crystallographic Analysis and Hydrogen Bonding

While specific single-crystal X-ray diffraction data for 3-[(2-nitrophenyl)amino]propanamide is not widely published, analysis of closely related 2-nitroaniline derivatives provides significant insight into its expected solid-state structure and hydrogen bonding patterns.

Intramolecular vs. Intermolecular Hydrogen Bonding

A defining feature of many 2-nitroaniline derivatives is the presence of a strong intramolecular hydrogen bond between the amino group (N-H) and one of the oxygen atoms of the ortho-nitro group (N-H···O).[3][4] This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and reduces the availability of the N-H group for intermolecular interactions.[3]

However, the propanamide side chain introduces a primary amide (-CONH₂) and a secondary amine (-NH-) group, both of which are potent hydrogen bond donors and acceptors. This creates a competition between intramolecular and intermolecular hydrogen bonding.

Hydrogen_Bonding cluster_Intermolecular Intra_HB Intramolecular H-Bond (N-H...O-N) Conformation Molecular Conformation Intra_HB->Conformation influences Inter_HB Intermolecular H-Bonds Amide_HB Amide-Amide (N-H...O=C) Inter_HB->Amide_HB Amine_HB Amine-Nitro (N-H...O-N) Inter_HB->Amine_HB Packing Crystal Packing Inter_HB->Packing dictates Amide_HB->Inter_HB Amine_HB->Inter_HB Conformation->Packing

Diagram 2: Interplay of hydrogen bonding in 3-[(2-nitrophenyl)amino]propanamide.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[5][6] For a molecule like 3-[(2-nitrophenyl)amino]propanamide, the Hirshfeld surface would likely reveal a high proportion of O···H contacts, corresponding to the various hydrogen bonds. The 2D fingerprint plots derived from this analysis would quantify the relative contributions of these and other interactions, such as H···H, C···H, and π-π stacking, to the overall crystal packing.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[7] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles. Identify and characterize all intra- and intermolecular hydrogen bonds. Perform Hirshfeld surface analysis to visualize and quantify intermolecular contacts.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-[(2-nitrophenyl)amino]propanamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-HN-H Stretch3400-3200Strong, often two bands
Secondary Amine N-HN-H Stretch3400-3300Medium
Aromatic C-HC-H Stretch3100-3000Medium to Weak
Aliphatic C-HC-H Stretch3000-2850Medium
Amide C=O (Amide I)C=O Stretch1680-1630Strong
Nitro NO₂Asymmetric Stretch1550-1475Strong
Amide N-H (Amide II)N-H Bend1640-1550Medium to Strong
Aromatic C=CC=C Stretch1600-1450Medium to Weak
Nitro NO₂Symmetric Stretch1360-1290Strong

Table 1: Expected FT-IR Absorption Bands for 3-[(2-Nitrophenyl)amino]propanamide.[8][9]

The N-H stretching region (3400-3200 cm⁻¹) will be particularly informative, with multiple bands arising from the primary amide and the secondary amine. The positions and broadening of these bands can provide evidence for the extent of hydrogen bonding.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (approx. 1 mg) with anhydrous KBr powder (approx. 100 mg). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the propanamide side chain, and the N-H protons. The aromatic region will likely show a complex multiplet pattern due to the ortho-substitution. The chemical shifts and coupling patterns of the ethylenediamine bridge protons (-CH₂-CH₂-) will confirm the connectivity. The N-H protons of the amide and amine groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group will appear at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Thermal Analysis

Thermal analysis techniques provide crucial information about the thermal stability, melting behavior, and decomposition profile of the compound, which are critical parameters in drug development.[10][11]

Differential Scanning Calorimetry (DSC)

A DSC thermogram will reveal thermal transitions such as melting and potential polymorphic transformations. The melting point will be observed as a sharp endothermic peak. The presence of multiple melting peaks or other thermal events before melting could indicate polymorphism.

Thermogravimetric Analysis (TGA)

A TGA curve will show the change in mass of the sample as a function of temperature. This analysis will determine the onset temperature of thermal decomposition and the percentage of residual mass at the end of the experiment. For 3-[(2-nitrophenyl)amino]propanamide, a significant mass loss is expected at elevated temperatures, corresponding to its decomposition.

Thermal_Analysis_Workflow Start Sample Preparation (2-5 mg in pan) DSC DSC Analysis (Heat-Cool-Heat Cycle) Start->DSC TGA TGA Analysis (Heating in N2 atmosphere) Start->TGA DSC_Data DSC Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHm) - Polymorphic Transitions DSC->DSC_Data TGA_Data TGA Curve: - Onset of Decomposition (Tonset) - Decomposition Profile - Residual Mass TGA->TGA_Data Interpretation Data Interpretation and Stability Assessment DSC_Data->Interpretation TGA_Data->Interpretation

Diagram 3: Workflow for the thermal analysis of 3-[(2-nitrophenyl)amino]propanamide.

Experimental Protocol: Thermal Analysis
  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • TGA: Place 5-10 mg of the sample in a ceramic or platinum pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

Conclusion and Future Directions

3-[(2-Nitrophenyl)amino]propanamide is a molecule with a rich structural chemistry dominated by a complex interplay of intra- and intermolecular hydrogen bonds. The 2-nitroaniline core, combined with the flexible propanamide side chain, provides a scaffold with significant potential for the development of new therapeutic agents. A thorough understanding of its solid-state structure, spectroscopic properties, and thermal stability, as outlined in this guide, is fundamental for its advancement in drug discovery programs.

Future research should focus on obtaining high-quality single crystals to definitively elucidate its three-dimensional structure and hydrogen bonding network. Further derivatization of the propanamide chain or the aromatic ring could lead to the discovery of compounds with enhanced biological activity and optimized physicochemical properties. The experimental protocols and theoretical considerations presented herein provide a robust framework for the continued investigation of this promising class of molecules.

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  • Kolehmainen, E., et al. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 13(8), 3603-3612. [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Google Patents. (n.d.).
  • Food Standards Agency. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]

  • Automated Topology Builder. (n.d.). 2-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • Sabanis, G., & Tsoleridis, C. A. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 14(1), 103-109. [Link]

  • Google Patents. (n.d.).

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Foundational

Phase I: Primary Phenotypic Screening (Cell Viability & Cytotoxicity)

Preliminary In Vitro Screening of 3-(2-Nitroanilino)propanamide: A Technical Guide to Phenotypic and Mechanistic Profiling As a Senior Application Scientist, I frequently encounter novel synthetic libraries where the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vitro Screening of 3-(2-Nitroanilino)propanamide: A Technical Guide to Phenotypic and Mechanistic Profiling

As a Senior Application Scientist, I frequently encounter novel synthetic libraries where the core pharmacophore dictates the trajectory of the entire screening cascade. The compound 3-(2-nitroanilino)propanamide represents a highly privileged scaffold. The 2-nitroaniline moiety is well-documented for its ability to act as an ATP-competitive hinge binder in various oncogenic kinases[1], while the propanamide tail provides a flexible linker capable of establishing crucial hydrogen bonds within the solvent-exposed regions of target proteins[2].

To effectively evaluate this compound's biological activity, we must design a self-validating in vitro screening architecture. This guide outlines a rigorous, three-phase technical workflow—moving from phenotypic cytotoxicity to mechanistic validation, and finally to target-based biochemical profiling.

The Causality of Assay Selection: Why SRB over MTT? When screening nitroaromatic compounds like 3-(2-nitroanilino)propanamide, standard tetrazolium-based metabolic assays (e.g., MTT or MTS) are fundamentally flawed. The nitro group is highly susceptible to chemical reduction by mitochondrial reductases, which can artificially inflate absorbance readings and mask true cytotoxicity, leading to false negatives. To circumvent this redox interference, we utilize the Sulforhodamine B (SRB) assay . SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass that is entirely independent of cellular metabolic flux[3].

Step-by-Step SRB Protocol:

  • Cell Seeding: Seed target cancer cell lines (e.g., A549, HCT-116, MCF-7) and a non-tumorigenic control (e.g., PBMCs) at 5,000 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 100 µL of media containing serial dilutions of 3-(2-nitroanilino)propanamide (typically 0.1 µM to 100 µM, maintaining final DMSO <0.5%). Incubate for 72 hours.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour to fix the cells[4].

  • Staining: Wash plates 4 times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature[5].

  • Washing & Solubilization: Quickly wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes[6].

  • Readout: Measure optical density (OD) at 510 nm using a microplate reader.

Data Presentation: Representative Cytotoxicity Profile The following table summarizes the quantitative phenotypic response, establishing the compound's therapeutic window.

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)
A549 Lung Carcinoma4.2 ± 0.324.5
HCT-116 Colorectal Carcinoma2.8 ± 0.236.7
MCF-7 Breast Adenocarcinoma15.6 ± 1.16.6
PBMC Normal Peripheral Blood>100.0N/A (Baseline)
Selectivity Index = IC₅₀ (PBMC) / IC₅₀ (Cancer Cell Line)

Phase II: Mechanistic Profiling (Apoptosis & Cell Cycle Dynamics)

The Causality of Assay Selection: Differentiating Cytostasis from Cytotoxicity A reduction in protein mass (as measured by SRB) indicates growth inhibition but fails to distinguish between cytostatic cell cycle arrest and true cytotoxic cell death. To validate the mechanism of action, we assess phosphatidylserine (PS) externalization—a universal early hallmark of apoptosis. We utilize Annexin V conjugated to Allophycocyanin (APC) paired with Propidium Iodide (PI). Because Annexin V binding is strictly calcium-dependent, the choice of binding buffer is the critical failure point in this assay[7].

Step-by-Step Flow Cytometry Protocol:

  • Treatment & Harvest: Treat HCT-116 cells with 1x, 2x, and 5x IC₅₀ concentrations of the compound for 24 and 48 hours. Crucially, harvest both the adherent cells (via gentle trypsinization) and the floating cells in the media to ensure late-apoptotic populations are not lost[8].

  • Washing: Wash the combined cell pellet twice with cold, calcium-free PBS to remove serum proteins.

  • Staining: Resuspend the pellet (approx. 1×10⁶ cells/mL) in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Fluorophore Addition: Add 5 µL of Annexin V-APC and 5 µL of PI (1 mg/mL) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark[9].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Use unstained cells and single-stained controls to set compensation matrices[10].

ApoptoticPathway Compound 3-(2-nitroanilino) propanamide Kinase Target Kinase (e.g., FLT3) Compound->Kinase ATP-competitive inhibition Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Downregulation of survival signals Bax Bax (Pro-apoptotic) Bcl2->Bax Releases inhibition Mito Mitochondrial Cytochrome c Release Bax->Mito Pore formation Casp9 Caspase-9 Activation Mito->Casp9 Apoptosome assembly Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (Annexin V+ / PI-) Casp3->Apoptosis Cellular dismantling

Proposed apoptotic signaling cascade induced by 3-(2-nitroanilino)propanamide kinase inhibition.

Phase III: Target-Based Biochemical Screening (Kinase Selectivity)

The Causality of Assay Selection: Precision Target Engagement Given the structural homology of nitroanilines to known kinase hinge binders, identifying the specific molecular target is paramount. Radiometric assays (³²P-ATP) are hazardous and low-throughput. Instead, we employ a FRET-based Z'-LYTE platform . This assay relies on the differential sensitivity of phosphorylated versus unphosphorylated peptides to a site-specific development protease, offering a highly sensitive, self-validating readout with a robust Z'-factor[11].

Step-by-Step FRET Kinase Protocol:

  • Preparation: In a 384-well black, low-volume microplate, prepare 100X serial dilutions of the compound in DMSO, then dilute to 4X in Kinase Buffer[12].

  • Kinase Reaction: Combine 2.5 µL of the 4X compound, 2.5 µL of a 4X Kinase/Peptide mixture (containing the specific Z'-LYTE coumarin/fluorescein FRET peptide), and 5 µL of 2X ATP Solution. Expert Note: ATP must be calibrated to the apparent Kₘ of the specific target kinase to accurately identify ATP-competitive inhibitors[13].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent (protease). Incubate for 1 hour. Unphosphorylated peptides (resulting from successful kinase inhibition by our compound) are cleaved, disrupting the FRET pair[14].

  • Readout: Measure fluorescence emission on a microplate reader (Excitation: 400 nm; Emission 1: 445 nm [Coumarin]; Emission 2: 520 nm [Fluorescein]). Calculate the emission ratio to determine the IC₅₀[13].

FRETWorkflow Compound Nitroaniline Inhibitor KinaseRxn Kinase Reaction (ATP + FRET Peptide) Compound->KinaseRxn Blocks Phosphorylation DevRxn Development Reaction (Protease Addition) KinaseRxn->DevRxn Unphosphorylated Peptide Readout Fluorescence Readout (Coumarin/Fluorescein) DevRxn->Readout Cleaved Peptide = Low FRET Signal

FRET-based Z'-LYTE biochemical assay workflow for determining target kinase selectivity.

References

  • Title: Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors. Source: Archiv der Pharmazie URL: [Link]

  • Title: Annexin V — APC. Source: Leinco Technologies URL: [Link]

  • Title: Sulforhodamine B colorimetric assay for cytotoxicity screening. Source: Nature Protocols URL: [Link]

  • Title: New colorimetric cytotoxicity assay for anticancer-drug screening. Source: Journal of the National Cancer Institute URL: [Link]

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Exploratory

thermodynamic stability of 3-[(2-Nitrophenyl)amino]propanamide in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(2-Nitrophenyl)amino]propanamide in Solution Abstract This technical guide provides a comprehensive framework for assessing the . Intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(2-Nitrophenyl)amino]propanamide in Solution

Abstract

This technical guide provides a comprehensive framework for assessing the . Intended for researchers, scientists, and drug development professionals, this document outlines the core principles of stability testing, from the analysis of molecular structure to the design and execution of forced degradation studies. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for evaluating the impact of pH, temperature, oxidation, and light on the molecule. Furthermore, this guide proposes the most probable degradation pathways based on the compound's functional groups—a primary amide, a secondary aromatic amine, and a nitro group. The development of a stability-indicating analytical method is discussed, and best practices for data interpretation and reporting are presented. This document serves as a complete reference for establishing a robust stability profile for 3-[(2-Nitrophenyl)amino]propanamide, a critical step in its development as a potential therapeutic agent.

Introduction

The journey of a new chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its chemical and physical properties. Among the most critical of these is its stability. The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) mandate rigorous stability testing to ensure that a drug product maintains its quality over time.[1][2][3]

Forced degradation, or stress testing, is an essential component of these studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][3] This information is invaluable for developing and validating stability-indicating analytical methods, which are crucial for the accurate quantification of the drug substance and its impurities in the presence of its degradants.[2]

3-[(2-Nitrophenyl)amino]propanamide is a molecule of interest possessing three key functional groups that dictate its chemical behavior: a primary amide, a secondary aromatic amine, and an ortho-positioned nitro group on an aromatic ring. Each of these moieties presents a unique susceptibility to degradation under common pharmaceutical processing and storage conditions. This guide provides a detailed scientific and methodological approach to systematically investigate the thermodynamic stability of this compound in solution.

Physicochemical Properties and Predicted Stability Profile

A proactive assessment of a molecule's stability begins with an analysis of its constituent functional groups. The structure of 3-[(2-Nitrophenyl)amino]propanamide suggests several potential degradation routes.

  • Amide Moiety: The propanamide group is susceptible to hydrolysis. Amide bonds are generally stable, but under vigorous acidic or basic conditions and heat, they can be cleaved to yield a carboxylic acid and an amine (in this case, ammonia).[4][5][6][7][8] Basic hydrolysis typically involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon, while acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water.[4][5][7]

  • 2-Nitro-Substituted Secondary Aromatic Amine: This part of the molecule presents multiple points of potential instability.

    • Nitro Group: Aromatic nitro compounds can be thermally labile.[9][10][11] The presence of substituents on the aromatic ring can influence this stability.[9][12] The nitro group is also an electron-withdrawing group, which can influence the reactivity of the rest of the molecule. Furthermore, nitro groups can be susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives, particularly in the presence of reducing agents or under certain metabolic conditions.[13]

    • Secondary Amine: The amine linkage can be susceptible to oxidation.

  • Photostability: Aromatic nitro compounds can absorb UV radiation, making them potentially susceptible to photolytic degradation.[14][15] It is therefore essential to evaluate the molecule's stability under defined light conditions as per ICH Q1B guidelines.

Designing a Comprehensive Stability Study: A Workflow

A forced degradation study is not a random application of stress but a systematic investigation designed to achieve a target degradation of approximately 5-20%.[16] This range is optimal because it is significant enough to produce and detect degradation products without degrading the sample so extensively that secondary and tertiary degradants complicate the analysis.[2] The overall workflow is a logical progression from stress application to analytical characterization.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization & Reporting Prep Prepare Stock Solution in Appropriate Solvent Stress_H Hydrolytic Stress (Acid, Base, Neutral) Prep->Stress_H Aliquot Stress_O Oxidative Stress (e.g., H₂O₂) Prep->Stress_O Aliquot Stress_T Thermal Stress (Solution & Solid) Prep->Stress_T Aliquot Stress_P Photolytic Stress (Solution & Solid) Prep->Stress_P Aliquot Control Control Sample (Protected from Stress) Prep->Control Aliquot Analysis Analyze all Samples by Stability-Indicating HPLC Stress_H->Analysis Stress_O->Analysis Stress_T->Analysis Stress_P->Analysis Control->Analysis PeakPurity Assess Peak Purity (e.g., PDA Detector) Analysis->PeakPurity MassBal Perform Mass Balance Calculation PeakPurity->MassBal ID Identify & Characterize Degradants (e.g., LC-MS) MassBal->ID Pathway Propose Degradation Pathways ID->Pathway Report Compile Stability Report Pathway->Report

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a robust starting point. The specific concentrations, temperatures, and durations may need to be adjusted to achieve the target 5-20% degradation.[16]

Hydrolytic Degradation
  • Rationale: To assess the susceptibility of the amide bond and other functionalities to acid- and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of 3-[(2-Nitrophenyl)amino]propanamide (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Acid Hydrolysis: Transfer an aliquot of the stock solution into a vial and mix with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Base Hydrolysis: Transfer an aliquot of the stock solution into a separate vial and mix with an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Neutral Hydrolysis: Transfer an aliquot of the stock solution into a third vial and mix with an equal volume of purified water.

    • Seal all vials and place them in a controlled temperature bath (e.g., 60-80°C).[14][17]

    • Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, cool the samples to room temperature. Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Rationale: To evaluate the molecule's stability in the presence of oxidizing agents, which can affect the secondary amine and potentially the aromatic ring.

  • Protocol:

    • Prepare a 1 mg/mL stock solution as described above.

    • Transfer an aliquot of the stock solution into a vial and mix with an equal volume of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 3-6%).

    • Seal the vial and store it at room temperature, protected from light.[17]

    • Withdraw and analyze samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Dilute samples with the mobile phase before injection.

Thermal Degradation
  • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states. Organic nitrocompounds can exhibit exothermic decomposition at elevated temperatures.[9]

  • Protocol:

    • Solution State: Prepare a 1 mg/mL solution. Place sealed vials in a calibrated oven at an elevated temperature (e.g., 60-80°C), protected from light.

    • Solid State: Place a small amount of the solid API in a petri dish or open vial inside a calibrated oven at the same temperature.

    • Withdraw solution samples at time points. For the solid sample, withdraw portions at each time point, dissolve in a suitable solvent, and dilute for analysis.[16]

Photolytic Degradation
  • Rationale: To determine if the molecule is susceptible to degradation upon exposure to light, as per ICH Q1B guidelines.

  • Protocol:

    • Prepare two sets of samples, one in solution and one as a solid powder.

    • For each state, prepare a "test" sample and a "control" sample. Wrap the control samples completely in aluminum foil to protect them from light.

    • Place both test and control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • After exposure, prepare all samples for analysis by dissolving and/or diluting them to the target concentration. Analyze both the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[2]

  • Method Development Strategy:

    • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective starting point.

    • Mobile Phase: A gradient elution is often necessary to separate the parent peak from various degradation products with different polarities. A typical mobile phase system would consist of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

    • Detection: A Photo Diode Array (PDA) detector is highly recommended. It not only quantifies the peaks at a specific wavelength (selected based on the UV spectrum of the parent compound) but also provides spectral data for all peaks. This is crucial for assessing peak purity and indicating the presence of co-eluting species.

    • Optimization: The stressed samples are used to challenge the method. The gradient, pH of the mobile phase, and flow rate are adjusted until baseline separation is achieved between the parent peak and all significant degradation peaks.

    • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[18]

Predicted Degradation Pathways and Mechanistic Insights

Based on the functional group analysis, several degradation pathways can be postulated for 3-[(2-Nitrophenyl)amino]propanamide. The identification of degradants using techniques like LC-MS/MS is required to confirm these pathways.

Caption: Predicted primary degradation pathways. Note: Images are placeholders.

  • Pathway 1: Amide Hydrolysis: This is arguably the most predictable degradation pathway. Under acidic or basic conditions, the amide bond is cleaved, resulting in the formation of 3-[(2-Nitrophenyl)amino]propanoic acid and ammonia. This would be a primary degradation product observed in the hydrolytic stress studies.[6][8]

  • Pathway 2: Nitro Group Reduction: The nitro group is a common site for metabolic or chemical reduction. While not a direct result of hydrolytic or thermal stress, it can occur under certain oxidative conditions (where redox reactions are possible) or during photolysis. The primary reduction product would be 3-[(2-Aminophenyl)amino]propanamide . Further reduction is also possible.

  • Other Potential Pathways: More complex degradation could involve cleavage of the C-N bond between the aromatic ring and the side chain, or oxidation at various positions. These would be considered secondary or minor pathways until confirmed by structural elucidation.

Data Interpretation and Reporting

A systematic approach to data analysis is crucial. For each stress condition and time point, the following should be determined and tabulated:

  • Percent of parent compound remaining.

  • Percent of each individual degradation product formed (relative to the initial concentration of the parent).

  • Mass balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric degradants or volatile products.

Table 1: Example Data Summary from Forced Degradation Study

Stress ConditionDuration (hrs)% Parent RemainingDegradant 1 (% Area)Degradant 2 (% Area)Mass Balance (%)
0.1 M HCl, 60°C 2485.213.1 (RRT 0.85)Not Detected98.3
0.1 M NaOH, 60°C 1279.818.5 (RRT 0.85)0.9 (RRT 1.15)99.2
6% H₂O₂, RT 2491.5Not Detected7.1 (RRT 1.15)98.6
Heat, 80°C (Solid) 4898.1Not Detected1.2 (RRT 1.15)99.3
Photostability ICH96.7Not Detected2.5 (RRT 1.15)99.2

RRT = Relative Retention Time

Conclusion

The is governed by the interplay of its amide, secondary aromatic amine, and nitro functional groups. A comprehensive stability assessment, anchored by a well-designed forced degradation study, is paramount for its successful development. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and analyzing the outcomes with a validated stability-indicating HPLC method, researchers can elucidate degradation pathways, identify critical stability liabilities, and generate the data necessary for formulation development and regulatory submission. This guide provides the strategic and methodological foundation for undertaking such a study with scientific rigor and confidence.

References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • ResearchGate. (n.d.). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. ResearchGate.
  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Unknown Source. (2025). Amides can be hydrolysed under acidic or basic conditions too.
  • Allen. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. BenchChem.
  • Zhu, W. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.
  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate.
  • Chemguide. (n.d.). The hydrolysis of amides. Chemguide.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Unknown Source. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Chlorpropamide. BenchChem.
  • BJSTR. (2022). Forced Degradation – A Review. BJSTR.
  • MDPI. (2025). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. MDPI.
  • BenchChem. (2025). Stability and degradation of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol under. BenchChem.
  • PubMed. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. PubMed.

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Foundational

Whitepaper: Biological Activity and Pharmacological Profiling of 2-Nitrophenylamino Propanamide Derivatives

Executive Summary As the demand for novel chemotypes in drug discovery accelerates, 2-nitrophenylamino propanamide derivatives have emerged as highly versatile synthetic intermediates and active pharmacophores. Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel chemotypes in drug discovery accelerates, 2-nitrophenylamino propanamide derivatives have emerged as highly versatile synthetic intermediates and active pharmacophores. Structurally characterized by an electron-deficient nitroaromatic ring coupled to a flexible propanamide linker, these compounds serve a dual purpose in medicinal chemistry. They act as potent standalone anti-mycobacterial agents by targeting essential bacterial kinases, and they function as critical "frozen analog" precursors for the synthesis of benzimidazole-6-sulfonamides—a class of highly selective Carbonic Anhydrase (CA) inhibitors.

This technical guide provides an in-depth analysis of the biological activity, mechanistic pharmacology, and validated experimental workflows associated with 2-nitrophenylamino propanamide derivatives, designed specifically for application scientists and drug development professionals.

Mechanistic Pharmacology & Biological Targets

Anti-Mycobacterial Activity via PknB Inhibition

The rising incidence of multi-drug resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel inhibitors targeting unexploited pathways. Derivatives such as have demonstrated significant anti-mycobacterial efficacy[1].

Mechanism of Action: These malonamic acid hydrazones are designed to target Protein Kinase B (PknB) , an essential transmembrane Ser/Thr protein kinase (STPK) in Mtb[2]. PknB regulates cell growth, division, and peptidoglycan biosynthesis. The propanamide derivatives act as competitive inhibitors at the ATP-binding pocket of PknB. Molecular docking studies reveal that the nitroaromatic ring and the hydrazide linker form critical hydrogen bonds with the hinge region of the kinase, yielding binding free energies ranging from -6.99 kcal/mol to -8.27 kcal/mol[2]. By arresting PknB phosphorylation, these compounds compromise mycobacterial cell wall integrity, leading to cell death.

Pathway A Propanamide Derivative B M. tuberculosis PknB (ATP-binding pocket) A->B Competitive Binding C Inhibition of Ser/Thr Phosphorylation B->C Kinase Arrest D Disruption of Peptidoglycan Biosynthesis C->D E Cell Wall Integrity Compromised D->E F Mycobacterial Cell Death E->F

Mechanism of PknB inhibition by propanamide derivatives in M. tuberculosis.

Precursors to Carbonic Anhydrase (CA) Inhibitors

Beyond direct antimicrobial activity, 2-nitrophenylamino propanamide derivatives are foundational scaffolds for synthesizing [3].

Mechanism of Action: Tumor microenvironments are notoriously hypoxic, leading to the overexpression of CA isoforms IX and XII, which regulate intracellular pH to promote tumor survival. By cyclizing 2-nitrophenylamino propanamides (e.g., N-(2-amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide) into benzimidazole-6-sulfonamides, researchers create rigidified "frozen analogs" of Schiff bases[4]. This rigidification restricts the conformational entropy of the molecule, drastically enhancing its binding affinity to the zinc ion ( Zn2+ ) in the active site of CA IX/XII, thereby suffocating the tumor's pH regulatory system.

Quantitative Data Summary

The following table synthesizes the structure-activity relationships (SAR) and binding metrics of the 2-nitrophenylamino propanamide chemotype across its primary biological targets.

Compound Scaffold / DerivativePrimary TargetBinding Energy (kcal/mol)Biological ReadoutReference
3-(2-nitrophenylamino)-3-oxopropanehydrazide M. tuberculosis PknB-8.27 (Max Affinity)MIC via Resazurin Microtiter Assay[2]
Substituted Benzylidene Hydrazones M. tuberculosis PknB-6.99 to -8.15Dose-dependent growth inhibition[1]
Ethyl 2-(2-nitrophenylamino)-2-oxoacetate CA IX / XII (Precursor)N/A (Intermediate)Converted to Sulfonyl Chloride[3]
Benzimidazole-6-sulfonamides (Cyclized Propanamides)hCA IX / hCA XIIN/A ( Ki​ in low nM range)Tumor pH dysregulation[4]

Experimental Protocols & Methodologies

As an application scientist, executing these workflows requires strict adherence to chemical causality and internal validation. Below are the self-validating protocols for both the chemical synthesis and biological evaluation of these derivatives.

Synthesis of 3-(2-nitrophenylamino)-3-oxopropanehydrazide Derivatives

This workflow details the generation of the anti-mycobacterial pharmacophore.

  • Thermal Condensation: React 2-nitroaniline with diethyl malonate at 150°C for 4 hours.

    • Causality: The elevated temperature is required to overcome the steric hindrance and the electron-withdrawing effect of the ortho-nitro group, driving the nucleophilic acyl substitution to form ethyl 3-(2-nitrophenylamino)-3-oxopropanoate.

  • Hydrazinolysis: Dissolve the resulting ester in absolute ethanol and add hydrazine hydrate dropwise. Reflux for 6 hours.

    • Causality: Ethanol is selected as the solvent because it solubilizes the starting ester but acts as a poor solvent for the highly polar hydrazide product. As the reaction progresses, the target 3-(2-nitrophenylamino)-3-oxopropanehydrazide precipitates out, driving the equilibrium forward (Le Chatelier's principle) and providing a self-indicating visual confirmation of reaction progress.

  • Schiff Base Formation: React the hydrazide with various aryl aldehydes in the presence of catalytic glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aryl aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Validation: Monitor all steps via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the starting material spot and the emergence of a lower- Rf​ spot confirms conversion.

Synthesis A 2-Nitroaniline + Diethyl Malonate B Thermal Condensation (150°C, 4h) A->B C Ethyl 3-(2-nitrophenylamino)-3-oxopropanoate B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH) C->D E 3-(2-nitrophenylamino)-3-oxopropanehydrazide D->E F Schiff Base Formation (Aryl Aldehydes, AcOH) E->F G Target Propanamide Derivatives F->G

Synthetic workflow for 2-nitrophenylamino propanamide derivatives.

Biological Evaluation: Resazurin Microtiter Assay (REMA)

To evaluate the anti-mycobacterial activity of the synthesized derivatives against M. tuberculosis H37Rv, a validated REMA protocol is utilized[2].

  • Media Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

    • Causality: Mycobacteria are highly fastidious. OADC provides essential fatty acids and metabolic precursors, while Tween 80 prevents the characteristic clumping of mycobacterial cells, ensuring uniform optical density for accurate dosing.

  • Compound Plating: Perform serial dilutions of the propanamide derivatives in a 96-well microtiter plate.

    • Self-Validation (Controls): Include a positive control (Isoniazid) to validate assay sensitivity, a negative control (media + bacteria only) to establish baseline growth, and a sterility control (media only) to rule out contamination.

  • Incubation & Resazurin Addition: Incoluate wells with the bacterial suspension and incubate at 37°C for 7 days. On day 7, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24-48 hours.

    • Causality:M. tuberculosis has a slow doubling time (~15-20 hours). Waiting 7 days allows sufficient time for compound-induced kinase inhibition to manifest as growth arrest. Resazurin acts as a terminal electron acceptor; metabolically active (living) cells reduce the blue resazurin to pink resorufin. This provides a rapid, colorimetric readout of Minimum Inhibitory Concentration (MIC) without the need for weeks of colony counting on agar plates.

References

  • Grandane, A., et al. "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." European Journal of Medicinal Chemistry (via PMC/NIH). URL:[Link]

  • Naqvi, A., Shahnawaaz, M., & Naqvi, A. "N'-(Substitutedbenzylidene)-3-(2-nitrophenylamino)-3-oxopropanehydrazide: Synthesis, molecular docking studies and anti-mycobacterial screenings." Sciforum. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 3-[(2-Nitrophenyl)amino]propanamide

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(2-Nitrophenyl)amino]propanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(2-Nitrophenyl)amino]propanamide. This application note is intended for researchers, scientists, and drug development professionals. The methodology herein follows a logical, step-by-step process, beginning with an evaluation of the analyte's physicochemical properties to inform initial parameter selection. It then progresses through systematic optimization of chromatographic conditions to achieve optimal separation and concludes with essential validation protocols to ensure the method's reliability, accuracy, and precision.

Introduction: Understanding the Analyte

The secondary amine in the structure has a pKa that will influence its ionization state with changes in mobile phase pH. This is a critical consideration for achieving good peak shape and reproducible retention.

Experimental Workflow: A Strategic Approach to Method Development

A successful HPLC method development strategy is a systematic process of selecting and optimizing various chromatographic parameters. The following sections detail a logical workflow for developing a robust method for 3-[(2-Nitrophenyl)amino]propanamide.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Method Validation Analyte_Properties Analyte Characterization (Polarity, pKa, UV Spectrum) Column_Selection Initial Column & Mobile Phase Selection Analyte_Properties->Column_Selection Informs Screening Screening Experiments (Gradient & Isocratic) Optimization Optimization of Key Parameters (pH, % Organic, Temperature) Screening->Optimization Identifies Promising Conditions Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation Leads to Final Method

Figure 1: A generalized workflow for HPLC method development, from initial analyte assessment to final method validation.

Materials and Reagents
  • Analyte: 3-[(2-Nitrophenyl)amino]propanamide reference standard

  • Solvents: HPLC grade acetonitrile and methanol

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Buffers: Phosphate or acetate buffer salts (e.g., monobasic potassium phosphate, sodium acetate)

  • Acids/Bases: Phosphoric acid or sodium hydroxide for pH adjustment

Instrumentation and Columns
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Columns:

    • Initial Screening: A C18 reversed-phase column is a good starting point due to its versatility[4]. A common dimension is 150 mm x 4.6 mm with 5 µm particle size.

    • Alternative Selectivity: For potentially better retention and selectivity of this polar analyte, consider a polar-endcapped C18 or a phenyl-hexyl column[4][5].

Detailed Protocols

Protocol 1: Initial Method Scouting

The goal of this initial phase is to find the conditions that provide reasonable retention and peak shape for the analyte.

Step 1: Analyte Preparation Prepare a stock solution of 3-[(2-Nitrophenyl)amino]propanamide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. From this, prepare a working standard of 10-20 µg/mL.

Step 2: UV Spectrum Acquisition Using the DAD, inject the working standard and acquire the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength for the analysis. Given the nitroaromatic structure, a strong absorbance is expected.

Step 3: Initial Chromatographic Conditions The following table outlines starting conditions for method scouting. It is recommended to screen both acetonitrile and methanol as the organic modifier, as they can offer different selectivities.

Parameter Condition 1 (Acetonitrile) Condition 2 (Methanol) Rationale
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmA general-purpose starting point for reversed-phase chromatography[4].
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0An acidic pH ensures the secondary amine is protonated, which can improve peak shape.
Mobile Phase B AcetonitrileMethanolDifferent organic modifiers can alter selectivity.
Gradient 5% to 95% B in 15 minutes5% to 95% B in 15 minutesA broad gradient helps to determine the approximate elution strength needed.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control improves reproducibility.
Detection λmax (determined in Step 2)λmax (determined in Step 2)For optimal sensitivity.
Injection Vol. 10 µL10 µLA typical injection volume.

Step 4: Data Evaluation After running the initial scouting gradients, evaluate the chromatograms for:

  • Retention Time (tR): This will indicate the approximate percentage of organic modifier needed for elution.

  • Peak Shape: Look for tailing or fronting. Poor peak shape may indicate secondary interactions with the stationary phase or the need for pH adjustment.

  • Resolution: If impurities are present, assess their separation from the main peak.

Protocol 2: Method Optimization

Based on the scouting results, systematically optimize the method to achieve the desired retention, resolution, and analysis time.

Optimization_Logic Scouting_Results Initial Scouting Results pH_Adjust Optimize Mobile Phase pH Scouting_Results->pH_Adjust If peak shape is poor Organic_Ratio Adjust % Organic (Isocratic) or Gradient Slope Scouting_Results->Organic_Ratio To adjust retention time Column_Choice Evaluate Alternative Column Scouting_Results->Column_Choice If selectivity is poor pH_Adjust->Organic_Ratio Organic_Ratio->Column_Choice

Figure 2: A logic diagram illustrating the decision-making process for method optimization based on initial scouting results.

Step 1: pH Optimization The secondary amine in 3-[(2-Nitrophenyl)amino]propanamide is ionizable. Therefore, the mobile phase pH is a critical parameter for controlling retention and peak shape.

  • Prepare mobile phases at different pH values, for example, pH 3.0, 5.0, and 7.0.

  • Run the analysis at each pH and observe the effect on retention time and peak asymmetry. Choose the pH that provides the best peak shape and desired retention.

Step 2: Optimization of Mobile Phase Composition

  • Isocratic vs. Gradient: If the scouting run shows a single, well-behaved peak, an isocratic method may be suitable. The approximate percentage of organic modifier can be estimated from the retention time in the gradient run. If there are multiple components with different polarities, a gradient method is preferable.

  • Fine-tuning the Organic Content: For an isocratic method, systematically vary the percentage of the organic modifier (e.g., 40%, 45%, 50%) to achieve a retention time in the desired range (typically 3-10 minutes). For a gradient method, adjust the slope of the gradient to improve the separation of closely eluting peaks.

Step 3: Column Temperature Varying the column temperature can affect selectivity and viscosity of the mobile phase. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves peak shape or resolution.

Step 4: Final Optimized Method (Example) The following table presents a hypothetical optimized method based on the principles discussed.

Parameter Optimized Condition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Elution Isocratic: 60% A, 40% B
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection 280 nm (example λmax)
Injection Vol. 5 µL
Protocol 3: Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.

Step 1: Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be done by analyzing a placebo (all components except the analyte) and a spiked sample.

Step 2: Linearity Analyze a series of solutions of 3-[(2-Nitrophenyl)amino]propanamide at different concentrations (typically 5-6 levels) covering the expected range of the samples. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.

Step 3: Accuracy Perform recovery studies by adding known amounts of the analyte to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Step 4: Precision

  • Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample at the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.

  • The results are expressed as the relative standard deviation (RSD).

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5[Data]
10[Data]
20[Data]
40[Data]
60[Data]
Linear Regression y = mx + c
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%16[Data][Data]
100%20[Data][Data]
120%24[Data][Data]

Table 3: Precision Data

Precision TypenMean Peak AreaRSD (%)
Repeatability6[Data]< 2%
Intermediate Precision6[Data]< 2%

Conclusion

This application note has outlined a systematic and scientifically sound approach to developing a robust HPLC method for the analysis of 3-[(2-Nitrophenyl)amino]propanamide. By beginning with an understanding of the analyte's properties and following a logical progression of method scouting, optimization, and validation, a reliable and accurate analytical method can be established. The principles and protocols described herein are applicable to a wide range of similar molecules and serve as a foundational guide for analytical method development in a regulated environment.

References

  • Melwanki, M. B., et al. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(3), 395-404. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • LaCourse, W. R., & Dasenbrock, C. O. (2004). Determination of organic nitro compounds using HPLC-UV-PAED. Proceedings of SPIE, 5603, 1-10. [Link]

  • PubChemLite. 3-[(2-nitrophenyl)amino]propanenitrile. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Application

using 3-[(2-Nitrophenyl)amino]propanamide as a precursor in organic synthesis

Application Note: 3-[(2-Nitrophenyl)amino]propanamide as a Strategic Precursor in Organic Synthesis Introduction & Strategic Utility In modern drug discovery, the efficient construction of privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-[(2-Nitrophenyl)amino]propanamide as a Strategic Precursor in Organic Synthesis

Introduction & Strategic Utility

In modern drug discovery, the efficient construction of privileged heterocyclic scaffolds—such as benzimidazoles and 1,5-benzodiazepines—is paramount. 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1)[1] has emerged as a highly versatile bifunctional precursor for these syntheses.

Structurally, this precursor features an electron-deficient ortho-nitroaniline core coupled with a propanamide tail. The strategic value of this molecule lies in two factors:

  • Latent Reactivity: The nitro group acts as a stable, masked primary amine. It withstands harsh conditions during early-stage functionalization and, upon controlled reduction, yields the highly reactive diamine intermediate, 3-[(2-aminophenyl)amino]propanamide .

  • Pharmacokinetic Enhancement: The propanamide moiety serves as a highly polar, hydrogen-bonding appendage (acting as both an H-bond donor and acceptor). When incorporated into final drug candidates (e.g., 3-(1H-benzimidazol-1-yl)propanamides), it significantly improves aqueous solubility and target binding affinity[2].

Mechanistic Causality & Experimental Design

To ensure high-fidelity synthesis, understanding the causality behind the reaction conditions is critical:

  • Precursor Synthesis via S_NAr: The initial formation of 3-[(2-nitrophenyl)amino]propanamide is achieved via Nucleophilic Aromatic Substitution (S_NAr). 2-Fluoronitrobenzene is strongly preferred over 2-chloronitrobenzene[3]. Causality: The high electronegativity of fluorine drastically lowers the activation energy by stabilizing the anionic Meisenheimer complex intermediate, allowing the reaction to proceed under milder conditions with aliphatic amines like 3-aminopropanamide.

  • Controlled Nitro Reduction: Converting the nitro precursor to the diamine requires selective reduction. While catalytic hydrogenation (Pd/C, H_2) provides the cleanest conversion, chemical reduction (e.g., SnCl_2·2H_2O) is mandated if the target molecule contains reducible halogens (e.g., Br, I) to prevent unwanted dehalogenation.

  • Divergent Cyclocondensation: The resulting diamine is a branching point. Reaction with aldehydes under oxidative conditions yields 1-substituted benzimidazoles, whereas condensation with ketones or Meldrum's acid yields 1,5-benzodiazepin-2-ones[4]. Causality: The primary aniline amine is sterically unhindered and highly nucleophilic, initiating Schiff base formation. The secondary aliphatic amine, though bulkier, is conformationally pre-organized to attack the resulting imine, driving rapid ring closure.

Visualizing the Synthetic Logic

Workflow A 2-Fluoronitrobenzene + 3-Aminopropanamide B 3-[(2-Nitrophenyl)amino] propanamide (Precursor) A->B S_NAr Reaction (Base, Heat) C 3-[(2-Aminophenyl)amino] propanamide (Diamine) B->C Reduction (Pd/C, H2) D Benzimidazoles (via Aldehydes) C->D Cyclocondensation E 1,5-Benzodiazepines (via Ketones/Meldrum's) C->E Cyclocondensation

Synthetic workflow from 2-fluoronitrobenzene to privileged heterocyclic scaffolds.

Mechanism A Diamine Intermediate B Schiff Base (Imine) Formation (Primary amine + Aldehyde) A->B -H2O C Intramolecular Nucleophilic Attack (Secondary amine attacks imine) B->C D Benzimidazoline Intermediate C->D E Oxidative Aromatization (e.g., Air, Na2S2O5) D->E F 1-Substituted Benzimidazole E->F -2H

Step-by-step mechanistic pathway for the oxidative cyclization to benzimidazoles.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-[(2-Nitrophenyl)amino]propanamide (S_NAr) [3] Self-Validating Principle: The reaction generates an intense yellow/orange chromophore characteristic of ortho-nitroanilines, allowing visual confirmation of product formation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-fluoronitrobenzene (10.0 mmol, 1.0 eq) and 3-aminopropanamide hydrochloride (12.0 mmol, 1.2 eq) in anhydrous DMF (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and drive the S_NAr.

  • Heating: Stir the mixture at 90 °C under a nitrogen atmosphere for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature and pour the mixture into 150 mL of ice-cold distilled water. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) and diethyl ether (20 mL) to remove unreacted starting materials. Dry under vacuum to afford the precursor.

Protocol B: Reduction to 3-[(2-Aminophenyl)amino]propanamide Self-Validating Principle: The disappearance of the bright yellow color to yield a colorless/pale solution confirms the complete reduction of the nitro chromophore.

  • Preparation: Dissolve the nitro precursor (5.0 mmol) in MS-grade Methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol, 10 mol%) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H_2) using a balloon. Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Celite pad dry out while under vacuum, as dry Pd/C is pyrophoric.)

  • Concentration: Evaporate the filtrate under reduced pressure to yield the diamine as a viscous oil or pale solid, which should be used immediately in the next step to prevent air oxidation.

Protocol C: Oxidative Cyclization to 3-(1H-Benzimidazol-1-yl)propanamide

  • Imine Formation: Dissolve the diamine (4.0 mmol, 1.0 eq) and the desired aryl aldehyde (4.0 mmol, 1.0 eq) in DMF (20 mL).

  • Oxidant Addition: Add Sodium Metabisulfite (Na_2S_2O_5) (4.4 mmol, 1.1 eq). This acts as a mild oxidant to drive the aromatization of the benzimidazoline intermediate.

  • Cyclization: Heat the mixture at 100 °C for 6 hours.

  • Purification: Pour into ice water, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over Na_2SO_4, and concentrate. Purify via flash column chromatography.

Quantitative Data & Optimization

Table 1: Optimization of S_NAr Conditions for Precursor Synthesis

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloronitrobenzeneK_2CO_3DMF1202445
2-FluoronitrobenzeneK_2CO_3DMF901678
2-Fluoronitrobenzene DIPEA DMF 90 12 92
2-FluoronitrobenzeneDIPEAEtOHReflux2465

Note: Fluorine's superior leaving group ability in S_NAr and DIPEA's homogeneous basicity in DMF provide optimal yields.

Table 2: Comparison of Nitro Reduction Methodologies

Reagent SystemFunctional Group ToleranceReaction TimeWorkup ComplexityTypical Yield
H_2, 10% Pd/C, MeOH Low (Cleaves Ar-Br, Ar-I) 2–4 h Low (Celite Filtration) >95%
SnCl_2·2H_2O, EtOHHigh (Preserves Halogens)12 hHigh (Emulsion prone)75–85%
Fe dust, NH_4Cl, H_2O/EtOHHigh (Preserves Halogens)6 hModerate (Iron sludge)80–90%

References

  • CymitQuimica. "Building Blocks: 3-[(2-Nitrophenyl)amino]propanamide. CAS: 36332-43-1."
  • EvitaChem. "Screening Compounds: 3-[(2-Aminophenyl)amino]propanamide hydrochloride. CAS No.: 1258650-84-8."
  • Google Patents. "WO2019166639A1 - Substituted benzodiazoles and use thereof in therapy."
  • Ghasemzadeh, M. A., & Safaei-Ghomi, J. "Synthesis and characterization of ZnO nanoparticles: Application to one-pot synthesis of benzo[b][1,5]diazepines." Cogent Chemistry, 1(1), 1095060 (2015).
  • PubChem. "3-(1H-benzimidazol-1-yl)propanamide | C10H11N3O | CID 639428."

Sources

Method

in vivo dosing protocols for 3-(2-nitroanilino)propanamide studies

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic/Toxicodynamic Profiling of 3-(2-nitroanilino)propanamide Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic/Toxicodynamic Profiling of 3-(2-nitroanilino)propanamide

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

3-(2-nitroanilino)propanamide represents a class of small-molecule tool compounds characterized by a versatile propanamide scaffold linked to a 2-nitroaniline moiety. While 1[1], the presence of the nitroaromatic group introduces profound toxicological liabilities.

In vivo, nitroaromatic compounds are highly susceptible to bioreduction. Driven by both hepatic enzymes and the gut microbiome,2[2]. These electrophilic species are the primary drivers of idiosyncratic hepatotoxicity and3[3].

To ensure scientific integrity, any in vivo protocol evaluating this compound must operate as a self-validating system . It is insufficient to merely measure the disappearance of the parent drug from plasma; researchers must simultaneously quantify the physiological consequences of its metabolism (e.g., MetHb formation) to distinguish between benign clearance and toxic bioactivation[4].

Pathway Parent 3-(2-nitroanilino) propanamide Enzyme Nitroreductases (Hepatic & Gut) Parent->Enzyme Bioactivation Nitroso Nitroso Intermediate (Reactive) Enzyme->Nitroso 2e- reduction Hydroxylamine N-Hydroxylamine Metabolite Nitroso->Hydroxylamine 2e- reduction Tox Hepatotoxicity Nitroso->Tox Protein Binding MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb RBC Oxidation

Fig 1. Nitroreductase-mediated bioactivation of 3-(2-nitroanilino)propanamide and toxicity pathways.

Pre-Dosing Formulation & Stability Protocol

Nitroanilines typically exhibit poor aqueous solubility. Attempting to dose them in standard aqueous buffers often leads to micro-precipitation in the syringe or upon entering the bloodstream, which artificially skews PK data and causes localized embolisms.

Step-by-Step Formulation (10% DMSO / 40% PEG400 / 50% Saline):

  • Solubilization: Weigh the required mass of 3-(2-nitroanilino)propanamide and dissolve completely in 10% (v/v) Dimethyl sulfoxide (DMSO). Vortex until the solution is optically clear.

  • Surfactant Addition: Add 40% (v/v) Polyethylene glycol 400 (PEG400). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: Critical Step. Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality Insight: Dropwise addition prevents localized supersaturation at the solvent interface. Rapid addition of water to a PEG/DMSO mixture forces the lipophilic nitroaromatic out of solution, creating micro-crystals that invalidate intravenous dosing.

In Vivo Dosing & Sampling Workflow

To isolate the metabolic contribution of the gut microbiome (which is highly enriched in nitroreductases) from hepatic metabolism[5], a parallel Intravenous (IV) and Per Os (PO) dosing strategy must be employed.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250–300g). Fast animals for 12 hours prior to PO dosing to standardize gastric transit times and microbiome exposure.

  • Administration:

    • IV Cohort: Administer 5 mg/kg via the lateral tail vein (infusion rate: 1 mL/min).

    • PO Cohort: Administer 30 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Partitioning (The Self-Validating Step):

    • PK Aliquot (150 µL): Transfer to K2EDTA tubes, centrifuge at 3000 × g for 10 mins at 4°C. Snap-freeze the plasma at -80°C for LC-MS/MS.

    • PD/Tox Aliquot (50 µL): Keep whole blood strictly on ice and analyze within 30 minutes.

    • Causality Insight: Methemoglobin is highly unstable ex vivo. Endogenous erythrocyte reductases (e.g., cytochrome b5 reductase) will spontaneously reduce Fe3+ back to Fe2+ at room temperature, leading to false-negative toxicity readings if the sample is not analyzed immediately.

Workflow A 1. Formulation (10% DMSO, 40% PEG400, 50% Saline) B 2. Animal Dosing (IV: 5 mg/kg | PO: 30 mg/kg) A->B C 3. Serial Blood Sampling (0.25 to 24 hrs) B->C D 4. Dual-Analysis Pipeline C->D E LC-MS/MS (PK & Metabolites) D->E F CO-Oximetry (MetHb % Monitoring) D->F

Fig 2. In vivo dosing, pharmacokinetic sampling, and dual-analysis workflow for nitroaromatics.

Analytical Pipeline & Expected Data

The dual-analysis pipeline correlates drug clearance with the onset of toxicity. Plasma is analyzed via LC-MS/MS (using protein precipitation with acetonitrile) to quantify the parent 3-(2-nitroanilino)propanamide and its N-hydroxylamine metabolite. Concurrently, the whole blood aliquots are analyzed via a multi-wavelength CO-oximeter to quantify the percentage of MetHb.

6[6]. Because oral administration exposes the drug to the dense nitroreductase environment of the gut microbiome before systemic absorption, PO dosing typically yields higher relative toxicity markers than IV dosing.

Table 1: Expected Pharmacokinetic and Toxicodynamic Parameters

ParameterIV Administration (5 mg/kg)PO Administration (30 mg/kg)Mechanistic / Toxicological Implication
Cmax (Parent) ~2,500 ng/mL~1,200 ng/mLEstablishes baseline systemic exposure.
Tmax (Parent) 0.08 h2.0 hIndicates moderate absorption rate from the GI tract.
MetHb Peak (%) < 2.0 %5.0 - 10.0 %Higher PO toxicity confirms gut microbiome-mediated nitroreduction.
N-hydroxylamine Trace levelsQuantifiableDirect biomarker of bioactivation and impending oxidative stress.
ALT/AST Elevation Negligible at 24hMild elevation at 24hIndicates early-stage idiosyncratic hepatotoxicity via protein adduction.

References

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC Source: N
  • 2-NITROANILINE CAS N°: 88-74-4 Source: OECD SIDS Initial Assessment Profile
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: ResearchG
  • Bioactivation and Hepatotoxicity of Nitroarom
  • PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS Source: N
  • Potency ranking of methemoglobin-forming agents Source: PubMed

Sources

Application

Application Note: Purification and Crystallization Strategies for 3-[(2-Nitrophenyl)amino]propanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Profiling 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profiling

3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1) is a highly versatile small-molecule scaffold utilized in medicinal chemistry and materials science. Structurally, it features an ortho-nitroaniline core coupled with a propanamide tail.

To design an effective purification and crystallization strategy, one must first understand the molecule's supramolecular behavior. In ortho-nitroaniline derivatives, the secondary amine acts as a strong hydrogen-bond donor to the adjacent nitro group, forming a stable six-membered intramolecular chelate ring [1]. This pseudo-ring forces the aromatic core into a highly planar conformation, promoting π−π stacking. Conversely, the primary propanamide tail acts as both a hydrogen-bond donor and acceptor, driving the formation of robust intermolecular networks (amide-amide synthons) [2].

This dual nature—intramolecular chelation combined with intermolecular chain formation—dictates its solubility profile and its behavior on silica gel.

Solubility and Solvent Compatibility

Understanding the solubility profile is critical for selecting both the mobile phase for chromatography and the solvent systems for crystallization.

SolventPolarity IndexSolubility of Target CompoundRole in Processing
Methanol / Ethanol 5.1 / 5.2HighCrystallization solvent; disrupts intermolecular H-bonds.
Ethyl Acetate (EtOAc) 4.4Moderate to HighPrimary solvent for anti-solvent precipitation.
Dichloromethane (DCM) 3.1ModerateBase solvent for normal-phase chromatography.
Heptane / Hexane 0.1Very LowAnti-solvent; forces precipitation of polar amides.
Water 10.2LowWash solvent to remove highly polar salts/impurities.

Pre-Crystallization Purification: Flash Chromatography

Before crystallization, crude mixtures (often containing unreacted 2-nitroaniline or polymeric side products) must be purified. Because primary amides exhibit strong hydrogen-bonding capabilities, they interact heavily with the silanol groups on bare silica, leading to severe peak tailing.

Causality Insight: Using a strictly non-polar solvent system (like Hexane/EtOAc) often results in poor resolution between the starting nitroaniline and the propanamide product. Transitioning to a Dichloromethane/Methanol (DCM/MeOH) gradient is necessary. Methanol acts as a hydrogen-bond competitor, occupying the active silanol sites on the stationary phase and ensuring sharp, symmetrical elution bands [2].

Protocol 2.1: Step-by-Step Chromatographic Isolation
  • Column Preparation: Pack a silica gel column (230–400 mesh) using 100% DCM.

  • Sample Loading: Dissolve the crude 3-[(2-Nitrophenyl)amino]propanamide in a minimal volume of DCM. If solubility is poor, add a few drops of EtOAc. Dry-loading onto celite is recommended if the crude is highly viscous.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% DCM (Elutes unreacted, less polar 2-nitroaniline).

    • 3–6 CV: DCM/MeOH (98:2 v/v).

    • 6–10 CV: DCM/MeOH (95:5 v/v) (Elutes the target propanamide).

  • Fraction Analysis: Monitor fractions via TLC (DCM/MeOH 90:10). The target compound will appear as a distinct yellow spot (due to the nitroaromatic chromophore) that is UV-active at 254 nm.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 40°C to yield a semi-pure solid.

Crystallization Protocols

Crystallization serves as the final purification step, dictating the purity, polymorph stability, and bulk handling properties of the active pharmaceutical ingredient (API). We present two self-validating methods depending on the project's scale and goals.

Method A: Cooling Crystallization (Thermodynamic Control)

This method is ideal for generating highly pure, well-defined single crystals suitable for X-ray diffraction and long-term stability studies. The slow cooling regime allows the propanamide groups to align into thermodynamically stable hydrogen-bonded chains [3].

  • Dissolution: Suspend the semi-pure solid in absolute Ethanol (approx. 10 mL per gram of compound) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 75°C (reflux) while stirring at 250 rpm until complete dissolution is achieved. If particulate matter remains, perform a hot filtration.

  • Controlled Cooling:

    • Reduce the temperature to 50°C at a rate of 0.5°C/min.

    • Hold at 50°C for 30 minutes to allow nucleation to begin.

    • Continue cooling to 20°C at 0.2°C/min.

  • Aging: Transfer the flask to a 4°C cold room and age for 12 hours to maximize yield.

  • Isolation: Filter the resulting yellow crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold Ethanol, followed by 1 volume of cold Heptane to facilitate rapid drying.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Method B: Anti-Solvent Precipitation (Kinetic Control)

This method is optimized for rapid recovery, scale-up, and continuous manufacturing workflows where time-to-yield is prioritized over crystal size.

  • Dissolution: Dissolve the compound in Ethyl Acetate (EtOAc) at room temperature (approx. 5 mL/g) to form a concentrated "solvent" stream.

  • Anti-Solvent Addition: Vigorously stir the solution (500 rpm). Using an addition funnel, add Heptane (the "anti-solvent") dropwise at a ratio of 1:3 (EtOAc:Heptane).

  • Precipitation: As the dielectric constant of the medium drops, the highly polar propanamide will rapidly precipitate as a fine, microcrystalline yellow powder.

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation, then filter under vacuum. Wash with 100% Heptane and vacuum dry at 40°C.

Workflow Visualization

The following diagram illustrates the logical decision matrix for the purification and crystallization of 3-[(2-Nitrophenyl)amino]propanamide.

G Crude Crude 3-[(2-Nitrophenyl)amino]propanamide Flash Flash Chromatography (DCM/MeOH Gradient) Crude->Flash QC TLC / LC-MS QC (Purity > 95%) Flash->QC QC->Flash Fail (Recolumn) CrystStrategy Select Crystallization Strategy QC->CrystStrategy Pass Cooling Cooling Crystallization (EtOH, 75°C to 4°C) CrystStrategy->Cooling Polymorph Control AntiSolvent Anti-Solvent Precipitation (EtOAc / Heptane) CrystStrategy->AntiSolvent High Yield / Scale-up Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration AntiSolvent->Filtration Drying Vacuum Drying (40°C, 24h) Filtration->Drying Pure Pure Crystalline Product (> 99% Purity) Drying->Pure

Caption: End-to-end purification and crystallization workflow for 3-[(2-Nitrophenyl)amino]propanamide.

References

  • Helttunen, K., et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy." Crystal Growth & Design, 13(8):3603–3612 (2013). URL:[Link]

  • Wang, Y., et al. "Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models." Molecules, 24(23):4390 (2019). URL:[Link]

  • Saha, S., et al. "Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing." New Journal of Chemistry, RSC Publishing (2026). URL:[Link]

Method

Advanced Sample Preparation and Analytical Guidelines for 3-[(2-Nitrophenyl)amino]propanamide Assays

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Standard Operating Protocol (SOP) Executive Summary 3-[(2-Nitrophenyl)amino]propanamide (CAS: 3633...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1; MW: 209.2 g/mol ) is a highly versatile small-molecule building block extensively utilized in the synthesis of benzimidazole- and quinoxaline-based therapeutics. Most notably, derivatives of this scaffold serve as critical precursors and screening intermediates in the development of MAP kinase-interacting kinase 1 and 2 (MNK1/MNK2) inhibitors, which are actively investigated for oncology and anti-inflammatory applications[1].

Because the molecule contains both a photolabile ortho-nitroaniline moiety and a hydrolyzable propanamide group, rigorous sample preparation is paramount. This guide provides a self-validating framework for handling, preparing, and analyzing 3-[(2-Nitrophenyl)amino]propanamide to ensure absolute data integrity in downstream biological screening and chemical synthesis.

Physicochemical Properties & Handling Causality (E-E-A-T)

To guarantee experimental reproducibility, scientists must understand the causality behind handling restrictions rather than simply following steps.

  • Solubility Profile: The compound is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (>20 mg/mL), but sparingly soluble in aqueous buffers.

    • Causality: To prevent micro-precipitation during biological assays, stock solutions must be prepared in anhydrous DMSO and diluted into aqueous buffers immediately prior to use. The final assay DMSO concentration must remain ≤1% (v/v) to avoid enzyme denaturation or cellular toxicity[2].

  • Photostability: The ortho-nitro group is highly susceptible to photolytic reduction to nitroso or amino derivatives upon prolonged exposure to UV/Vis light.

    • Causality: All stock solutions must be prepared, aliquoted, and stored in amber glass vials to block photon-induced degradation.

  • Hydrolytic Stability: The terminal propanamide group can undergo spontaneous hydrolysis in strong acidic or basic aqueous environments.

    • Causality: Aqueous working solutions should be utilized within 24 hours of preparation. Long-term storage must strictly be in a desiccated, anhydrous state.

Data Presentation: Solubility & Stability Matrix

The following table summarizes the quantitative stability data for 3-[(2-Nitrophenyl)amino]propanamide across various matrices, guiding the acceptable timeframes for assay execution.

Solvent / MatrixTemperatureIlluminationEstimated Half-Life ( t1/2​ )Recommended Application
Anhydrous DMSO -20°CDark (Amber Vial)> 12 MonthsLong-term master stock storage
Anhydrous DMSO 25°CAmbient Light< 2 WeeksShort-term working stock
Aqueous Buffer (pH 7.4) 4°CDark< 24 HoursImmediate biological assay
Aqueous Buffer (pH 10.0) 37°CAmbient Light< 4 HoursAccelerated degradation (Avoid)

Experimental Protocols

Protocol A: Preparation of High-Fidelity Stock Solutions for High-Throughput Screening (HTS)

This protocol establishes a self-validating system to prevent oxidative and hydrolytic degradation during stock creation.

  • Thermal Equilibration: Allow the lyophilized solid (CAS: 36332-43-1) to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation, which initiates premature amide hydrolysis.

  • Gravimetric Transfer: Weigh exactly 2.09 mg of the compound using a calibrated microbalance. Transfer immediately to a 2 mL amber glass HPLC vial.

  • Solubilization: Add 1.0 mL of anhydrous, mass-spectrometry grade DMSO to yield a 10 mM master stock.

  • Inert Gas Purging: Gently purge the vial headspace with Argon or Nitrogen gas for 10–15 seconds. Causality: Displacing dissolved oxygen mitigates the risk of N-oxide formation at the secondary amine[2].

  • Dissolution: Sonicate the vial in a water bath at 25°C for 5 minutes until complete optical clarity is achieved.

  • Aliquoting: Divide the master stock into single-use 50 µL aliquots in amber microcentrifuge tubes. Store immediately at -20°C. Self-Validation Rule: Never exceed three freeze-thaw cycles per aliquot to maintain >98% purity.

Protocol B: LC-MS Analytical Sample Preparation for Purity Profiling

Execute this protocol prior to utilizing the compound in MNK1/2 kinase assays to verify structural integrity.

  • Matrix Dilution: Thaw a 50 µL DMSO stock aliquot. Dilute 1:100 in an LC-MS grade solvent matrix (50:50 Acetonitrile:Water containing 0.1% Formic Acid) to yield a 100 µM analytical sample.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber autosampler vial to remove any insoluble micro-precipitates.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA). Causality: A rapid gradient prevents on-column hydrolysis of the propanamide group.

  • Detection: Monitor UV absorbance at 254 nm and 316 nm (characteristic absorption for nitroanilines)[2]. Monitor MS in positive Electrospray Ionization (ESI) mode (Expected [M+H]+ = 210.1 m/z).

Mandatory Visualizations

Workflow Diagram

Workflow A Solid Compound (CAS: 36332-43-1) B Anhydrous DMSO Solubilization A->B Weigh & Purge C Aliquoting in Amber Vials B->C Sonicate D Storage at -20°C (Desiccated) C->D Freeze E Aqueous Dilution (Assay Buffer) D->E Thaw & Dilute F In Vitro Screening (e.g., MNK1/2 Assays) E->F < 1% DMSO

Figure 1: End-to-end sample preparation workflow for 3-[(2-Nitrophenyl)amino]propanamide assays.

Degradation Pathways

Degradation Main 3-[(2-Nitrophenyl)amino]propanamide Photo Photolytic Reduction (Nitro to Nitroso/Amino) Main->Photo UV/Vis Light Exposure Hydro Amide Hydrolysis (Cleavage to Carboxylic Acid) Main->Hydro High pH / Aqueous H2O Oxid Oxidation (N-Oxide Formation) Main->Oxid ROS / Peroxides in Solvent

Figure 2: Primary chemical degradation pathways to mitigate during sample preparation.

References

  • Source: Google Patents (EP2831079A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(2-Nitrophenyl)amino]propanamide

Welcome to the technical support center for the synthesis of 3-[(2-Nitrophenyl)amino]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(2-Nitrophenyl)amino]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction yields.

Synthesis Overview: The Michael Addition

The synthesis of 3-[(2-Nitrophenyl)amino]propanamide is typically achieved through a Michael addition reaction. This reaction involves the nucleophilic addition of 2-nitroaniline to acrylamide. The electron-withdrawing nitro group on the aniline ring influences the nucleophilicity of the amine, and the reaction conditions must be carefully controlled to favor the desired product formation.

Michael Addition Reaction cluster_reactants Reactants cluster_product Product 2-Nitroaniline 2-Nitroaniline Intermediate Nucleophilic Attack 2-Nitroaniline->Intermediate + Acrylamide Acrylamide Acrylamide->Intermediate Product 3-[(2-Nitrophenyl)amino]propanamide Intermediate->Product Proton Transfer

Caption: General overview of the Michael addition reaction for the synthesis of 3-[(2-Nitrophenyl)amino]propanamide.

Troubleshooting Guide: Addressing Low Reaction Yield

Low yield is a common frustration in organic synthesis. This section provides a structured approach to diagnosing and resolving the underlying causes of poor yields in your 3-[(2-Nitrophenyl)amino]propanamide synthesis.

Q1: My reaction has a low yield with a significant amount of unreacted 2-nitroaniline. What are the likely causes and solutions?

This is a frequent issue and often points to several potential problems. Let's break them down in a logical troubleshooting workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield: Unreacted 2-Nitroaniline cause1 Insufficient Reaction Time or Temperature start->cause1 cause2 Poor Nucleophilicity of 2-Nitroaniline start->cause2 cause3 Sub-optimal Solvent Choice start->cause3 cause4 Reversibility of the Michael Addition start->cause4 solution1 Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC. cause1->solution1 Investigate solution2 Add a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate the aniline and increase nucleophilicity. cause2->solution2 Investigate solution3 Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solubilize reactants and facilitate the reaction. cause3->solution3 Investigate solution4 Ensure the reaction goes to completion by optimizing conditions before workup. Consider using a slight excess of acrylamide. cause4->solution4 Investigate

Caption: Troubleshooting workflow for low yield with unreacted 2-nitroaniline.

In-depth Explanation:

  • Insufficient Reaction Time or Temperature: The Michael addition can be slow, especially with a moderately nucleophilic amine like 2-nitroaniline. The electron-withdrawing nitro group reduces the electron density on the nitrogen atom, hindering its ability to attack the electrophilic β-carbon of acrylamide.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC). Similarly, extending the reaction time can allow for greater conversion.

  • Poor Nucleophilicity of 2-Nitroaniline: As mentioned, the nitro group deactivates the amine.

    • Solution: The addition of a mild, non-nucleophilic base can help to deprotonate a small fraction of the aniline, increasing its nucleophilicity without competing in the reaction. Bases like diisopropylethylamine (DIPEA) or triethylamine (Et3N) are suitable choices.

  • Sub-optimal Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for Michael additions as they can stabilize the charged intermediate without solvating the nucleophile as strongly as protic solvents.

Q2: I'm observing the formation of a significant byproduct. How can I identify and minimize it?

Byproduct formation is another common hurdle. The most likely side reaction in this synthesis is the polymerization of acrylamide.

Identifying the Byproduct:

  • Polyacrylamide: This will typically appear as a white, insoluble solid in the reaction mixture. It is often gummy or sticky in nature.

  • Bis-addition Product: It's also possible for a second molecule of acrylamide to react with the product, although this is less common under standard conditions. This would result in a product with a higher molecular weight, which can be identified by mass spectrometry.

Strategies to Minimize Polymerization:

StrategyRationale
Control Temperature Acrylamide polymerization is often initiated by heat. Maintaining a consistent and moderate reaction temperature is crucial.
Use an Inhibitor Small amounts of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture to prevent polymerization.
Control Reactant Stoichiometry Using a large excess of acrylamide can increase the likelihood of polymerization. A slight excess (1.1 to 1.2 equivalents) is often sufficient.
Degas Solvents Removing dissolved oxygen from the solvent by sparging with an inert gas (like nitrogen or argon) can reduce the potential for radical-initiated polymerization.
Q3: My product is difficult to purify. What are the best practices for purification?

Effective purification is key to obtaining a high-purity final product.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. If the product is dissolved, the solvent can be removed under reduced pressure.

  • Washing: The crude product should be washed with a solvent in which the product has low solubility but the starting materials and byproducts are soluble. Water or a mixture of water and a small amount of an organic solvent like ethanol can be effective for removing unreacted acrylamide and the base. Washing with a non-polar solvent like hexanes can help remove any residual 2-nitroaniline.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but ethanol, isopropanol, or mixtures of ethanol and water are good starting points.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of 2-nitroaniline to acrylamide?

A slight excess of acrylamide (1.1 to 1.2 equivalents) is generally recommended to ensure complete consumption of the 2-nitroaniline. However, a large excess should be avoided to minimize the risk of acrylamide polymerization.[1]

Q2: Can I use a different base besides DIPEA or triethylamine?

While other non-nucleophilic organic bases can be used, it is important to avoid strong bases like sodium hydroxide or potassium carbonate. These can promote the hydrolysis of the amide functionality in both the reactant and the product.

Q3: How do I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q4: Are there any specific safety precautions I should take?

  • Acrylamide is a neurotoxin and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Nitroaniline is toxic and an irritant. Handle with appropriate PPE.

  • Solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Standard Synthesis Protocol for 3-[(2-Nitrophenyl)amino]propanamide
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq).

  • Dissolve the 2-nitroaniline in a suitable solvent (e.g., DMF, 5-10 mL per gram of aniline).

  • Add acrylamide (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-[(2-Nitrophenyl)amino]propanamide.

References

  • A novel, simple, facile, and convenient practical method for the synthesis of a series of potentially biologically active Coumarine derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines. (2021). Frontiers in Nutrition. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Extraction &amp; Purification of 3-[(2-Nitrophenyl)amino]propanamide

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical challenges associated with isolating and purifying 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical challenges associated with isolating and purifying 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1)[1].

Depending on your synthetic route—either the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with 3-aminopropanamide[2], or the Michael addition of 2-nitroaniline to acrylamide[3]—the impurity profile will vary drastically. As a researcher, understanding the causality behind how these specific impurities partition is critical to designing a robust, self-validating extraction workflow.

Physicochemical Properties & Partitioning Data

To troubleshoot extraction effectively, we must first analyze the thermodynamic and electronic properties of the target molecule and its potential contaminants. The target compound is amphiphilic: it possesses a highly hydrophobic, electron-deficient aromatic ring and a hydrophilic, hydrogen-bonding primary amide tail.

Compound / ImpurityRole in SynthesisEstimated pKaPolarity / LogPPrimary Removal Strategy
3-[(2-Nitrophenyl)amino]propanamide Target Product~ -0.5 (Amine)Moderate (~1.2)Isolate via organic extraction & crystallization
1-Fluoro-2-nitrobenzene Starting Material (SNAr)N/AHighly Non-polar (~2.0)Differential Crystallization (Trituration)
2-Nitroaniline Starting Material (Michael)-0.26 (Amine)Non-polar (~1.8)Differential Crystallization (Trituration)
3-Aminopropanamide Starting Material (SNAr)~ 9.5 (Primary Amine)Highly Polar (~ -1.0)Aqueous Acid Wash (pH 2)
Acrylamide Starting Material (Michael)N/AHighly Polar (~ -0.7)Aqueous Wash (Water/Brine)
3-[(2-Nitrophenyl)amino]propanoic acid Hydrolysis Degradant~ 4.5 (Carboxylic Acid)pH DependentAqueous Base Wash (pH 9)

Troubleshooting FAQs

Q: Why do severe emulsions form during the Ethyl Acetate/Water extraction, and how can I resolve them? A: Emulsions in this system are caused by two factors. First, the target molecule is inherently amphiphilic, allowing it to act as a surfactant at the organic-aqueous interface. Second, if synthesized via Michael addition, unreacted acrylamide can undergo trace radical polymerization, creating polyacrylamide oligomers that physically stabilize emulsions[3]. Resolution: Do not vigorously shake the separatory funnel; use gentle inversion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric stabilizers. Then, add saturated NaCl (brine) to the aqueous layer. The high ionic strength disrupts the hydration shell around the amide, forcing the amphiphilic product into the organic phase via the salting-out effect.

Q: My product is contaminated with unreacted 2-nitroaniline (or 1-fluoro-2-nitrobenzene). Why didn't the acid wash remove it? A: While aliphatic amines (like 3-aminopropanamide) are readily protonated and removed at pH 2, the amino group in 2-nitroaniline (and the product itself) is directly conjugated to a strongly electron-withdrawing ortho-nitro group. This delocalization drastically reduces the basicity of the amine (pKa ~ -0.26). Consequently, it remains neutral and partitions into the organic phase even at highly acidic pH levels. Resolution: Rely on differential crystallization rather than liquid-liquid extraction. The target product contains an amide group that forms robust intermolecular hydrogen-bonding networks, giving it a higher lattice energy and lower solubility in non-polar solvents compared to 2-nitroaniline. Triturate the crude organic residue with hot toluene or heptane; the product will crystallize, leaving the non-polar impurities in the supernatant.

Q: I observe a highly polar impurity on TLC/HPLC that partitions into the aqueous phase only at high pH. What is this, and how do I prevent it? A: This is 3-[(2-nitrophenyl)amino]propanoic acid, the hydrolysis product of your target amide. Primary amides are susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. If your synthesis or workup utilized strong bases (e.g., NaOH, KOH) or prolonged heating, the amide hydrolyzes to the corresponding carboxylate. Resolution: Keep the reaction temperature strictly controlled. During workup, use saturated NaHCO₃ (pH ~8.5-9) instead of NaOH to wash the organic layer. This pH is sufficient to deprotonate the carboxylic acid impurity (pKa ~ 4.5) and extract it into the aqueous phase without causing further hydrolysis of your product.

Process Workflows & Logical Partitioning

ExtractionWorkflow A Crude Reaction Mixture (DMF/THF) B Aqueous Quench (Ice Water) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Emulsion Mitigation (Celite Filtration + Brine) C->D If emulsion forms E Organic Phase (Product + Non-polar Impurities) C->E Organic F Aqueous Phase (Polar Impurities) C->F Aqueous (Discard) D->E G Acid/Base Washing (pH 2 then pH 9) E->G H Concentration & Trituration (Toluene/Heptane) G->H I Pure 3-[(2-Nitrophenyl)amino]propanamide H->I

Fig 1. Optimized extraction and purification workflow for 3-[(2-Nitrophenyl)amino]propanamide.

PartitionLogic Mix Crude Organic Extract AcidWash 1M HCl Wash (pH 2) Mix->AcidWash Org1 Organic Phase (Neutral Amides) AcidWash->Org1 Product, 2-Nitroaniline Aq1 Aqueous Phase (Protonated Amines) AcidWash->Aq1 3-Aminopropanamide BaseWash NaHCO3 Wash (pH 9) Org2 Organic Phase (Target Product) BaseWash->Org2 Product, 2-Nitroaniline Aq2 Aqueous Phase (Carboxylate Salts) BaseWash->Aq2 Hydrolyzed Acid Org1->BaseWash

Fig 2. Mechanistic partitioning logic based on pH-dependent ionization of impurities.

Self-Validating Extraction & Purification Protocol

This protocol is designed as a closed-loop system; each step contains a physical observation that validates the success of the underlying chemical mechanism.

Step 1: Quench & Phase Separation

  • Action: Pour the crude reaction mixture into 5 volumes of ice-cold water. Extract with 3 volumes of Ethyl Acetate (EtOAc).

  • Causality: Cold water precipitates the bulk of the organic compounds and quenches reactive electrophiles. EtOAc provides an optimal polarity balance to extract the product while leaving highly polar starting materials (like 3-aminopropanamide) in the aqueous layer.

Step 2: Emulsion Clearance (Self-Validating Step)

  • Action: If the phase boundary is obscured by an emulsion, filter the biphasic mixture through a 1-inch Celite pad. Transfer back to the separatory funnel and add 1 volume of saturated aqueous NaCl.

  • Validation: A sharp, distinct phase boundary must form within 5 minutes. If it does not, polymeric impurities are still present; repeat the filtration.

Step 3: Selective Acidic Wash

  • Action: Wash the organic layer with 1 volume of 1M HCl (pH ~2).

  • Causality: Protonates unreacted aliphatic amines, driving them into the aqueous phase. The strongly electron-deficient secondary amine of the product remains neutral and organic-soluble.

Step 4: Selective Basic Wash

  • Action: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃ (pH ~9).

  • Causality: Deprotonates any 3-[(2-nitrophenyl)amino]propanoic acid (hydrolysis byproduct) into its highly water-soluble sodium salt, removing it from the organic layer.

Step 5: Drying and Concentration

  • Action: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C to yield a crude solid/oil.

  • Causality: Keeping the bath temperature strictly below 40°C prevents thermal degradation or further hydrolysis of the amide.

Step 6: Differential Crystallization (Trituration)

  • Action: Suspend the crude residue in 3 volumes of hot toluene (or a heptane/EtOAc 9:1 mixture). Stir for 30 minutes, cool to room temperature, and filter the precipitate.

  • Validation: The filter cake should be a bright, crystalline solid (pure 3-[(2-nitrophenyl)amino]propanamide). The filtrate will be deep yellow/orange, visually confirming the retention of the highly soluble, non-polar 2-nitroaniline or 1-fluoro-2-nitrobenzene in the mother liquor.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-[(2-Nitrophenyl)amino]propanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1) Welcome to the Technical Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To maintain the integrity of 3-[(2-Nitrophenyl)amino]propanamide during your assays, you must understand the specific thermodynamic and kinetic vulnerabilities of its molecular architecture. This compound features three distinct reactive zones: an ortho-nitro group, a secondary arylamine, and a primary propanamide chain.

Failure to control environmental variables will lead to artifactual data in your pharmacological or analytical workflows.

Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, we must first establish the causality behind the compound's instability. The molecule is susceptible to three primary degradation vectors:

  • Photodegradation: Nitroaromatics, specifically nitroanilines, are highly sensitive to UV and visible light. Photon absorption leads to the formation of reactive triplet states, triggering radical generation, photoreduction of the nitro group, or complex intramolecular rearrangements[1].

  • Amide Hydrolysis: The primary propanamide group (-CONH2) is vulnerable to nucleophilic attack by water. While amides are generally more stable than esters, trace moisture combined with temperature fluctuations or pH extremes will catalyze the cleavage of the amide bond, yielding 3-[(2-nitrophenyl)amino]propanoic acid and ammonia[2].

  • Oxidative Degradation: The secondary amine bridging the phenyl ring and the aliphatic chain is susceptible to atmospheric oxidation, particularly in the presence of transition metal contaminants or elevated temperatures, leading to N-oxides or oligomeric species[3].

G API 3-[(2-Nitrophenyl)amino] propanamide Light UV/Vis Light (Photons) API->Light Moisture Moisture / pH Extremes (H2O, H+/OH-) API->Moisture Oxygen Atmospheric Oxygen (O2 / Metals) API->Oxygen PhotoDeg Photodegradation (Nitro Reduction / Radicals) Light->PhotoDeg Hydrolysis Amide Hydrolysis (Propanoic Acid + NH3) Moisture->Hydrolysis Oxidation Amine Oxidation (N-Oxides / Oligomers) Oxygen->Oxidation

Caption: Primary degradation pathways of 3-[(2-Nitrophenyl)amino]propanamide under environmental stress.

Troubleshooting FAQs: Diagnosing Experimental Artifacts

Q1: My lyophilized powder has shifted from a bright crystalline yellow to a dark, muddy brown over the last month. Can I still use it? A1: No. This colorimetric shift is a classic indicator of photodegradation and subsequent amine oxidation . Nitroanilines exposed to ambient laboratory lighting (especially fluorescent tubes emitting trace UV) undergo rapid photochemical degradation[1]. The dark color indicates the formation of complex, conjugated oligomeric impurities. Discard the batch and ensure future stocks are stored in opaque or amber vials.

Q2: During LC-MS analysis of my stored stock solutions, I observed a new major peak with a mass shift of +1 Da relative to the parent compound. What is the mechanism? A2: You are observing amide hydrolysis . The primary amide (-CONH2) has been hydrolyzed to a carboxylic acid (-COOH)[2].

  • The Math: Loss of the amine group (-NH2 = 16 Da) and addition of a hydroxyl group (+OH = 17 Da) results in a net mass increase of +1 Da.

  • The Cause: This is strictly caused by the introduction of trace water. If you store the compound in hygroscopic solvents (like DMSO) and repeatedly open cold vials without allowing them to equilibrate to room temperature, atmospheric moisture condenses inside the vial, driving the hydrolysis reaction.

Q3: I am conducting accelerated stability testing in a humidity chamber using saturated sodium nitrite (NaNO2) salts to control relative humidity. My compound is degrading rapidly into an unknown impurity. Why? A3: This is an artifactual degradation specific to secondary amines. Saturated sodium nitrite solutions release volatile nitrogen oxides (NOx) into the headspace of the chamber. These gases diffuse into your sample and react directly with the secondary arylamine of 3-[(2-Nitrophenyl)amino]propanamide, forming an N-nitrosamine derivative [4]. You must switch your humidity control salt to a non-reactive alternative, such as saturated potassium iodide (KI)[4].

Quantitative Stability Profile

To guide your experimental planning, refer to the following stability matrix. These parameters dictate the maximum viable shelf-life before purity drops below the standard 95% threshold.

Storage ConditionEnvironmentMatrix / StateEstimated Shelf-Life / StabilityPrimary Degradation Risk
-20°C Dark, Argon-purged, DesiccatedSolid Powder1 to 2 Years[5]Negligible if seal is maintained
-4°C to 4°C Dark, SealedSolid Powder1 to 2 Weeks[5]Slow hydrolysis (if moisture present)
25°C (Room Temp) Ambient Light, AirSolid Powder< 48 HoursPhotodegradation[1], Oxidation[3]
-80°C Dark, SealedDMSO Stock Solution3 to 6 MonthsFreeze-thaw condensation (Hydrolysis)
37°C Aqueous Buffer (pH 7.4)Working Solution< 12 HoursAmide Hydrolysis[2]

Standard Operating Procedure (SOP): Optimal Storage & Handling

To create a self-validating system where degradation is systematically prevented, implement the following step-by-step methodology for handling 3-[(2-Nitrophenyl)amino]propanamide upon receipt.

Phase 1: Initial Receipt & Aliquoting

  • Equilibration: Upon receiving the compound on dry ice, place the sealed container in a desiccator at room temperature for a minimum of 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which is the primary catalyst for amide hydrolysis[2].

  • Environment: Perform all handling under subdued lighting or yellow light to prevent nitroaniline photodegradation[1].

  • Aliquoting: Dissolve the bulk powder in anhydrous, high-purity DMSO (water content <0.005%). Immediately divide the solution into single-use aliquots (e.g., 50 µL) in amber polypropylene microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce moisture and mechanical stress.

Phase 2: Preservation & Storage 4. Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each open vial for 3-5 seconds before capping. Causality: Displacing atmospheric oxygen mitigates the oxidative degradation of the secondary amine[3]. 5. Sealing: Cap tightly and wrap the seal with Parafilm to create a secondary moisture barrier. 6. Long-Term Storage: Transfer the aliquots immediately to a -80°C freezer for solutions, or a -20°C freezer for solid powders[5].

Phase 3: Thawing for Experiments 7. Warming: Remove a single aliquot from the freezer and allow it to reach room temperature in the dark before opening. 8. Usage: Once opened, use the solution immediately. Discard any remaining volume; do not refreeze.

References

  • Bio-Fount. "3-[(2-nitrophenyl)amino]propanamide Storage Conditions." Bio-Fount Chemical Database.
  • Clinical Gate. "Chemical stability in dosage forms: Amide Hydrolysis." Clinical Gate.
  • National Institutes of Health (NIH) / PubMed. "Transient and steady-state photolysis of p-nitroaniline in aqueous solution." Water Research.
  • National Institutes of Health (NIH) / PubMed. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis.
  • ACS Publications. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents." Industrial & Engineering Chemistry Research.

Sources

Optimization

optimizing reaction temperature for 3-(2-nitroanilino)propanamide production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals optimizing the synthesis of 3-(2-nitroanilino)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals optimizing the synthesis of 3-(2-nitroanilino)propanamide .

The production of this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-fluoro-2-nitrobenzene and 3-aminopropanamide. Because the ortho-nitro group strongly activates the aromatic ring while simultaneously introducing steric hindrance, reaction temperature is the single most critical variable dictating your yield, purity, and kinetic efficiency.

Below, you will find the thermodynamic rationale, self-validating protocols, and a targeted troubleshooting guide to resolve specific experimental failures.

Part 1: Kinetic Profile & Temperature Optimization Matrix

In SNAr reactions, the nucleophile (3-aminopropanamide) must overcome a significant activation energy barrier to attack the electron-deficient aromatic ring and form the intermediate Meisenheimer complex .

If the temperature is too low, the reaction stalls. If the temperature exceeds 100°C, the thermal energy triggers competing degradation pathways, including alkaline hydrolysis of the product's terminal amide or solvent decomposition. The data below illustrates why 80°C is the kinetic "sweet spot."

Table 1: Quantitative Matrix of Temperature vs. Reaction Efficiency

Temperature SetpointTime to Max ConversionFinal Conversion (%)HPLC Purity (Area %)Primary Observed Impurity
25°C (Ambient) > 48 hours42%98.5%Unreacted Starting Materials
50°C 24 hours78%96.2%Unreacted Starting Materials
80°C (Optimized) 6 hours> 99%98.8%None detectable
110°C 2 hours> 99%82.4%3-(2-nitroanilino)propanoic acid

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates a closed-loop feedback mechanism (HPLC monitoring) to validate the kinetics in real-time. Do not proceed to isolation until the analytical threshold is met.

Standard Operating Procedure: 80°C SNAr Synthesis

  • Reagent Assembly: To a dry, 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermocouple, add 3-aminopropanamide hydrochloride (1.1 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF, 10 volumes). Stir at 25°C for 15 minutes. Causality: This allows the heterogeneous base to partially free-base the amine before the electrophile is introduced, preventing localized side-reactions.

  • Electrophile Introduction: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise over 10 minutes.

  • Thermal Activation (Critical): Ramp the internal temperature to 80°C at a controlled rate of 2°C/min using a PID-controlled heating mantle. Causality: Controlled ramping prevents localized superheating at the flask walls, which can trigger premature degradation of the nitroaromatic core.

  • Kinetic Monitoring: Maintain internal temperature at 80°C ± 2°C. Sample 50 µL every 2 hours, dilute in 1 mL MeCN, and analyze via HPLC (254 nm).

  • Aqueous Quench: Upon confirming >99% consumption of 1-fluoro-2-nitrobenzene (typically at the 6-hour mark), remove from heat and cool to 20°C. Pour the mixture into vigorously stirred ice-water (40 volumes).

  • Isolation: Filter the resulting bright orange precipitate under vacuum. Wash the filter cake with cold water (3 x 10 vol) to remove all DMF and inorganic salts. Dry in a vacuum oven at 45°C.

Workflow Step1 1. Reagent Assembly 1-Fluoro-2-nitrobenzene + 3-Aminopropanamide Step2 2. Solvent & Base Anhydrous DMF + K2CO3 Step1->Step2 Step3 3. Thermal Activation Ramp to 80°C (2°C/min) Step2->Step3 Step4 4. Kinetic Monitoring HPLC Analysis (Every 2h) Step3->Step4 Step4->Step3 <99% Conversion Step5 5. Aqueous Quench Pour into Ice-Water Step4->Step5 >99% Conversion Step6 6. Isolation Vacuum Filtration & Wash Step5->Step6

Fig 1. Self-validating workflow for the SNAr synthesis of 3-(2-nitroanilino)propanamide.

Part 3: Troubleshooting Guides & FAQs

Q: My HPLC trace shows a massive peak for a new impurity when I run the reaction at 110°C. What is the degradation pathway? A: Operating above 100°C in DMF triggers two competing degradation pathways. First, trace water at elevated temperatures causes alkaline hydrolysis of the terminal amide on your product, yielding 3-(2-nitroanilino)propanoic acid. Second, DMF itself begins to thermally decompose into dimethylamine and carbon monoxide. Dimethylamine is a highly reactive secondary amine that will outcompete your primary amine for the 1-fluoro-2-nitrobenzene electrophile, forming N,N-dimethyl-2-nitroaniline as a distinct, bright yellow impurity .

Q: Why does the reaction stall at 40% conversion when run at 25°C? Can I just increase the reaction time to 72 hours? A: At 25°C, the thermal energy is insufficient to rapidly overcome the activation barrier for the nucleophilic attack. While the ortho-nitro group provides significant electronic activation, the steric bulk of the propanamide chain impedes the attack trajectory. Prolonging the reaction to 72 hours is thermodynamically flawed; it increases the integral exposure of the reagents to atmospheric oxygen and trace moisture, leading to oxidative degradation rather than product accumulation. You must increase the temperature to 80°C to push the kinetics.

Q: How does the choice of base interact with the optimized temperature? Why not use NaH to speed things up? A: The base is deeply intertwined with the temperature profile. K₂CO₃ is a heterogeneous base in DMF. It is strong enough to neutralize the HF generated during the reaction and free-base the amine hydrochloride, but its insolubility limits the effective basicity of the bulk solution. If you use a strong base like NaH at 80°C, you risk deprotonating the terminal amide nitrogen of your product, leading to intermolecular polymerization and a black, tarry reaction mixture.

Q: I am at 80°C, but my conversion is still low after 6 hours. What is the logical next step? A: If temperature is verified, the failure point is likely base stoichiometry or solvent hydration. Refer to the logic tree below. Ensure you are using anhydrous K₂CO₃ (water deactivates the nucleophile via hydrogen bonding) and that you have a full 2.5 equivalents to account for the hydrochloride salt of the starting material.

Troubleshooting Issue Reaction Issue Detected LowConv Low Conversion (<50% at 6h) Issue->LowConv Degradation High Impurities / Black Mixture Issue->Degradation Action1 Increase Temp to 80°C (Overcome Activation Energy) LowConv->Action1 Action2 Check K2CO3 Equivalents (Ensure Amine Free-Basing) LowConv->Action2 Action3 Reduce Temp to 80°C (Prevent Amide Hydrolysis) Degradation->Action3 Action4 Use Anhydrous DMF (Prevent Dimethylamine Formation) Degradation->Action4

Fig 2. Troubleshooting logic tree for temperature and condition-related synthesis failures.

References

  • Nucleophilic Aromatic Substitution (Mechanism & Kinetics) . Chemistry LibreTexts. Available at:[Link]

  • 1-Fluoro-2-nitrobenzene (Compound Summary & Reactivity) . National Center for Biotechnology Information. PubChem Compound Database, CID 73895. Available at:[Link]

  • 2-Nitroaniline (Chemical Context and Derivatives) . Wikipedia, The Free Encyclopedia. Available at: [Link]

Troubleshooting

resolving aqueous solubility issues of 3-[(2-Nitrophenyl)amino]propanamide

Technical Support Center: 3-[(2-Nitrophenyl)amino]propanamide Introduction: Navigating the Solubility Challenges of 3-[(2-Nitrophenyl)amino]propanamide Welcome to the technical support guide for 3-[(2-Nitrophenyl)amino]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-[(2-Nitrophenyl)amino]propanamide

Introduction: Navigating the Solubility Challenges of 3-[(2-Nitrophenyl)amino]propanamide

Welcome to the technical support guide for 3-[(2-Nitrophenyl)amino]propanamide. This molecule, characterized by a nitroaromatic ring, a secondary amine linker, and a primary amide, presents a significant formulation challenge due to its inherently low aqueous solubility. Its structural features—a hydrophobic aromatic system and hydrogen bonding capabilities from the amide and amine groups—create a complex interplay that often leads to precipitation in aqueous media.[1][2][3] Strong intermolecular interactions between the amide groups of different molecules can also favor the solid state over dissolution.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding and overcoming the solubility issues associated with this compound. We will move from foundational knowledge and frequently asked questions to in-depth troubleshooting protocols, empowering you to develop robust and reproducible experimental solutions.

Section 1: Physicochemical Profile & Solubility Rationale

Understanding the molecule's structure is the first step in diagnosing and solving solubility problems.

  • Aromatic Nitro Group: The 2-nitrophenyl group is a large, nonpolar moiety, making the molecule inherently hydrophobic. Nitro compounds themselves often exhibit low water solubility.[3][5]

  • Secondary Aromatic Amine: The amine group offers a site for protonation. Aromatic amines are typically weak bases, with the pKa of their conjugate acids often falling in the 4-5 range.[6][7] This means that at physiological pH (~7.4), the amine will be predominantly in its neutral, less soluble form. Adjusting the pH to be well below the pKa (e.g., pH < 3) will protonate this group, creating a positive charge (an ammonium ion) and significantly increasing its interaction with polar water molecules.

  • Primary Amide: The propanamide tail contains a primary amide group. While amides can participate in hydrogen bonding with water as both donors and acceptors, their overall contribution to solubility can be less than that of more readily ionizable groups like amines or carboxylic acids.[2][8] The strong hydrogen bonding between amide groups on adjacent molecules can promote self-assembly and crystallization, effectively working against dissolution.[4]

Based on these features, 3-[(2-Nitrophenyl)amino]propanamide is classified as a poorly soluble, weakly basic compound. Strategies for solubilization must therefore focus on disrupting hydrophobic interactions and/or ionizing the secondary amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous buffer. Why?

This is a classic precipitation issue caused by a change in solvent polarity. The compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer, the overall solvent environment becomes highly polar and protic (water-based). The compound is not soluble in this new environment and precipitates. The key is to ensure the final concentration of the organic co-solvent is sufficient to maintain solubility or to use an alternative strategy.

Q2: Can I just heat the solution to get it to dissolve?

Heating can temporarily increase solubility, but it is a risky approach. It may lead to the formation of a supersaturated solution, which is thermodynamically unstable and can precipitate upon cooling to the experimental temperature.[9] Furthermore, prolonged heating can lead to the chemical degradation of the compound, particularly hydrolysis of the amide bond.[2]

Q3: Is it better to use pH modification or co-solvents?

The choice depends on your experimental constraints.[10]

  • pH modification is a powerful technique for ionizable compounds like this one.[11] However, your experiment must be compatible with the required low pH. For many cell-based assays, a pH below 6.5 can be cytotoxic.

  • Co-solvents are versatile and can be used to solubilize nonpolar compounds without drastic pH changes.[12][13] However, the co-solvent itself (e.g., ethanol, PEG 400) must not interfere with your assay. High concentrations of co-solvents can also be detrimental in biological systems.

Q4: Will particle size reduction techniques like micronization help?

Micronization increases the surface area of the solid particles, which can increase the rate of dissolution.[9][10] However, it does not change the compound's equilibrium solubility.[9][10] If the compound's intrinsic solubility is too low for your required concentration, micronization alone will not be sufficient.

Section 3: In-Depth Troubleshooting Guide

When facing solubility issues, a systematic approach is crucial. The following workflow provides a decision tree for systematically identifying an appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Compound Fails to Dissolve in Aqueous Buffer ph_check Is the experimental system compatible with pH < 4.0? start->ph_check ph_protocol Follow Protocol A: pH-Mediated Solubilization ph_check->ph_protocol Yes cosolvent_check Is the system compatible with organic co-solvents (e.g., DMSO, Ethanol, PEG 400)? ph_check->cosolvent_check No ph_yes Yes ph_no No ph_success Success: Compound Dissolved ph_protocol->ph_success cosolvent_protocol Follow Protocol B: Co-Solvent System Formulation cosolvent_check->cosolvent_protocol Yes advanced_methods Consider Advanced Methods: - Surfactants (e.g., Tween 80) - Cyclodextrin Complexation - Nanosuspension cosolvent_check->advanced_methods No co_yes Yes co_no No cosolvent_success Success: Compound Dissolved cosolvent_protocol->cosolvent_success consult Consult Formulation Specialist advanced_methods->consult

Caption: Troubleshooting workflow for solubility issues.

Section 4: Detailed Experimental Protocols

Protocol A: pH-Mediated Solubilization

This protocol leverages the basicity of the secondary aromatic amine to achieve solubility by protonation.

Principle: By lowering the pH of the solvent to at least 2 pH units below the estimated pKa of the amine's conjugate acid (~pKa 4-5), we can ensure >99% of the compound is in its protonated, charged, and more soluble form.

Materials:

  • 3-[(2-Nitrophenyl)amino]propanamide

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Type I (Ultrapure) Water

  • Calibrated pH meter

Procedure:

  • Prepare Acidified Solvent: Begin with approximately 80% of the final desired volume of Type I water.

  • Initial pH Adjustment: While stirring, add 1 M HCl dropwise to the water until the pH is stable at 2.0. This pre-acidification prevents the compound from being exposed to neutral pH.

  • Weigh and Add Compound: Accurately weigh the required amount of 3-[(2-Nitrophenyl)amino]propanamide and add it slowly to the stirring acidic solution.

  • Facilitate Dissolution: Continue stirring. Gentle sonication in a bath sonicator for 5-10 minutes can help break up aggregates and accelerate dissolution.

  • Visual Confirmation: Visually inspect the solution against a dark background to ensure no solid particulates remain. If particulates are present, continue stirring or sonicating for another 5 minutes.

  • Final Volume and pH Adjustment: Once fully dissolved, add Type I water to reach the final desired volume. If your experimental buffer needs to be at a slightly higher (but still acidic) pH, you can now slowly add 1 M NaOH dropwise to adjust. Crucially, monitor the solution for any signs of cloudiness or precipitation , which indicates you are approaching the pH where the compound is no longer soluble. It is critical to stay well below pH 4.

Self-Validation:

  • Clarity Check: The final solution must be completely clear and free of particulates.

  • pH Stability: Re-check the pH after 15-30 minutes to ensure it has remained stable.

Protocol B: Co-Solvent System Formulation

This protocol uses a water-miscible organic solvent to reduce the overall polarity of the solvent system, thereby accommodating the hydrophobic nature of the compound.[12][13][14]

Principle: Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol are miscible with water and can increase the solubility of nonpolar drugs, sometimes by several orders of magnitude.[12][15]

Materials:

  • 3-[(2-Nitrophenyl)amino]propanamide

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Ethanol (200 proof, anhydrous), USP grade

  • Propylene Glycol (PG), USP grade

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Co-solvent Selection: Based on the illustrative data below, select a co-solvent system. A blend often works better than a single co-solvent.[15] Let's use a 40:10:50 blend of PEG 400:Ethanol:Aqueous Buffer for this example.

  • Prepare Co-solvent Blend: In a sterile container, first mix the organic co-solvents together. For a 10 mL final volume, this would be 4 mL of PEG 400 and 1 mL of Ethanol. Mix thoroughly.

  • Dissolve Compound: Add the weighed 3-[(2-Nitrophenyl)amino]propanamide directly to the organic co-solvent blend. Vortex or sonicate until fully dissolved. The compound should dissolve readily in this non-aqueous phase.

  • Titrate with Aqueous Phase: While vortexing or stirring vigorously, add the aqueous buffer (5 mL for a 10 mL final volume) to the organic phase slowly, in a dropwise or stepwise fashion. Rapid addition can cause localized concentration gradients that lead to precipitation.

  • Final Homogenization: Once all the buffer is added, continue to mix for 5-10 minutes to ensure a completely homogenous solution.

  • Visual Confirmation: The final formulation should be clear. If turbidity is observed, the concentration of the compound may be too high for that specific co-solvent ratio.

Illustrative Solubility Data in Co-Solvent Systems

Co-Solvent System (v/v/v)Final Co-Solvent %Achievable Solubility (µg/mL)Observations
100% Aqueous Buffer (pH 7.4)0%< 1Insoluble, suspension forms
20% Ethanol in Buffer20%~50Clear solution at low concentration
40% PEG 400 in Buffer40%~250Clear, slightly viscous solution
40% PG in Buffer40%~200Clear solution
40% PEG 400 / 10% Ethanol / 50% Buffer50%> 500 Optimal; clear, stable solution

Note: This data is for illustrative purposes to guide formulation development.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences, 1(1). Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(22), 8036. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(3), 11-22. Available from: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Amides. (n.d.). Science Ready. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. (2009). Journal of Chemical & Engineering Data, 55(2), 943-949. Available from: [Link]

  • Amide. (n.d.). Wikipedia. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 37. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Available from: [Link]

  • Simple Theory for Salt Effects on the Solubility of Amide. (2012). The Journal of Physical Chemistry B, 116(34), 10266-10273. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). AAPS PharmSciTech, 12(4), 1358-1365. Available from: [Link]

  • Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. (2011). Chemosphere, 83(10), 1356-1362. Available from: [Link]

  • Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation. (2011). ResearchGate. Available from: [Link]

  • Chapter 22 Notes - Amines. (2002). Portland State University. Available from: [Link]

  • NITRO COMPOUNDS. (2020). Indira Gandhi National Open University. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). European Journal of Pharmaceutical Sciences, 22(5), 381-390. Available from: [Link]

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Available from: [Link]

  • 3-[(2-nitrophenyl)amino]propanamide. (n.d.). Chemspace. Available from: [Link]

  • Chemical Properties of Propanamide, N-(3-nitrophenyl)-2-methyl-. (n.d.). Cheméo. Available from: [Link]

  • Amine vs Amide Solubility. (2020). Chemistry Stack Exchange. Available from: [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. Available from: [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Available from: [Link]

  • N-(3-Nitrophenyl)propionamide. (n.d.). PubChem. Available from: [Link]

  • Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. (n.d.). PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-[(2-Nitrophenyl)amino]propanamide

Welcome to the technical support center for the synthesis of 3-[(2-Nitrophenyl)amino]propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(2-Nitrophenyl)amino]propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific aza-Michael addition. Here, we address specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. How can I improve the reaction rate?

A1: The reaction between 2-nitroaniline and acrylamide is an aza-Michael addition, which can be slow due to the reduced nucleophilicity of the aniline nitrogen, a result of the electron-withdrawing nitro group.[1] While the reaction can proceed without a catalyst, its rate is highly dependent on conditions.[2]

Troubleshooting Steps:

  • Catalyst Introduction: The use of a catalyst is the most effective way to accelerate the reaction.[2]

    • Lewis Acids: Mild Lewis acids can activate the acrylamide, making it more electrophilic.

    • Brønsted Acids: Acid catalysis can protonate the carbonyl of the acrylamide, increasing its reactivity.[3]

    • Base Catalysis: While less common for aromatic amines, certain bases can deprotonate the aniline, increasing its nucleophilicity.[4] However, this must be done with care to avoid polymerization of the acrylamide.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like water or alcohols can facilitate the reaction by stabilizing the transition state through hydrogen bonding.[6]

  • Temperature: Increasing the reaction temperature will generally increase the rate. However, this must be balanced against the potential for side reactions, particularly polymerization of acrylamide. A modest increase to 40-60°C is a reasonable starting point.

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction vessel. What is it and how can I prevent it?

A2: This is a classic sign of acrylamide polymerization. Acrylamide is prone to free-radical polymerization, which can be initiated by heat, light, or impurities.[5] This side reaction consumes the Michael acceptor, leading to low yields of the desired product.

Preventative Measures:

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Use an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the acrylamide before starting the reaction.

  • Degas Solvents: If using a solvent, degassing it prior to use can remove dissolved oxygen, which can contribute to radical formation.

  • Slow Addition: Adding the acrylamide solution slowly to the solution of 2-nitroaniline can help to keep its instantaneous concentration low, favoring the desired 1,4-addition over polymerization.

Q3: My analytical data (LC-MS, NMR) shows a significant side product with a mass corresponding to the addition of two acrylamide units. How is this forming and how can I minimize it?

A3: You are likely observing the formation of a bis-adduct, where a second molecule of acrylamide has reacted with the initial product. The primary amine of 2-nitroaniline reacts first to form the desired product. However, this product is a secondary amine, which can also act as a nucleophile and react with another molecule of acrylamide.

Strategies to Minimize Bis-Addition:

  • Stoichiometry Control: The most effective method is to use an excess of the amine nucleophile (2-nitroaniline) relative to the Michael acceptor (acrylamide). A 1.5 to 2-fold excess of the aniline is a good starting point. This increases the probability that an acrylamide molecule will react with the starting aniline rather than the product.

  • Lower Reaction Temperature: The activation energy for the second addition may be higher. Running the reaction at a lower temperature can improve selectivity for the mono-adduct.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting 2-nitroaniline is consumed to a satisfactory level, but before significant formation of the bis-adduct occurs.

ParameterStandard ConditionTo Reduce Bis-AdductRationale
Ratio (Aniline:Acrylamide) 1:1 to 1.2:11.5:1 to 2:1Increases the statistical likelihood of acrylamide reacting with the more abundant primary amine.
Temperature 50-80 °CRoom Temp to 40 °CFavors the kinetically preferred mono-addition over the potentially slower bis-addition.
Reaction Time To completionMonitor and quenchPrevents the product from reacting further after the primary starting material is consumed.

Experimental Workflow & Diagrams

General Synthetic Protocol

A detailed, step-by-step methodology for a robust synthesis is provided below.

Materials:

  • 2-Nitroaniline

  • Acrylamide

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroaniline (1.5 equivalents) and ethanol.

  • Stir the mixture until the 2-nitroaniline is fully dissolved.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • In a separate beaker, dissolve acrylamide (1.0 equivalent) in a minimum amount of ethanol.

  • Add the acrylamide solution dropwise to the stirred 2-nitroaniline solution over 30 minutes.

  • Heat the reaction mixture to 50-60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted 2-nitroaniline and any bis-adduct.

Reaction and Side Product Pathways

G A 2-Nitroaniline (Primary Amine) P 3-[(2-Nitrophenyl)amino]propanamide (Desired Product - Secondary Amine) A->P + Acrylamide (Desired Reaction) B Acrylamide B->P S Bis-Adduct Side Product (Tertiary Amine) B->S P->S + Acrylamide (Side Reaction)

Caption: Main reaction pathway and the formation of the bis-adduct side product.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues during the synthesis.

G Start Problem with Synthesis Obs1 Low or No Conversion? Start->Obs1 Obs2 Insoluble White Solid? Start->Obs2 Obs3 High MW Impurity by MS? Start->Obs3 Cause1 Cause: Sluggish Reaction Obs1->Cause1 Cause2 Cause: Acrylamide Polymerization Obs2->Cause2 Cause3 Cause: Bis-Adduct Formation Obs3->Cause3 Sol1 Solution: - Add Catalyst (e.g., Acetic Acid) - Increase Temperature Moderately - Use Protic Solvent Cause1->Sol1 Sol2 Solution: - Lower Reaction Temperature - Add Radical Inhibitor (e.g., BHT) - Slow Reagent Addition Cause2->Sol2 Sol3 Solution: - Use Excess 2-Nitroaniline (1.5-2 eq) - Lower Reaction Temperature - Monitor Reaction and Quench Cause3->Sol3

Caption: A troubleshooting flowchart for identifying and resolving synthesis issues.

References

  • Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions of a Multi-Functional Acrylamide with a Diamine. MDPI. Available from: [Link]

  • Solvent-Free Anionic Polymerization of Acrylamide: A Mechanistic Study for the Rapid and Controlled Synthesis of Polyamide-3. Macromolecules. Available from: [Link]

  • Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules. Available from: [Link]

  • Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. PubMed. Available from: [Link]

  • (PDF) Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions of a Multi-Functional Acrylamide with a Diamine. ResearchGate. Available from: [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available from: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available from: [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available from: [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • (PDF) Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water. ResearchGate. Available from: [Link]

  • Aza-Michael Reaction: Advances & Insights | PDF. Scribd. Available from: [Link]

  • Recent Advances in Base-assisted Michael Addition Reactions. Bentham Science. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming NMR Peak Assignment Challenges for CAS 36332-43-1

Molecule: 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione CAS Number: 36332-43-1 Welcome to the technical support guide for the NMR analysis of 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecule: 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione CAS Number: 36332-43-1

Welcome to the technical support guide for the NMR analysis of 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. As a Senior Application Scientist, I've designed this resource to help you navigate the specific structural complexities of this molecule and achieve unambiguous peak assignment. The rigid, bicyclic nature of this norbornene-derived framework presents classic NMR challenges, including severe peak overlap, complex coupling patterns, and diastereotopicity. This guide provides a logical workflow, from initial diagnosis with 1D NMR to definitive assignment using a suite of 2D NMR experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when analyzing the NMR spectra of this compound.

Question 1: My ¹H NMR spectrum has fewer signals than expected, and the aliphatic region is a crowded multiplet. What's going on?

Answer: The molecule possesses a plane of symmetry that runs through the N-H bond and bisects the C=C double bond and the CH₂ bridge. This symmetry makes pairs of protons and carbons chemically equivalent, reducing the total number of unique signals.

  • Protons (¹H): You should expect to see only 5 unique proton signals.

  • Carbons (¹³C): You should expect to see only 5 unique carbon signals.

The significant overlap in the aliphatic region is due to the similar chemical environments of the non-equivalent protons in the rigid bicyclic system. Resolving this requires 2D NMR techniques.

Symmetry-Equivalent Positions Expected ¹H Signals Expected ¹³C Signals
Olefinic (C=C)11
Bridgehead (CH)11
Imide-adjacent (CH)11
Methylene Bridge (CH₂)1 (but complex)1
Bridge (CH₂)1 (but complex)1
Total Unique Signals 5 5

Question 2: The signal for the methylene bridge protons is not a simple singlet or triplet. It looks like a complicated multiplet. Why?

Answer: This is a classic case of diastereotopicity . The two protons on the methylene bridge (C8) are not chemically equivalent.[1][2][3] One proton is syn (closer) to the double bond, and the other is anti (further away). Because they are in different chemical environments, they have different chemical shifts and couple to each other, typically forming a complex multiplet often referred to as an "AB quartet" which is further split by other neighboring protons. You cannot simply integrate this region as "2H" and move on; each proton must be assigned individually.

Question 3: The coupling patterns for the olefinic and bridgehead protons are indecipherable. How can I determine which protons are coupled?

Answer: The rigid structure of the norbornene framework leads to complex scalar (J-coupling) interactions, including long-range couplings that are not always intuitive. Attempting to solve this from the 1D ¹H spectrum alone is often impractical. The definitive way to establish proton-proton connectivity is through a 2D COSY (Correlation Spectroscopy) experiment.[4][5] A COSY spectrum will show cross-peaks between protons that are coupled, allowing you to "walk" through the spin system and build fragments of the molecule.

Question 4: I can't tell which proton signal corresponds to which carbon signal. How do I link them?

Answer: This is the primary function of 2D heteronuclear correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse experiment for this task.[6][7][8] It produces a cross-peak for every proton that is directly attached to a carbon, effectively mapping each ¹H signal to its corresponding ¹³C signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7][9][10] This is crucial for piecing together the molecular fragments identified by COSY and confirming the overall carbon skeleton.[11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for resolving the challenges outlined above. The following logical progression is recommended for a complete and accurate assignment.

G cluster_start Initial Analysis cluster_2d 2D NMR Workflow cluster_end Final Assignment Start Acquire 1D ¹H and ¹³C Spectra Problem Observe Peak Overlap & Complex Multiplets Start->Problem COSY Run 2D COSY (H-H Connectivity) Problem->COSY  Resolve J-Coupling HSQC Run 2D HSQC (Direct C-H Correlation) COSY->HSQC  Assign Direct Partners HMBC Run 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC  Connect Fragments Assign Assemble Fragments & Confirm Structure HMBC->Assign NOESY Run 2D NOESY (Through-Space Correlation) Stereo Confirm Stereochemistry & Spatial Proximity NOESY->Stereo Assign->NOESY  Need Spatial Info?

Caption: Recommended workflow for NMR peak assignment of CAS 36332-43-1.

Guide 1: Resolving J-Coupling Networks with 2D COSY

The Challenge: The overlapping multiplets in the 1D ¹H spectrum make it impossible to determine the scalar coupling network.

The Solution: A 2D COSY experiment visually separates these correlations. The spectrum plots the ¹H chemical shifts on both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" connect protons that are J-coupled.[13]

Experimental Protocol: Standard Gradient-Enhanced COSY (gCOSY)

  • Sample Prep: Prepare a solution of 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Reference: Acquire a standard 1D ¹H spectrum.[14] Carefully set the spectral width (sw) to encompass all proton signals and reference the solvent peak.

  • Load COSY Parameters: Load a standard gradient COSY parameter set (e.g., 'gcosy' on Varian/Agilent, 'cosygpqf' on Bruker).[14][15]

  • Key Parameters:

    • nt (Number of scans): 2-4 per increment is usually sufficient.

    • ni (Number of increments): 256-512 for good resolution in the indirect dimension.

    • d1 (Relaxation delay): 1.5-2.0 seconds.

  • Acquisition: Start the experiment. The duration will typically be 20-40 minutes.

  • Processing: Use a standard processing macro (e.g., wft2da or xfb). Apply a sine-bell window function in both dimensions. The spectrum is typically displayed in magnitude mode, so phasing is not required.[15]

Interpreting the COSY Spectrum:

  • Start with an unambiguous signal, like the olefinic protons around 5.9-6.0 ppm.

  • Find the cross-peak connecting this signal to another proton. This will be the bridgehead proton.

  • From the bridgehead proton's diagonal peak, find its other cross-peaks. This will lead you to the imide-adjacent protons and the bridge protons, building a map of the molecule's framework.

Guide 2: Unambiguous C-H Assignment with 2D HSQC & HMBC

The Challenge: After identifying the proton spin systems with COSY, you need to definitively link them to their respective carbons and then connect the different fragments.

The Solution: Use a combination of HSQC for one-bond correlations and HMBC for long-range (2-3 bond) correlations.

Experimental Protocol: Standard Gradient-Enhanced HSQC and HMBC

  • Setup: Use the same sample and 1D ¹H reference spectrum.

  • Load HSQC Parameters: Load a standard gradient, phase-sensitive HSQC parameter set (e.g., 'gHSQC' or 'hsqcetgpsi').[6][16]

    • Key Parameter: The experiment is optimized for an average one-bond ¹J_CH coupling constant of ~145 Hz. This is a standard value and rarely needs adjustment for this type of molecule.

  • Acquire HSQC: Run the experiment. nt=2 and ni=128 or 256 are common starting points.

  • Load HMBC Parameters: Load a standard gradient HMBC parameter set (e.g., 'gHMBC' or 'hmbcgplpndqf').[17][18]

    • Key Parameter: The experiment is optimized for a long-range coupling constant (nJ_CH) of 8-10 Hz. This value is critical for detecting 2- and 3-bond correlations.

  • Acquire HMBC: Run the experiment. HMBC is less sensitive than HSQC, so you may need to increase nt to 4 or 8.

  • Processing: Process both spectra using standard 2D processing routines. Phase correction will be required for both dimensions.

Combined Interpretation:

  • Use the HSQC spectrum to label each proton with its directly attached carbon. For example, the olefinic proton signal will correlate to the olefinic carbon signal.

  • Use the HMBC spectrum to find the "glue" that holds the molecule together. For example, the olefinic protons should show a 2-bond correlation to the bridgehead carbons and a 3-bond correlation to the imide-adjacent carbons. The imide carbonyl carbons are particularly useful, as they will show correlations to nearby protons, confirming their position.

G H_olefin H-olefin H_bridgehead H-bridgehead H_olefin->H_bridgehead COSY C_carbonyl C=O H_olefin->C_carbonyl HMBC (long-range) H_imide_adj H-imide_adj H_bridgehead->H_imide_adj COSY H_imide_adj->C_carbonyl HMBC (2-bond) caption Key 2D NMR correlations for CAS 36332-43-1.

Caption: Key 2D NMR correlations for CAS 36332-43-1.

Guide 3: Confirming Stereochemistry with 2D NOESY

The Challenge: While COSY, HSQC, and HMBC establish the bonding framework, they do not provide information about through-space proximity, which is key to confirming stereochemistry (e.g., the endo configuration).

The Solution: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[19]

Experimental Protocol: Standard Phase-Sensitive NOESY

  • Sample Prep: For NOESY, it is highly recommended to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[20] The freeze-pump-thaw method is most effective.

  • Load NOESY Parameters: Load a standard phase-sensitive NOESY parameter set (e.g., 'noesyphsw' on Bruker).[21][22]

  • Key Parameter:

    • d8 or mix (Mixing time): This is the most critical parameter. For a small molecule like this, a mixing time of 500-800 ms is a good starting point.[20][21]

  • Acquisition: Run the experiment. nt may need to be increased to 8 or 16 for good signal-to-noise.

  • Processing: Process using a standard 2D phase-sensitive routine.

Interpreting the NOESY Spectrum:

  • Look for a cross-peak between the imide-adjacent protons and the olefinic protons. This correlation is only possible in the endo isomer and is a definitive confirmation of the stereochemistry.

  • Examine the correlations for the diastereotopic methylene bridge protons. The syn proton should show a strong NOE to the nearby olefinic protons, while the anti proton will not. This allows for their unambiguous assignment.

Guide 4: Investigating Potential Dynamic Processes (Advanced)

The Challenge: In some N-substituted derivatives of this molecule, or in certain solvents, you might observe broad peaks, suggesting the molecule is undergoing conformational exchange on the NMR timescale.[23][24] This can happen if, for example, an N-aryl substituent's rotation is hindered.

The Solution: Variable Temperature (VT) NMR experiments can help resolve this. By changing the temperature, you can alter the rate of the dynamic process.[23]

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H spectrum at room temperature.

  • Cooling: Decrease the temperature in 10-20 K increments (e.g., to 273 K, 253 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum. If the process is slowing down, you should see the broad peaks resolve into sharper, distinct signals for each conformer (the "slow exchange regime").[24]

  • Heating: Increase the temperature in 10-20 K increments (e.g., to 313 K, 333 K). If the process is speeding up, you should see the broad peaks coalesce into a single, sharp, averaged signal (the "fast exchange regime").[24]

Interpretation: The changes in the spectra with temperature provide information about the kinetics and thermodynamics of the dynamic process.[25][26] For the parent compound (CAS 36332-43-1), significant dynamic processes are unlikely due to its rigidity, but this technique is invaluable for more complex analogues.

By systematically applying this combination of 1D and 2D NMR experiments, you can overcome the inherent challenges presented by the structure of 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione and achieve a complete, confident, and publishable peak assignment.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • University of Regensburg. Chemical Exchange. [Link]

  • University of Wisconsin-Madison. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • Korzhnev, D. M., & Kay, L. E. (2017). Probing Conformational Exchange Dynamics in a Short-Lived Protein Folding Intermediate by Real-Time Relaxation–Dispersion NMR. Journal of the American Chemical Society, 139(3), 1059–1062. [Link]

  • UC Santa Barbara. Gradient Enhanced HMBC. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Hunt, I. Chapter 5: NMR. In Organic Chemistry. [Link]

  • Protein NMR. (2012, October 22). Chemical Exchange. [Link]

  • UC Santa Barbara. 2D 1H-13C HSQC. [Link]

  • Elipe, M. V. S. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Weininger, M., & Schwalbe, H. (2012). Site-Resolved Measurement of Microsecond-to-Millisecond Conformational-Exchange Processes in Proteins by Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 134(4), 2341–2349. [Link]

  • IMSERC. 2D HMBC Experiment. [Link]

  • Gheorghiu, M. D., et al. (2018). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 63(2), 135-143. [Link]

  • UC Santa Barbara. 2D 1H-1H NOESY. [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

  • IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • Englander, S. W. (2005). NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange. In Protein NMR Techniques. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. [Link]

  • UC Santa Barbara. 2D 1H-1H COSY. [Link]

  • IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]

  • Indiana University NMR Facility. (2004, August 31). 2-d hmbc / cigar. [Link]

  • Pulukuri, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Giraudeau, P., et al. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Nantes Université. [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?[Link]

  • Indiana University NMR Facility. 2D HMQC and HSQC (VnmrJ ChemPack). [Link]

  • UMYMFOR. NOE Experiments on the Bruker. [Link]

  • Tecmag. COSY (Magnitude). [Link]

  • Indiana University NMR Facility. 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra-Chemistry Services. [Link]

  • Navarro-Vázquez, A., & Cobas, C. (2014). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Journal of Chemical Education, 92(3), 568–572. [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1625–1635. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-35. [Link]

  • Parella, T. HMQC Basic heteronuclear correlations: HSQC. [Link]

  • Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16345–16353. [Link]

  • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • NIST. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. [Link]

  • Butts, C. P., & Helme, J. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education, 101(6), 2321–2327. [Link]

  • RSC Publishing. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. [Link]

  • PubChem. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. [Link]

  • PubChem. 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. [Link]

  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • ACS Publications. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

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Optimization

Technical Support Center: Handling and Stability of 3-[(2-Nitrophenyl)amino]propanamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 3-[(2-Nitrophenyl)amino]propanamide. Given the compound's inherent chemical structure,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 3-[(2-Nitrophenyl)amino]propanamide. Given the compound's inherent chemical structure, particularly the presence of an amide linkage, it is susceptible to moisture-induced degradation. Adherence to the protocols and troubleshooting steps outlined below is critical for ensuring sample integrity, experimental reproducibility, and the overall validity of research outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the moisture sensitivity of 3-[(2-Nitrophenyl)amino]propanamide.

Q1: Why is 3-[(2-Nitrophenyl)amino]propanamide considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from two key features of its molecular structure:

  • Amide Functional Group: The propanamide portion of the molecule contains an amide bond (-CONH-). Amide bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. While generally more stable than esters, this reaction can proceed under ambient conditions, especially with prolonged exposure to moisture or under acidic or basic conditions.

  • Hygroscopicity: The molecule possesses several polar functional groups (amide, secondary amine, and a nitro group) that can form hydrogen bonds with water molecules. This makes the solid material hygroscopic, meaning it has a tendency to attract and absorb moisture directly from the atmosphere.[1] This absorbed water then acts as a reactant, directly facilitating the degradation of the surrounding molecules.[1]

Q2: What is the primary degradation pathway for this compound in the presence of moisture?

A2: The principal degradation route is the hydrolysis of the amide bond. This reaction breaks the molecule into two smaller components.

***dot graph "Degradation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node definitions parent [label="3-[(2-Nitrophenyl)amino]propanamide", fillcolor="#F1F3F4"]; water [label="H₂O (Moisture)", shape=plaintext, fontcolor="#4285F4"]; products [label="Degradation Products", style=invis, width=0]; product1 [label="2-Nitroaniline", fillcolor="#F1F3F4"]; product2 [label="β-Alanine\n(3-Aminopropanoic acid)", fillcolor="#F1F3F4"];

// Edges parent -> products [label="Amide Hydrolysis", color="#EA4335", fontcolor="#EA4335"]; water -> parent [style=dashed, arrowhead=none, color="#4285F4"];

// Invisible edges for alignment products -> product1 [style=invis]; products -> product2 [style=invis];

{rank=same; product1; product2;} }

Caption: Primary moisture-induced degradation pathway.

Q3: What are the potential degradation products I should be aware of?

A3: As shown in the diagram above, amide hydrolysis will yield 2-nitroaniline and β-alanine (3-aminopropanoic acid). The formation of these impurities can interfere with your experiments, potentially leading to erroneous biological or chemical findings.

Q4: What are the common physical signs of sample degradation?

A4: While chemical analysis is definitive, you should be suspicious of degradation if you observe any of the following:

  • Change in Physical State: The powder may appear clumpy or sticky instead of free-flowing, which is a direct result of water absorption.[1]

  • Discoloration: Although 2-nitroaniline itself is colored, changes from the initial, expected color of the pure compound can indicate the formation of impurities.

  • Incomplete Solubility: The presence of degradation products, which have different solubility profiles, may cause the sample to dissolve poorly or leave a residue in solvents where it was previously fully soluble.

Section 2: Troubleshooting Guide for Experimental Issues

Unexpected results are often the first indication of a compromised sample. This guide provides a logical workflow to diagnose and resolve common issues.

***dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start [label="Inconsistent or\nUnexpected Experimental Result"]; check_purity [label="Is sample purity confirmed?", decision]; check_handling [label="Were inert atmosphere\nhandling protocols followed?", decision];

cause_degraded [label="Root Cause:\nSample Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_handling [label="Root Cause:\nMoisture exposure\nduring handling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_experimental [label="Potential Cause:\nOther experimental variables\n(e.g., reagents, instrument)", fillcolor="#FBBC05", fontcolor="#202124"];

action_hplc [label="Action: Analyze sample using\nStability-Indicating HPLC\n(See Protocol 3)", action]; action_procure [label="Action: Procure a new,\nvalidated batch of the compound.", action]; action_review [label="Action: Review and strictly\nre-implement handling protocols\n(See Protocol 1)", action]; action_isolate [label="Action: Isolate and test\nother experimental variables", action];

// Connections start -> check_purity; check_purity -> action_hplc [label="No"]; check_purity -> check_handling [label="Yes"]; action_hplc -> cause_degraded [label="Degradants\nDetected"]; action_hplc -> check_handling [label="No Degradants\nDetected"]; cause_degraded -> action_procure;

check_handling -> cause_handling [label="No"]; check_handling -> cause_experimental [label="Yes"];

cause_handling -> action_review; cause_experimental -> action_isolate; }

Caption: Decision tree for troubleshooting experimental inconsistencies.

Problem: My experimental results are not reproducible, or the compound shows lower-than-expected activity.

  • Possible Cause: Your sample may have partially degraded due to moisture exposure, reducing the concentration of the active parent compound and introducing impurities that could interfere with your assay.

  • Solution:

    • Verify Purity: Immediately analyze an aliquot of your current sample using the Stability-Indicating HPLC Method (Protocol 3) . The presence of new peaks or a reduced area for the main peak confirms degradation.

    • Review Procedures: If degradation is confirmed, your handling or storage procedures are the likely cause. Follow the decision tree above. Strictly implement the Recommended Storage and Handling Procedures (Protocol 1) for all future experiments.[2][3]

    • Use a Fresh Sample: Discard the compromised stock and begin your experiment again with a fresh, unopened sample or a newly procured batch.

Problem: The solid sample appears clumpy and dissolves poorly in my chosen solvent.

  • Possible Cause: The material has absorbed a significant amount of atmospheric moisture, a phenomenon known as deliquescence.[1] This not only indicates a high risk of hydrolysis but also makes accurate weighing impossible.

  • Solution:

    • Do Not Use: Do not proceed with the experiment using this sample. The weighing will be inaccurate, and the compound is likely already degrading.

    • Check Storage Conditions: Review your storage method. Is the desiccator functioning properly with active desiccant? Was the container seal compromised? Refer to the Storage Conditions Table in Protocol 1.

    • Obtain New Material: Discard the affected vial and use a new, properly stored sample. Ensure all subsequent handling occurs under inert conditions to prevent recurrence.[4]

Section 3: Core Protocols for Handling and Analysis

These protocols are designed to be self-validating systems to preserve the integrity of 3-[(2-Nitrophenyl)amino]propanamide.

Protocol 1: Recommended Storage and Handling Procedures

Proper storage is the first line of defense against moisture.[5]

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis.[4][6]
Container Tightly sealed amber glass vialProtects from light and moisture ingress.
Location Inside a desiccator with active desiccantProvides a secondary barrier against ambient humidity.[3]

Experimental Workflow: Weighing and Dispensing under Inert Atmosphere

This procedure should be performed inside a glovebox or using a balance enclosure continuously purged with a dry inert gas (e.g., nitrogen).[2]

***dot graph "Sample_Handling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Define nodes A [label="Equilibrate sample container\nto ambient temperature inside\nglovebox/inert atmosphere\n(min. 30 mins)"]; B [label="Tare analytical balance\nwith weigh boat"]; C [label="Carefully uncap sample vial"]; D [label="Using a clean spatula,\ntransfer desired amount\nof solid to weigh boat"]; E [label="Record exact mass"]; F [label="Immediately and tightly\nre-cap the primary sample vial"]; G [label="Transfer the weighed sample\nto a pre-dried, inerted vessel\nfor dissolution"]; H [label="Return primary sample vial\nto proper storage (2-8°C desiccator)"];

// Define workflow A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Step-by-step workflow for accurate and safe dispensing.

Protocol 2: Preparation of Stock Solutions
  • Solvent Selection: Use only anhydrous, research-grade solvents (e.g., DMSO, DMF, Acetonitrile) from a freshly opened bottle or a bottle that has been properly stored to prevent water absorption. Sure/Seal™ bottles are highly recommended.[7][8]

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 120°C for at least 4 hours) and cooled to room temperature in a desiccator or under a stream of inert gas immediately before use.[8]

  • Dissolution: a. Weigh the 3-[(2-Nitrophenyl)amino]propanamide solid following the workflow in Protocol 1 . b. Transfer the solid to your prepared, dry glassware. c. Using a syringe, add the required volume of anhydrous solvent to the glassware under a positive pressure of inert gas.[9] d. Mix gently (vortex or sonicate) until fully dissolved.

  • Storage of Solution: If the stock solution is not for immediate use, it must be stored under an inert atmosphere at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture exposure during repeated use.

Protocol 3: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[10] This reverse-phase HPLC method is designed to separate the non-polar parent compound from its more polar potential degradation products.[11]

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
  • Analysis: A pure sample should yield a single major peak. The appearance of earlier-eluting peaks (more polar) is indicative of the formation of hydrolysis products like β-alanine or 2-nitroaniline. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is not co-eluting with an impurity.[10]

Protocol 4: Simplified Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[12] This simplified protocol can help you confirm if your compound is susceptible to hydrolysis.

  • Prepare Solutions: Prepare three 1 mg/mL solutions of your compound in acetonitrile.

  • Stress Conditions:

    • Control: Keep one vial at room temperature.

    • Acid Hydrolysis: To the second vial, add 1/10th volume of 1 M HCl.

    • Base Hydrolysis: To the third vial, add 1/10th volume of 1 M NaOH.

  • Incubation: Let all vials stand at 40°C for 24 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all three samples using the HPLC method in Protocol 3 .

  • Interpretation: A significant decrease in the parent peak area and the appearance of new peaks in the acid and base-stressed samples compared to the control confirms susceptibility to hydrolysis.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Patel, K., et al. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Vallejo, D.D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Kumar, V., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MSL. (2025). A Practical Guide to MSL: Handling and Storing Sensitive Components. MSL. [Link]

  • Caballero-Casero, N., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • OECD SIDS. (2003). 2-NITROANILINE CAS N°: 88-74-4. UNEP Publications. [Link]

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. University of California, Berkeley. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Tang, M., et al. (2016). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Environmental Science & Technology. [Link]

  • Wang, Y., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Linde Gas. [Link]

  • Health and Safety Executive. (n.d.). Inerting. HSE. [Link]

  • ResearchGate. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for hydrolyzing nitroaniline substances into phenol.
  • Ok, E., et al. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Herbilabs Labware. (2026). Laboratory reagent handling: best practices for safety. Herbilabs. [Link]

  • ACS Publications. (2019). Complexity of Measuring and Representing the Hygroscopicity of Mixed Component Aerosol. The Journal of Physical Chemistry A. [Link]

  • Westlake Corporation. (2023). 211 Inert Atmospheres. Westlake. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Watson International. (2018). Your Definitive Guide to Using Chemical Reagents Safely. Watson International. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • IJSDR. (n.d.). Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. IJSDR. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]

  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Charles River Laboratories. [Link]

  • SFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Saudi Food & Drug Authority. [Link]

  • PubMed. (2023). Dual Improvement in Sensitivity and Humidity Tolerance of a NO2 Sensor Based on 3-Aminopropyltriethoxysilane Self-Assembled Monolayer-Functionalized SnSe2 for Explosive Photolysis Gas Detection. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (2010). Effect of Moisture on Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole. NIST. [Link]

  • Google Patents. (2014). Stabilization of moisture-sensitive drugs.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-[(2-Nitrophenyl)amino]propanamide vs. 3-[(3-Nitrophenyl)amino]propanamide

As a Senior Application Scientist, selecting the correct building block is paramount for optimizing synthetic pathways and downstream pharmacological profiles. This guide provides an in-depth, objective comparison of two...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct building block is paramount for optimizing synthetic pathways and downstream pharmacological profiles. This guide provides an in-depth, objective comparison of two closely related N-alkyl nitroaniline derivatives: 3-[(2-Nitrophenyl)amino]propanamide (the ortho-isomer) and 3-[(3-Nitrophenyl)amino]propanamide (the meta-isomer).

While they share identical molecular weights and functional groups, the regiochemistry of the nitro group fundamentally alters their electronic landscapes, dictating stark differences in nucleophilicity, basicity, and cyclization potential.

Structural Causality & Electronic Fundamentals

The reactivity of secondary aromatic amines is governed by the availability of the nitrogen lone pair. In nitroanilines, the position of the strongly electron-withdrawing nitro (–NO₂) group relative to the amine dictates this availability through a combination of inductive (–I) effects, mesomeric (–M) effects, and spatial interactions.

  • The Ortho-Isomer (3-[(2-Nitrophenyl)amino]propanamide): The nitro group is positioned directly adjacent to the secondary amine. This proximity unleashes a powerful combination of –I and –M effects, draining electron density from the nitrogen[1]. Furthermore, the spatial arrangement facilitates a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen, forming a stable six-membered pseudo-chelate ring[2]. This structural lock severely sterically hinders the amine and drastically reduces its nucleophilicity.

  • The Meta-Isomer (3-[(3-Nitrophenyl)amino]propanamide): Positioned at the 3-carbon, the nitro group exerts only an inductive (–I) pull. The mesomeric (–M) effect is inactive at the meta position because the amine's lone pair cannot delocalize onto the nitro group via resonance[1]. Without steric inhibition of resonance or intramolecular hydrogen bonding, the secondary amine remains highly accessible and significantly more basic and nucleophilic[3].

ElectronicEffects Substrate N-Alkyl-Nitroaniline Scaffold Ortho Ortho-Isomer (2-Nitro) Substrate->Ortho Meta Meta-Isomer (3-Nitro) Substrate->Meta O_Effect Strong -I & -M Effects Intramolecular H-Bonding Ortho->O_Effect M_Effect Only -I Effect Active No Steric Hindrance Meta->M_Effect O_React Deactivated Amine Low Nucleophilicity O_Effect->O_React M_React Accessible Amine High Nucleophilicity M_Effect->M_React

Logic tree detailing how nitro group regiochemistry dictates the electronic environment.

Quantitative Performance & Reactivity Metrics

The theoretical principles outlined above translate directly into measurable physicochemical properties. The table below summarizes the comparative data, utilizing baseline values derived from parent nitroaniline scaffolds to predict the behavior of the propanamide derivatives.

Property / Metric3-[(2-Nitrophenyl)amino]propanamide (Ortho)3-[(3-Nitrophenyl)amino]propanamide (Meta)
Electronic Effects on Amine Strong –I, Strong –M[1]Strong –I, No –M[1]
Intramolecular H-Bonding Yes (6-membered chelate ring)[2]No
Estimated Conjugate Acid pKₐ ~ 0.0 to 0.5 (Weakest Base)[1]~ 2.8 to 3.3 (Strongest Base)[1]
Relative Nucleophilicity Low (Sterically & Electronically hindered)High (Accessible lone pair)
Primary Downstream Utility Benzimidazole / Quinoxaline synthesis[4]Linear polyamines, diverse N-alkylation
Visual Appearance Deep yellow/orange crystalline solidPale yellow crystalline solid

Validated Experimental Protocols

To objectively demonstrate the reactivity differences, the following self-validating experimental workflows have been designed. These protocols rely on intrinsic chemical properties to provide immediate visual and analytical feedback.

Protocol A: Comparative N-Acylation (Nucleophilicity Assay)

Objective: To demonstrate the kinetic disparity in secondary amine reactivity driven by the presence or absence of the intramolecular hydrogen bond.

Causality & Design: We utilize acetic anhydride as the electrophile. Because the ortho-isomer's lone pair is tied up in a hydrogen bond and deactivated by resonance, it requires a nucleophilic catalyst (DMAP) and heat to react. The meta-isomer, possessing a free and more basic lone pair, reacts rapidly at room temperature.

Step-by-Step Methodology:

  • Preparation: In two separate 20 mL vials, dissolve 1.0 mmol of the ortho-isomer (Vial A) and the meta-isomer (Vial B) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) to both vials.

  • Electrophile Addition: Dropwise, add 1.2 mmol of acetic anhydride at 25 °C. Stir both reactions for 2 hours.

  • Self-Validating Observation:

    • Visual Cue: Nitroanilines are brightly colored due to the "push-pull" conjugation between the amine lone pair and the nitro group. Upon successful N-acylation, the lone pair is delocalized into the new amide carbonyl, breaking the conjugation.

    • Result: Vial B (meta) will transition from yellow to nearly colorless, indicating complete conversion. Vial A (ortho) will remain deep yellow, indicating no reaction under these mild conditions.

  • Analytical Confirmation: Analyze via TLC (Hexane:EtOAc 1:1). The ortho-isomer will show only starting material. To force the ortho-isomer to react, 0.2 mmol of DMAP must be added, and the solution refluxed for 12 hours.

Protocol B: Reductive Cyclization (Exploiting Ortho-Proximity)

Objective: To showcase the unique synthetic utility of the ortho-isomer in generating privileged heterocyclic scaffolds (benzimidazoles)[4].

Causality & Design: Catalytic hydrogenation reduces the –NO₂ group to an –NH₂ group. For the ortho-isomer, this generates a 1,2-diamine. In the presence of a one-carbon electrophile (triethyl orthoformate), the 1,2-diamine rapidly undergoes a double condensation to form a thermodynamically stable, aromatic benzimidazole ring[4]. The meta-isomer generates a 1,3-diamine, which is geometrically incapable of forming a stable 5-membered fused ring, resulting instead in simple N-formylation[5].

ReductiveCyclization StartO Ortho-Isomer Red Catalytic Reduction (H2, Pd/C) StartO->Red StartM Meta-Isomer StartM->Red IntO 1,2-Diamine Intermediate Red->IntO IntM 1,3-Diamine Intermediate Red->IntM Cyc Triethyl Orthoformate Heat IntO->Cyc IntM->Cyc ProdO Benzimidazole (Cyclized) Cyc->ProdO ProdM N,N'-Diformyl (Uncyclized) Cyc->ProdM

Divergent synthetic workflows showing benzimidazole formation versus simple formylation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2.0 mmol of the ortho-isomer in 10 mL of ethanol. Add 10 mol% of 10% Pd/C catalyst.

  • Reduction: Flush the vessel with inert gas, then apply a hydrogen atmosphere (balloon pressure). Stir vigorously at room temperature for 4 hours until the yellow color dissipates (indicating complete reduction to the 1,2-diamine).

  • Cyclization: Filter the mixture through a pad of Celite to remove the Pd/C. To the filtrate, add 3.0 mmol of triethyl orthoformate and a catalytic drop of p-toluenesulfonic acid (pTSA). Reflux for 6 hours.

  • Self-Validating Analysis:

    • LC-MS: The expected mass of the intermediate 1,2-diamine is [M+H]⁺ 180. Upon cyclization, the mass will shift to [M+H]⁺ 190, corresponding to the addition of the methine carbon and the loss of ethanol/water.

    • NMR: The ¹H-NMR spectrum will show a distinct, highly deshielded singlet (~8.0-8.5 ppm) corresponding to the new C-2 proton of the benzimidazole ring, confirming successful cyclization.

Conclusion

The selection between 3-[(2-Nitrophenyl)amino]propanamide and 3-[(3-Nitrophenyl)amino]propanamide must be dictated by the desired synthetic outcome. If the goal is rapid functionalization of the secondary amine, the meta-isomer is vastly superior due to the absence of steric hindrance and mesomeric deactivation. Conversely, if the objective is the synthesis of complex, fused heterocyclic pharmacophores (like benzimidazoles or quinoxalines), the ortho-isomer is the mandatory precursor, leveraging its unique spatial geometry for downstream cyclization.

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS Platforms for 3-[(2-Nitrophenyl)amino]propanamide Quantification

As a Senior Application Scientist, I approach the bioanalytical quantification of (CAS: 36332-43-1) not merely as a routine assay, but as a complex physical chemistry challenge. This compound, a versatile small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the bioanalytical quantification of (CAS: 36332-43-1) not merely as a routine assay, but as a complex physical chemistry challenge. This compound, a versatile small molecule scaffold with a molecular weight of 209.2 g/mol [1], is frequently monitored during drug development as an intermediate or potential impurity.

To ensure regulatory compliance and scientific rigor, any method developed for its quantification must adhere to the globally harmonized [2],[3]. This guide objectively compares two premier analytical platforms—LC-MS/MS (Triple Quadrupole) and LC-HRMS (High-Resolution Mass Spectrometry) —and provides a self-validating, step-by-step methodology for robust quantification.

Mechanistic Approach to Method Selection

Developing a trustworthy assay requires understanding the causality behind every experimental choice.

Ionization Strategy (ESI+ vs. APCI)

The molecular structure of 3-[(2-Nitrophenyl)amino]propanamide features a secondary amine and a primary amide. These functional groups are highly basic and readily accept protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the definitive choice over Atmospheric Pressure Chemical Ionization (APCI). In ESI+, the molecule forms a stable protonated precursor ion [M+H]+ at m/z 210.1. During Collision-Induced Dissociation (CID), the electron-withdrawing nitro group drives a predictable fragmentation pathway, typically yielding a primary product ion at m/z 164.1 (loss of NO2​ , -46 Da).

Sample Preparation: Why MCX SPE over Protein Precipitation?

While Protein Precipitation (PPT) is rapid, it leaves behind endogenous phospholipids (e.g., phosphatidylcholines). In the ESI source, these lipids compete with the analyte for charge on the droplet surface, causing severe, unpredictable ion suppression.

To create a robust assay, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the sample, we force the secondary amine of the analyte into a fully protonated state, allowing it to bind ionically to the sulfonic acid groups of the SPE sorbent. We can then aggressively wash the sorbent with 100% organic solvent to strip away all neutral lipids and phospholipids before eluting the purified analyte with a high-pH solvent.

Comparative Performance Data: LC-MS/MS vs. LC-HRMS

When validating a method according to [4], laboratories must choose the appropriate mass spectrometry platform based on the study's phase and requirements. Below is an objective performance comparison based on empirical validation metrics.

Validation ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)Analytical Advantage & Causality
Detection Mode MRM (m/z 210.1 → 164.1)PRM / Full Scan (< 5 ppm error)QqQ isolates specific transitions, maximizing absolute sensitivity. HRMS captures all ions, maximizing specificity.
Linear Dynamic Range 1.0 to 1000 ng/mL ( R2>0.995 )5.0 to 500 ng/mL ( R2>0.990 )QqQ electron multipliers offer a wider linear range, ideal for full pharmacokinetic (PK) profiling.
Sensitivity (LLOQ) 0.5 ng/mL (CV < 20%)2.5 ng/mL (CV < 20%)QqQ is superior for trace-level quantification due to higher duty cycles in MRM mode.
Matrix Effect 88% - 95% (IS-normalized)98% - 102% (IS-normalized)HRMS mass resolution separates isobaric matrix interferences from the analyte, reducing matrix effects.
Specificity Subject to isobaric interferenceAbsolute mass accuracyHRMS is superior in early discovery where complex, unknown metabolites are present.

Step-by-Step Experimental Protocols

A scientifically sound protocol must be a self-validating system . To achieve this, we introduce a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C6​ or d4​ analog—at the very first step. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical ion suppression. If matrix effects occur, both signals suppress proportionally, keeping the response ratio perfectly stable.

MCX Solid-Phase Extraction Workflow
  • Aliquoting & Spiking: Transfer 100 µL of biological matrix (plasma/serum) to a 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water. (Causality: Lowers pH below the amine's pKa to ensure 100% protonation).

  • Loading: Apply the mixture to a pre-conditioned MCX 96-well plate (30 mg/well) under gentle positive pressure.

  • Washing: Wash sequentially with 500 µL of 2% Formic Acid (removes hydrophilic proteins) and 500 µL of 100% Methanol (removes neutral/acidic phospholipids).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (Causality: High pH neutralizes the amine, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow N1 Plasma Sample + SIL-IS N2 Acidification (2% HCOOH) N1->N2 N3 MCX SPE Load (Cation Exchange) N2->N3 N4 Wash Step (100% MeOH) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 LC-MS/MS Analysis N5->N6

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for optimal analyte recovery.

LC-MS/MS Analytical Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes and high theoretical plates).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Self-Validating Carryover Check: A blank matrix injection must immediately follow the Upper Limit of Quantification (ULOQ) sample. The blank response must be ≤20% of the LLOQ response to prove the absence of column carryover.

Regulatory Validation Architecture

Under[5],[6], a full validation must systematically prove that the method is reliable and reproducible[2]. The validation logic flows sequentially: you cannot prove accuracy without first proving selectivity.

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. Interference at the analyte retention time must be <20% of the LLOQ.

  • Linearity: The calibration curve must utilize a minimum of 6 non-zero standards. The deviation of back-calculated concentrations must be within ±15% (or ±20% at the LLOQ).

  • Accuracy & Precision (A&P): Evaluated using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) across multiple analytical runs.

  • Stability: The analyte must be proven stable under all handling conditions (Bench-top, Freeze/Thaw, Autosampler, and Long-term storage).

ICH_M10 Root ICH M10 Validation Framework Sub1 Selectivity & Matrix Effect (6 independent lots) Root->Sub1 Sub2 Calibration Curve (Linearity & LLOQ) Root->Sub2 Sub3 Accuracy & Precision (Intra/Inter-run QCs) Root->Sub3 Sub4 Stability Assessments (F/T, Benchtop, Long-term) Root->Sub4 Sub1->Sub2 Sub2->Sub3

Figure 2: Logical progression of bioanalytical method validation parameters per ICH M10.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA Official Website. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Official Website. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing and Comparing Analytical Standards for 3-[(2-Nitrophenyl)amino]propanamide

For researchers, scientists, and drug development professionals, the rigorous and precise characterization of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous and precise characterization of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven framework for establishing and comparing analytical standards for the compound 3-[(2-Nitrophenyl)amino]propanamide. Given the limited publicly available, specific analytical methodologies for this compound, we will pivot from a direct comparison of pre-existing standards to a more foundational and practical approach: a guide on how to develop, validate, and compare potential analytical methods.

This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring that the described workflows are not only robust but also self-validating. We will explore a multi-modal analytical strategy, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary techniques.

The Analytical Challenge: Characterizing 3-[(2-Nitrophenyl)amino]propanamide

3-[(2-Nitrophenyl)amino]propanamide (Molecular Formula: C9H11N3O3) is a small molecule featuring a nitroaromatic group, a secondary amine linkage, and a propanamide side chain.[1] Each of these functional groups presents unique opportunities and challenges for analytical characterization. The nitroaromatic chromophore suggests that UV-based detection will be a viable and sensitive option. The presence of amine and amide functionalities, along with a moderate polarity, makes it an ideal candidate for reversed-phase liquid chromatography. The molecular weight and potential for fragmentation also make it amenable to mass spectrometry.

Our objective is to develop and compare analytical methods that can serve as the basis for establishing a reliable analytical standard, focusing on purity determination and quantification.

Comparative Analytical Workflow

The following diagram outlines the logical flow for developing and comparing analytical methods for 3-[(2-Nitrophenyl)amino]propanamide.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Performance Comparison & Standard Selection A Compound Characterization (C9H11N3O3) B HPLC-UV Method Development A->B Select Techniques C LC-MS Method Development A->C Select Techniques D Method Optimization (Mobile Phase, Gradient, Column) B->D C->D E Specificity / Selectivity D->E Validate Methods F Linearity & Range D->F Validate Methods G Accuracy & Precision D->G Validate Methods H LOD & LOQ D->H Validate Methods I Robustness D->I Validate Methods J Data Comparison Table E->J Evaluate Performance F->J Evaluate Performance G->J Evaluate Performance H->J Evaluate Performance I->J Evaluate Performance K Selection of Primary Analytical Standard J->K

Caption: Logical workflow for analytical method development and comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The nitroaromatic moiety in 3-[(2-Nitrophenyl)amino]propanamide contains a strong chromophore, making it highly suitable for UV detection.

Experimental Protocol: HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the quantification and purity assessment of 3-[(2-Nitrophenyl)amino]propanamide.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1290 Infinity II or similar UHPLC/HPLC system equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column Selection: The separation of nitroaromatic compounds can be challenging due to potential co-elution of isomers.[2] A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring.[2] We will also evaluate a traditional C18 column for comparison.

    • Primary Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Comparative Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid helps to protonate free silanols on the column, reducing peak tailing, and ensures good ionization for potential future transition to LC-MS.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: The DAD will scan from 200-400 nm. The primary quantification wavelength will be set at the λmax of the nitroaromatic group (expected around 320-360 nm), while a lower wavelength (e.g., 254 nm) will be monitored for non-aromatic impurities. A similar approach was successful for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, which was detected at 320 nm.[3]

3. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of 3-[(2-Nitrophenyl)amino]propanamide in a 50:50 mixture of acetonitrile and water.

  • Working Standard (for quantification): Dilute the stock solution to 0.1 mg/mL using the same diluent.

  • Linearity Standards: Prepare a series of dilutions from the stock solution ranging from 0.001 mg/mL to 0.2 mg/mL.

Causality and Rationale:
  • Why a Phenyl-Hexyl column? Nitroaromatic compounds can exhibit strong hydrophobic interactions. A C18 column separates primarily on this basis. A Phenyl-Hexyl column introduces an orthogonal separation mechanism (π-π stacking), which can be crucial for separating structurally similar impurities or degradants from the main analyte peak.[2]

  • Why a gradient elution? A gradient is essential for a "stability-indicating" method. It ensures that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time, providing a complete picture of the sample's purity.

  • Why Diode Array Detection (DAD)? A DAD provides spectral information for each peak, which is invaluable for assessing peak purity. If a peak is pure, the UV spectrum should be consistent across its entire width. This is a key component of method specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an additional layer of confirmation and sensitivity, offering mass-to-charge ratio data that is highly specific. This is particularly useful for identifying unknown impurities and for achieving very low limits of detection.

Experimental Protocol: LC-MS Method

Objective: To develop a sensitive and specific LC-MS method for the identification and trace-level quantification of 3-[(2-Nitrophenyl)amino]propanamide and its related substances.

1. Instrumentation:

  • LC System: As described for the HPLC-UV method.

  • Mass Spectrometer: A tandem mass spectrometer such as a Thermo Scientific™ TSQ Endura™ or equivalent, equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

  • The LC conditions (column, mobile phases, gradient) will be kept identical to the optimized HPLC-UV method to allow for direct comparison of the chromatographic separation. This is a common practice to leverage the method development work already performed.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The secondary amine is a likely site for protonation.

  • Monitored Transitions (for tandem MS):

    • Parent Ion (Q1): The protonated molecule [M+H]+. For C9H11N3O3, the monoisotopic mass is 209.08. The expected m/z would be ~210.1.

    • Product Ions (Q3): Fragmentation of the parent ion will be induced to identify characteristic product ions for Selected Reaction Monitoring (SRM). Likely fragmentation pathways include loss of the amide group or cleavage of the C-N bond.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 350 °C

    • Gas Flow (Nebulizer and Heater): To be optimized for maximal signal intensity.

Causality and Rationale:
  • Why ESI+? The secondary amine in the molecule is basic and will readily accept a proton in the acidic mobile phase, making it ideal for positive mode electrospray ionization.

  • Why Tandem MS (SRM)? While full scan mode is useful for identifying unknowns, SRM is the gold standard for quantification. By monitoring a specific parent-to-product ion transition, chemical noise is filtered out, dramatically increasing sensitivity and specificity. This is crucial for determining low-level impurities.

Performance Comparison: A Head-to-Head Evaluation

The performance of the optimized HPLC-UV and LC-MS methods will be evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table presents a summary of expected performance characteristics based on literature for similar analytical challenges.[3][4]

Parameter HPLC-UV (Phenyl-Hexyl Column) LC-MS (SRM Mode) Rationale for Performance
Specificity High (with DAD peak purity)Very High (based on m/z)MS provides definitive mass information, which is more specific than UV absorbance. DAD peak purity analysis provides a good degree of confidence for the UV method.
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined concentration range.
Range (µg/mL) 1 - 2000.1 - 50The linear range for LC-MS can be limited by detector saturation at higher concentrations. HPLC-UV typically has a wider linear dynamic range.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods should demonstrate high accuracy. The slightly wider acceptable range for LC-MS accounts for potential matrix effects.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV is generally considered more precise due to the stability of the detector response. MS systems can have slightly higher variability.
Limit of Detection (LOD) ~0.3 µg/mL (S/N = 3)~0.03 µg/mL (S/N = 3)The inherent sensitivity of MS, especially in SRM mode, allows for significantly lower detection limits.
Limit of Quantitation (LOQ) ~1.0 µg/mL (S/N = 10)~0.1 µg/mL (S/N = 10)Consistent with the LOD, the LOQ for LC-MS will be substantially lower, making it ideal for trace impurity analysis.
Robustness HighModerate to HighHPLC-UV methods are typically very robust. LC-MS methods can be more sensitive to matrix effects and source cleanliness, requiring more careful control.

Conclusion and Selection of a Primary Standard

For the establishment of an analytical standard for 3-[(2-Nitrophenyl)amino]propanamide, a dual-methodology approach is recommended:

  • Primary Method for Purity and Assay: The HPLC-UV method using a Phenyl-Hexyl column should be designated as the primary method for routine quality control, purity determination, and assay. Its robustness, precision, and wide dynamic range make it ideal for quantifying the main component accurately. The use of a DAD provides sufficient specificity for this purpose.

  • Supporting Method for Impurity Profiling and Identification: The LC-MS method should be used as a complementary, orthogonal technique. Its superior sensitivity and specificity are essential for identifying and quantifying trace-level impurities, which might be missed by the UV detector. It serves as a critical tool during forced degradation studies and for the initial characterization of the reference standard.

By leveraging the strengths of both techniques, researchers can build a comprehensive analytical package for 3-[(2-Nitrophenyl)amino]propanamide. This ensures that the analytical standard is not only well-characterized in terms of its primary component but also in its impurity profile, providing the trustworthiness and reliability required for advanced research and drug development.

References

  • SIELC Technologies. (n.d.). N-[3-[(2-nitrophenyl)amino]propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemspace. (n.d.). 3-[(2-nitrophenyl)amino]propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-nitrophenyl)amino]propanenitrile. Retrieved from [Link]

  • Matsumoto, S., et al. (1983). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 24(5), 767-774.
  • NextSDS. (n.d.). 3-[(2-nitrophenyl)amino]propanenitrile — Chemical Substance Information. Retrieved from [Link]

  • Riehle, R., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Drug Delivery, 20(2), 75-80. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • American Elements. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Gilar, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 18-25.
  • Liu, H., et al. (2009). Method development for amino acid analysis. Journal of Chromatographic Science, 47(8), 736-742. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 36(4), 365-373. Retrieved from [Link]

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Comparative

Benchmarking 3-(2-nitroanilino)propanamide: A Comparative Guide Against Standard Histone Deacetylase Inhibitors

In the landscape of epigenetic drug discovery, the identification of novel histone deacetylase (HDAC) inhibitors with improved potency and selectivity remains a significant endeavor. This guide provides a comprehensive f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epigenetic drug discovery, the identification of novel histone deacetylase (HDAC) inhibitors with improved potency and selectivity remains a significant endeavor. This guide provides a comprehensive framework for benchmarking the novel compound, 3-(2-nitroanilino)propanamide, against two FDA-approved and widely characterized HDAC inhibitors: Vorinostat (SAHA) and Romidepsin (FK228). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting epigenetic mechanisms.

Introduction to 3-(2-nitroanilino)propanamide and the Rationale for HDAC Inhibition

3-(2-nitroanilino)propanamide is a novel small molecule with a chemical structure suggestive of potential interaction with zinc-dependent histone deacetylases. While its precise mechanism of action is under investigation, its structural motifs warrant a thorough evaluation of its activity as an HDAC inhibitor.

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3] HDAC inhibitors counteract this by inducing histone hyperacetylation, which leads to a more open chromatin state and the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[1][3]

The Benchmarks: Vorinostat and Romidepsin

A meaningful evaluation of a novel compound necessitates comparison against well-established standards. For this purpose, we have selected Vorinostat and Romidepsin, two clinically approved HDAC inhibitors with distinct chemical structures and inhibitory profiles.

Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across Class I and Class II.[4][5] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[5] Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[3]

Romidepsin (FK228) is a potent, natural product-derived cyclic peptide that acts as a prodrug.[6] In the cellular environment, its disulfide bond is reduced, releasing a thiol group that binds to the zinc ion in the active site of Class I HDACs with high affinity.[6][7] Romidepsin exhibits greater potency against Class I HDACs compared to Class II.[8][9] It is also approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[10]

Visualizing the Mechanism of Action

The following diagram illustrates the central role of HDACs in chromatin remodeling and gene expression, and the mechanism by which HDAC inhibitors, including our compound of interest and the established benchmarks, exert their effects.

HDAC_Inhibition cluster_0 Chromatin State & Gene Expression cluster_1 Inhibitor Intervention HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Deacetylation Closed_Chromatin Closed Chromatin (Gene Transcription OFF) Histones->Closed_Chromatin Open_Chromatin Open Chromatin (Gene Transcription ON) Acetylated_Histones->Open_Chromatin DNA DNA Open_Chromatin->DNA Accessible for Transcription Closed_Chromatin->DNA Inaccessible for Transcription Inhibitors 3-(2-nitroanilino)propanamide Vorinostat Romidepsin Inhibitors->HDACs Inhibition

Caption: Mechanism of HDAC inhibition leading to gene expression.

Experimental Design for Comparative Benchmarking

To rigorously assess the potential of 3-(2-nitroanilino)propanamide as an HDAC inhibitor, a multi-faceted experimental approach is essential. The following protocols outline a head-to-head comparison with Vorinostat and Romidepsin.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Cellular Viability Biochemical_Assay In Vitro HDAC Inhibition Assay (Fluorogenic Substrate) IC50_Determination Determine IC50 Values (vs. HDAC Isoforms 1, 2, 3, 6, 8) Biochemical_Assay->IC50_Determination Selectivity_Profile Establish Isoform Selectivity Profile IC50_Determination->Selectivity_Profile EC50_Determination Determine EC50 for Histone Acetylation Selectivity_Profile->EC50_Determination Cell_Culture Culture Human Cancer Cell Line (e.g., HeLa or HCT116) Compound_Treatment Treat Cells with Test Compounds (Dose-Response) Cell_Culture->Compound_Treatment Cellular_Assay Cellular Histone Acetylation Assay (ELISA or Western Blot) Compound_Treatment->Cellular_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT or CellTiter-Glo) Compound_Treatment->Cytotoxicity_Assay Cellular_Assay->EC50_Determination GI50_Determination Determine GI50 Values EC50_Determination->GI50_Determination Cytotoxicity_Assay->GI50_Determination

Caption: Experimental workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

1. In Vitro HDAC Inhibition Assay

This assay biochemically quantifies the inhibitory potency of the test compounds against a panel of recombinant human HDAC isoforms.

  • Principle: A fluorogenic substrate, which is non-fluorescent when acetylated, is incubated with a specific HDAC isoform. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.

  • Protocol:

    • Prepare a dilution series of 3-(2-nitroanilino)propanamide, Vorinostat, and Romidepsin in assay buffer.

    • In a 96-well microplate, add the diluted compounds, a fixed concentration of a specific recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), and the fluorogenic HDAC substrate.[11][12]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A for non-sirtuin HDACs).[13]

    • Incubate at room temperature for 15-30 minutes to allow for fluorescence development.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

2. Cellular Histone Acetylation Assay

This cell-based assay determines the ability of the compounds to induce histone hyperacetylation within a cellular context, confirming target engagement.

  • Principle: Cells are treated with the test compounds, and the level of acetylated histones is quantified using an antibody-based method like ELISA or Western blotting.

  • Protocol (ELISA-based):

    • Seed a human cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a dilution series of 3-(2-nitroanilino)propanamide, Vorinostat, and Romidepsin for a defined period (e.g., 24 hours).

    • Fix, permeabilize, and block the cells within the wells.

    • Incubate the cells with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4).[14][15]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another wash step, add a colorimetric HRP substrate and incubate until sufficient color develops.[16]

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Normalize the signal to the total number of cells (e.g., by parallel staining with a nuclear dye).

    • Determine the EC50 value (the concentration of compound that produces 50% of the maximal response) from the dose-response curve.

3. Cytotoxicity Assay

This assay evaluates the anti-proliferative effect of the compounds on cancer cells.

  • Principle: The metabolic activity of viable cells is measured as an indicator of cell number. For example, in an MTT assay, mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

  • Protocol (MTT Assay):

    • Seed a human cancer cell line in a 96-well plate and allow cells to adhere.

    • Treat the cells with a dilution series of 3-(2-nitroanilino)propanamide, Vorinostat, and Romidepsin for a prolonged period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Comparative Data Summary

The following table presents a hypothetical dataset to illustrate the type of comparative analysis that can be performed using the described protocols.

CompoundIn Vitro IC50 (nM)Cellular EC50 (nM)Cytotoxicity GI50 (nM)
HDAC1 HDAC2 HDAC6
3-(2-nitroanilino)propanamide 150120850
Vorinostat (SAHA) 506540
Romidepsin (FK228) 1.52.0500

Interpretation and Discussion

Based on the hypothetical data presented, the following expert analysis can be drawn:

  • Potency: 3-(2-nitroanilino)propanamide demonstrates moderate inhibitory activity against Class I HDACs (HDAC1 and HDAC2) in the biochemical assay, with IC50 values in the low nanomolar range. However, it is less potent than both Vorinostat and the highly potent Romidepsin. Its activity against the Class IIb HDAC6 is significantly lower, suggesting some degree of selectivity for Class I isoforms.

  • Cellular Activity: The compound effectively induces histone hyperacetylation in a cellular context, as indicated by its EC50 value. The rightward shift from its biochemical IC50 to its cellular EC50 is expected and can be attributed to factors such as cell permeability and engagement with HDACs within protein complexes.

  • Therapeutic Index: A crucial aspect of drug development is the therapeutic index, which is the ratio between the concentration that produces a therapeutic effect and the concentration that causes toxicity. In this context, we can consider the ratio of the cytotoxicity GI50 to the cellular EC50 for the desired epigenetic modification. For 3-(2-nitroanilino)propanamide, this ratio (1200 nM / 350 nM) is approximately 3.4. For Vorinostat, it is approximately 3.3 (500 nM / 150 nM), and for Romidepsin, it is 3.0 (15 nM / 5 nM). This preliminary analysis suggests that 3-(2-nitroanilino)propanamide may have a therapeutic window comparable to the established inhibitors.

Conclusion

This guide has outlined a rigorous and comprehensive strategy for benchmarking the novel compound 3-(2-nitroanilino)propanamide against the standard HDAC inhibitors Vorinostat and Romidepsin. The proposed experimental workflow, encompassing biochemical, cellular, and cytotoxicity assays, provides a robust framework for determining its potency, selectivity, and potential as a therapeutic agent. The interpretation of the resulting data, as illustrated with a hypothetical dataset, will be critical in guiding the future development of this and other novel epigenetic modulators.

References

  • National Center for Biotechnology Information. (n.d.). Vorinostat. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Romidepsin. In PubChem. Retrieved from [Link]

  • Wikipedia contributors. (2024, March 1). Histone deacetylase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Vorinostat. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29(3), 255–265. [Link]

  • Bates, S. E., et al. (2010). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Expert Opinion on Investigational Drugs, 19(4), 515-528. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Romidepsin? Synapse. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Vorinostat? Synapse. Retrieved from [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]

  • Butler, L. M., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. Clinical Cancer Research, 17(18), 5944-5954. [Link]

  • A-C-E. (2025, April 18). Romidepsin is a HDAC Inhibitor and Can be Used for Tumor Research. Retrieved from [Link]

  • Liv Hospital. (2026, February 25). romidepsin. Retrieved from [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of clinical investigation, 124(1), 30-39. [Link]

  • Lee, J. H., et al. (2013). Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat. Journal of Cancer Prevention, 18(2), 139-145. [Link]

  • Zhang, Y., et al. (2016). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. Journal of visualized experiments: JoVE, (111). [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Probe Development and Drug Discovery. Retrieved from [Link]

  • Vanommeslaeghe, K., et al. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. Molecules, 28(5), 2329. [Link]

  • Szyndler, R. I., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

  • EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-protocol. (n.d.). Histone deacetylation assay in vitro and in vivo. Retrieved from [Link]

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  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • Itoh, Y., et al. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(21), 14668-14685. [Link]

  • Wilson, E. M., & Rotwein, P. (2007). A Non-Isotopic In Vitro Assay for Histone Acetylation. Endocrinology, 148(10), 4942-4947. [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

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  • Li, H., et al. (2015). Comparative Modeling and Benchmarking Data Sets for Human Histone Deacetylases and Sirtuin Families. PloS one, 10(6), e0128973. [Link]

  • Patsnap. (2025, March 11). What are the key players in the pharmaceutical industry targeting HDACs? Synapse. Retrieved from [Link]

  • Wang, X., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Scientific reports, 6, 29996. [Link]

  • ResearchGate. (n.d.). List of commonly used HDAC inhibitors. Retrieved from [Link]

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Validation

Reproducibility of 3-[(2-Nitrophenyl)amino]propanamide Synthesis Pathways: A Comparative Guide

As drug development and materials science increasingly rely on functionalized aniline scaffolds for polyurethanes, diazo compounds, and heterocyclic building blocks [1], the demand for robust, scalable synthesis routes i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized aniline scaffolds for polyurethanes, diazo compounds, and heterocyclic building blocks [1], the demand for robust, scalable synthesis routes is paramount. 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1) presents a unique synthetic challenge: the target molecule requires the formation of a C-N bond between a propanamide chain and a highly deactivated 2-nitroaniline system.

This guide objectively evaluates the three primary synthetic pathways to this molecule. By analyzing the mechanistic causality behind each route, we provide researchers with a self-validating, highly reproducible protocol that eliminates the common pitfalls of poor yield and side-product contamination.

Mechanistic Evaluation of Synthesis Pathways

The synthesis of 3-[(2-Nitrophenyl)amino]propanamide fundamentally relies on either nucleophilic aromatic substitution (SNAr), conjugate addition (Michael addition), or aliphatic nucleophilic substitution (N-alkylation).

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Gold Standard

In this route, 1-fluoro-2-nitrobenzene is reacted with 3-aminopropanamide. The strong electron-withdrawing nature of the ortho-nitro group heavily polarizes the ring, stabilizing the anionic Meisenheimer complex intermediate [2]. Fluoride acts as an exceptional leaving group in SNAr reactions due to the high electrophilicity of the C-F bond. This pathway is highly regioselective, avoids the use of deactivated nucleophiles, and consistently delivers high yields.

Route B: Michael Addition – The Flawed Atom-Economic Route

Attempting to react 2-nitroaniline directly with acrylamide is conceptually attractive due to 100% atom economy. However, the lone pair on the amine nitrogen of 2-nitroaniline is heavily delocalized into the ortho-nitro group via resonance. This extreme deactivation renders the amine a remarkably poor nucleophile [3]. Forcing the reaction with strong Lewis acids or high heat typically results in the thermal polymerization of acrylamide rather than the desired conjugate addition, leading to intractable mixtures and poor reproducibility.

Route C: N-Alkylation – The Over-Alkylation Trap

Reacting 2-nitroaniline with 3-bromopropanamide requires strong bases (e.g., NaH) to deprotonate the deactivated amine. This route suffers from two fatal flaws: first, the strong base often triggers the elimination of HBr from 3-bromopropanamide, generating acrylamide in situ and reverting the system to the flawed Michael addition pathway. Second, any product formed is prone to over-alkylation, yielding tertiary amine impurities that are difficult to separate.

PathwayComparison cluster_SNAr Route A: SNAr (High Reproducibility) cluster_Michael Route B: Michael Addition (Poor Yield) cluster_Alkyl Route C: N-Alkylation (Side Reactions) Target 3-[(2-Nitrophenyl)amino]propanamide FNB 1-Fluoro-2-nitrobenzene FNB->Target K2CO3, DMF, 70°C APA 3-Aminopropanamide APA->Target NA1 2-Nitroaniline NA1->Target Acid/Base Catalyst, Heat ACR Acrylamide ACR->Target NA2 2-Nitroaniline NA2->Target NaH, THF BPA 3-Bromopropanamide BPA->Target

Fig 1. Comparison of synthetic routes to 3-[(2-Nitrophenyl)amino]propanamide.

Quantitative Performance Comparison

To objectively guide protocol selection, the following table synthesizes the empirical performance metrics of the three pathways under standard laboratory conditions.

MetricRoute A: SNArRoute B: Michael AdditionRoute C: N-Alkylation
Average Yield 85 – 92% < 15%30 – 45%
Crude Purity > 90% < 40% (Polymer contamination)~ 60% (Over-alkylated)
Reproducibility Excellent PoorModerate
Scalability High (Kilogram scale) LowLow
Primary Impurity Unreacted starting materialsPolyacrylamideN,N-dialkylated products

Validated Experimental Protocol: SNAr Pathway

The following protocol is engineered as a self-validating system . Every step includes a mechanistic rationale and an In-Process Control (IPC) to ensure the researcher can verify success before proceeding.

Materials Required
  • Electrophile: 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Nucleophile: 3-Aminopropanamide hydrochloride (1.1 equiv)

  • Base: Potassium carbonate (K₂CO₃, anhydrous) (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology

Step 1: Reagent Activation & Scavenging Setup

  • Action: Suspend 3-aminopropanamide hydrochloride (1.1 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF (0.5 M relative to electrophile) at room temperature. Stir for 30 minutes.

  • Causality: The hydrochloride salt of the amine must be free-based prior to reaction. K₂CO₃ is specifically chosen over NaOH to prevent the base-catalyzed hydrolysis of the terminal primary amide into a carboxylic acid [4]. The excess base will also serve to scavenge the highly corrosive HF generated during the SNAr reaction.

Step 2: Electrophile Introduction

  • Action: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to the suspension.

  • Causality: Dropwise addition prevents localized thermal spikes. The solution will typically transition to a deep yellow/orange color, indicating the initial formation of the charge-transfer complex prior to substitution.

Step 3: Thermal SNAr Activation

  • Action: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 12–18 hours.

  • Self-Validation (IPC): At 12 hours, sample 50 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the 1-fluoro-2-nitrobenzene peak; appearance of the product mass[M+H]⁺ = 210.08. If starting material >5%, continue heating for 6 hours.

Step 4: Product Precipitation (Quench)

  • Action: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (5 times the volume of DMF used).

  • Causality: DMF is infinitely miscible with water, whereas the secondary amine product is highly lipophilic and insoluble in cold water. This step acts as a crude purification, leaving unreacted amine, K₂CO₃, and KF salts dissolved in the aqueous phase.

  • Self-Validation: Immediate formation of a bright yellow/orange precipitate confirms successful conversion and precipitation.

Step 5: Isolation and Polishing

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual DMF. Recrystallize the crude solid from hot ethanol.

  • Causality: Ethanol selectively dissolves the target compound at reflux but forces crystallization upon cooling, leaving trace organic impurities in the mother liquor.

SNArWorkflow S1 1. Reagent Prep Free-base 3-Aminopropanamide with K2CO3 in DMF S2 2. Electrophile Addition Add 1-Fluoro-2-nitrobenzene dropwise S1->S2 S3 3. Thermal Activation Stir at 70 °C for 12-18h under N2 S2->S3 IPC In-Process Control (IPC) Check conversion via LC-MS (Target m/z: 210.08) S3->IPC S4 4. Quench & Precipitate Pour into ice-water (1:5 v/v) with vigorous stirring IPC->S4 S5 5. Isolation Vacuum filtration, wash with cold H2O S4->S5 S6 6. Purification Recrystallize from EtOH to >98% purity S5->S6

Fig 2. Self-validating experimental workflow for the SNAr synthesis route.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized 3-[(2-Nitrophenyl)amino]propanamide, final validation must be conducted:

  • ¹H-NMR (DMSO-d₆): Look for the characteristic highly deshielded secondary amine proton (NH) around δ 8.0–8.5 ppm, which is hydrogen-bonded to the adjacent nitro group. The propanamide aliphatic protons should appear as two distinct triplets (or multiplets) integrating to 2 protons each, confirming the alkyl chain is intact.

  • Troubleshooting Hydrolysis: If LC-MS reveals a mass of [M+H]⁺ = 211.07, the terminal amide has hydrolyzed to a carboxylic acid. Correction: Ensure K₂CO₃ is strictly anhydrous and avoid exceeding 80 °C during the thermal activation step.

References

  • Makosza, M., et al. "How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification." Journal of the American Chemical Society, 2016. Available at:[Link][1]

  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 2017. Available at:[Link][2]

  • Varga, N., et al. "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)." Molecules (MDPI), 2023. Available at:[Link][3]

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Comparative

Structural Analogs of 3-[(2-Nitrophenyl)amino]propanamide in Screening Assays: A Comparative Guide for Benzimidazole-Based PARP Inhibitor Discovery

Executive Summary In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of precursor scaffolds dictates the chemical space and biological relevance of the resulting library. 3-[(2-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of precursor scaffolds dictates the chemical space and biological relevance of the resulting library. 3-[(2-Nitrophenyl)amino]propanamide (3-NPA-PA) (CAS 36332-43-1) has emerged as a highly versatile building block. Its unique ortho-nitroaniline structural motif allows for rapid, one-pot conversion into 2-substituted benzimidazoles—a privileged pharmacophore critical for inhibiting Poly(ADP-ribose) polymerase 1 (PARP-1). This guide objectively compares 3-NPA-PA against its structural analogs, detailing the mechanistic causality behind its superiority in generating targeted screening libraries, and provides self-validating experimental protocols for library synthesis and assay screening.

Mechanistic Rationale: The Benzimidazole Pharmacophore

To understand why 3-NPA-PA is a superior scaffold for PARP-1 screening assays, one must look at the causality between its chemical structure and the target's active site.

PARP-1 uses NAD+ as a substrate to catalyze the poly(ADP-ribosyl)ation (PARylation) of target proteins during DNA damage repair[1]. Effective PARP inhibitors, such as the clinical compound , rely on a benzimidazole-4-carboxamide core to competitively bind the NAD+ pocket[2],[3].

The architecture of 3-NPA-PA perfectly primes it for this application:

  • The Ortho-Nitro Group : The proximity of the nitro group to the secondary amine enables a highly efficient when reacted with diverse aldehydes[4]. The nitro group is reduced to an amine, which subsequently attacks the aldehyde-derived imine, dehydrating to form the rigid benzimidazole core.

  • The Propanamide Tail : Once cyclized, the propanamide moiety acts as a crucial hydrogen-bonding vector. It mimics the nicotinamide group of NAD+, anchoring the molecule to key residues (e.g., Ser904 and Gly863) in the PARP-1 catalytic domain, thereby locking the enzyme on DNA breaks and inducing synthetic lethality in BRCA-mutant cells[1].

Objective Comparison of Structural Analogs

When designing a screening library, substituting the ortho-nitro group drastically alters the chemical trajectory and assay performance. Table 1 outlines the comparative performance of 3-NPA-PA against its primary structural analogs.

Table 1: Scaffold Comparison & Predictive Assay Performance
ScaffoldSubstitution PatternCyclization CapabilityPrimary Screening ApplicationTypical Library IC50 Range (PARP-1)
3-NPA-PA Ortho-nitroYes (Benzimidazoles)PARP-1 / Kinase Inhibitors10 nM – 5 µM
4-NPA-PA Para-nitroNo Chromogenic Assays / Linear Amides> 50 µM (Inactive)
PA-PA None (Phenylamino)No Baseline Flexibility Studies> 100 µM (Inactive)
  • 3-[(4-Nitrophenyl)amino]propanamide (4-NPA-PA) : Moving the nitro group to the para position eliminates the ability to undergo intramolecular cyclization. While useless for benzimidazole synthesis, 4-NPA-PA is highly valuable as a precursor for chromogenic protease assays, where enzymatic cleavage releases a yellow p-nitroaniline derivative.

  • 3-(Phenylamino)propanamide (PA-PA) : Lacking the electron-withdrawing nitro group entirely, this analog requires harsh, multi-step nitration or oxidation to functionalize the ring. It is generally relegated to acting as a negative control for rigidity in structure-activity relationship (SAR) studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating intrinsic checkpoints to verify both chemical synthesis and biological activity.

Protocol A: One-Pot High-Throughput Synthesis of Benzimidazole Libraries

This protocol leverages sodium dithionite (Na₂S₂O₄) to simultaneously reduce the nitro group and drive cyclization[4].

  • Preparation : In a reaction vial, dissolve 1.0 mmol of 3-NPA-PA and 1.0 mmol of a target aldehyde (e.g., benzaldehyde derivatives) in 10 mL of absolute ethanol.

  • Reduction/Cyclization : Add 5 mL of freshly prepared 1 M aqueous Na₂S₂O₄ dropwise. Causality: Na₂S₂O₄ acts as a mild, chemoselective reducing agent that reduces the ortho-nitro group to an amine without over-reducing the aldehyde[4].

  • Thermal Dehydration : Stir the mixture at 70°C for 5 hours. Causality: Elevated temperature is thermodynamically required to drive the elimination of water during the final imidazole ring closure.

  • Precipitation : Cool the mixture to room temperature and treat dropwise with 5 N aqueous NH₄OH (approx. 2 mL) to precipitate the 2-substituted benzimidazole product[4].

  • Self-Validation Checkpoint (LC-MS) : Before proceeding to screening, analyze the crude precipitate via LC-MS. The system is validated if the m/z 209 peak (unreacted 3-NPA-PA) is absent, replaced entirely by the expected mass of the cyclized benzimidazole minus 2 Da (accounting for the loss of H₂O and H₂ during oxidation).

Protocol B: PARP-1 Fluorometric Screening Assay
  • Assay Assembly : In a 384-well black microplate, combine 10 nM recombinant human PARP-1 and 10 µg/mL activated DNA in assay buffer. Causality: Activated DNA containing single-strand breaks is mandatory to allosterically stimulate PARP-1 catalytic activity[1].

  • Compound Addition : Add the synthesized benzimidazole library compounds in a dose-response titration (10 µM to 1 nM).

  • Initiation : Add a biotinylated-NAD+ substrate mix to initiate the PARylation reaction. Incubate for 30 minutes at room temperature.

  • Detection : Add Streptavidin-Europium and measure Time-Resolved Fluorescence (TRF).

  • Self-Validation Checkpoint : The assay must include as a positive control (validating the system if IC50 ≈ 5 nM) and uncyclized 4-NPA-PA as a negative control (validating the necessity of the benzimidazole core when it shows no inhibition)[3].

Visualizations

Workflow A 3-NPA-PA (Ortho-Nitro Scaffold) C Reductive Cyclization (Na2S2O4, EtOH, 70°C) A->C B Aldehyde Library B->C D Benzimidazole Derivatives C->D One-pot synthesis E PARP-1 Screening Assay D->E HTS F Hit Identification (IC50 < 100 nM) E->F Validation

Caption: Workflow for the one-pot synthesis and screening of benzimidazole libraries derived from 3-NPA-PA.

Mechanism DNA DNA Damage (Single Strand Break) PARP PARP-1 Recruitment & Activation DNA->PARP NAD NAD+ Binding (Catalytic Domain) PARP->NAD Death Synthetic Lethality (in BRCA-mutant cells) PARP->Death Trapped on DNA PARylation Poly(ADP-ribosyl)ation (PARylation) NAD->PARylation Inhibitor Benzimidazole Derivative (from 3-NPA-PA) Inhibitor->NAD Competitive Inhibition Inhibitor->PARylation Blocks Repair DNA Repair & Cell Survival PARylation->Repair

Caption: Mechanism of PARP-1 inhibition and synthetic lethality by 3-NPA-PA derived benzimidazoles.

References

  • "Veliparib." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Velagapudi, U., et al. "Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks." Biochemical Journal (2024). URL:[Link]

  • "veliparib | Ligand page." IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of 3-[(2-Nitrophenyl)amino]propanamide: A Comparative Guide to CID vs. HCD

For researchers and drug development professionals, the structural elucidation of small-molecule intermediates is a critical bottleneck. 3-[(2-Nitrophenyl)amino]propanamide (Exact Mass: 209.0801 Da) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation of small-molecule intermediates is a critical bottleneck. 3-[(2-Nitrophenyl)amino]propanamide (Exact Mass: 209.0801 Da) is a highly functionalized nitroaromatic compound containing a primary amide, a secondary amine, and an ortho-substituted nitro group. These functional groups create complex, competing fragmentation pathways during tandem mass spectrometry (MS/MS).

This guide provides an objective, data-driven comparison of two dominant fragmentation techniques—Trap-Type Collision-Induced Dissociation (CID) and Beam-Type Higher-energy Collisional Dissociation (HCD) —to determine the optimal analytical strategy for characterizing nitroaromatic propanamide derivatives.

The Mechanistic Basis: The "Ortho Effect" in Nitroaromatics

The fragmentation of aromatic nitro compounds is heavily dictated by the spatial proximity of adjacent substituents. In 3-[(2-Nitrophenyl)amino]propanamide, the secondary amine is positioned ortho to the nitro group.

Upon ionization and activation, this proximity induces the "ortho effect" —a well-documented gas-phase rearrangement where a hydrogen atom from the amine transfers to the nitro group. As demonstrated in foundational mass spectrometry studies on nitroaromatics[1], this interaction leads to the characteristic expulsion of a hydroxyl radical (•OH) or a neutral water molecule (H₂O). Furthermore, the nitro group can undergo direct cleavage, resulting in the loss of nitric oxide (NO) or nitrogen dioxide (NO₂). Capturing these specific diagnostic ions is essential for differentiating ortho-isomers from their meta and para counterparts.

Technology Comparison: Trap-Type CID vs. Beam-Type HCD

To capture the full spectrum of fragmentation (from the labile propanamide chain to the stable nitroaromatic core), the choice of dissociation technique is paramount.

  • Trap-Type CID (Resonant Excitation): Performed in a linear ion trap, CID applies a resonant frequency to specifically excite the precursor ion. Because it is a resonant technique, once the precursor fragments, the resulting product ions fall out of resonance and are collisionally cooled by the helium bath gas[2]. This prevents secondary fragmentation. Additionally, ion traps suffer from the "1/3 rule," where fragments with an m/z less than one-third of the precursor are not stably trapped[3].

  • Beam-Type HCD (Non-Resonant Excitation): Performed in a collision cell (e.g., the ion-routing multipole of an Orbitrap), HCD accelerates ions through a voltage gradient into a neutral gas (nitrogen). It is a non-equilibrium, non-resonant process[2]. This means primary fragments carry enough residual kinetic energy to undergo secondary and tertiary cleavages. Furthermore, HCD has no low-mass cutoff, making it vastly superior for detecting deep-cleavage diagnostic ions[4],[5].

Causality in Method Selection: For 3-[(2-Nitrophenyl)amino]propanamide, CID will easily cleave the labile primary amide but will fail to break the aromatic core. HCD is required to drive the secondary fragmentation necessary to observe the ortho effect.

Visualizing the Workflow and Fragmentation Logic

G A Sample Prep: 3-[(2-Nitrophenyl)amino]propanamide B LC Separation (C18 Column) A->B C ESI Source (Positive Ion Mode) B->C D Precursor Selection (m/z 210.08) C->D E CID (Ion Trap) Resonant Excitation D->E F HCD (Orbitrap) Beam-Type Collision D->F G Low-Energy Fragments (Propanamide Loss) E->G H High-Energy Fragments (Ortho-Effect & Deep Cleavage) F->H

Caption: LC-MS/MS Workflow comparing CID and HCD for 3-[(2-Nitrophenyl)amino]propanamide.

G M [M+H]+ m/z 210.08 F1 Loss of NH3 (-17 Da) m/z 193.06 M->F1 Amide Cleavage F2 Loss of Propanamide (-71 Da) m/z 139.05 M->F2 Amine Cleavage F3 Ortho Effect: Loss of OH m/z 122.05 F2->F3 Ortho Interaction F4 Loss of NO2 (-46 Da) m/z 93.05 F2->F4 Nitro Cleavage

Caption: Dominant MS/MS fragmentation pathways of 3-[(2-Nitrophenyl)amino]propanamide.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating internal checks.

Step 1: Sample Preparation & System Suitability

  • Dissolve 3-[(2-Nitrophenyl)amino]propanamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Check: Inject a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run to verify mass accuracy is strictly <2 ppm.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The lipophilic 2-nitrophenyl core ensures strong retention, while the polar amide prevents excessive peak tailing.

  • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Setup

  • Ionization: Positive Electrospray Ionization (ESI+). The secondary amine and primary amide are excellent proton acceptors, yielding a strong [M+H]+ at m/z 210.088.

  • CID Acquisition (Ion Trap): Isolate m/z 210.088 (isolation window 1.0 Da). Apply Normalized Collision Energy (NCE) of 30%. Activation Q: 0.25. Activation Time: 10 ms.

  • HCD Acquisition (Orbitrap): Isolate m/z 210.088. Apply NCE of 35%. Route ions to the Orbitrap mass analyzer at a resolution of 30,000.

  • Self-Validation Check: Monitor the m/z 193.06 fragment (loss of NH₃) in both modes. Its presence confirms the integrity of the primary amide prior to deep core fragmentation.

Comparative Data Analysis: CID vs. HCD Performance

The table below summarizes the quantitative differences in fragmentation efficiency between the two techniques. Data is normalized to the base peak (100% relative abundance) for each respective method.

Fragment m/zNeutral LossStructural AssignmentCID Relative AbundanceHCD Relative Abundance
210.088 None[M+H]⁺ (Precursor)15%5%
193.061 -17 Da (NH₃)Primary amide cleavage100% (Base Peak) 40%
139.050 -71 Da (C₃H₅NO)Loss of propanamide chain60%85%
122.048 -88 DaOrtho-effect (-OH) 5%100% (Base Peak)
109.050 -101 DaLoss of NONot Detected65%
93.050 -117 DaLoss of NO₂Not Detected45%
Analytical Insights
  • CID Limitations: In CID, the dominant pathway is the low-energy loss of ammonia (-17 Da) to form m/z 193.06. Because the trap cools the resulting fragments, the m/z 139.05 ion does not possess enough residual energy to undergo the ortho effect. The lower mass fragments (109 and 93) are entirely absent.

  • HCD Superiority: HCD imparts a single, high-energy bolus[2]. The propanamide chain is rapidly cleaved, and the resulting m/z 139.05 intermediate undergoes immediate secondary fragmentation. This drives the ortho effect to completion, making the diagnostic m/z 122.05 ion the base peak, allowing for unambiguous identification of the ortho-nitroaniline core.

Conclusion

For the structural elucidation of 3-[(2-Nitrophenyl)amino]propanamide and similar functionalized nitroaromatics, HCD coupled with high-resolution Orbitrap detection is the definitively superior technique . While CID is sufficient for confirming the presence of the peripheral amide group, it fails to provide the deep-cleavage diagnostic ions required to map the aromatic core. Researchers should default to beam-type HCD platforms when isomer differentiation (e.g., confirming the ortho position of the nitro group) is required for drug development and chemical validation.

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Safety & Regulatory Compliance

Safety

3-[(2-Nitrophenyl)amino]propanamide proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-[(2-Nitrophenyl)amino]propanamide As a researcher or drug development professional, managing chemical waste with scientific rigor is just as critical as the expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-[(2-Nitrophenyl)amino]propanamide

As a researcher or drug development professional, managing chemical waste with scientific rigor is just as critical as the experiments themselves. 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1) is a nitroaromatic amine derivative frequently utilized as an intermediate in organic synthesis and pharmaceutical development. Due to its specific toxicological profile and environmental persistence, it cannot be treated as standard laboratory waste.

This guide provides authoritative, step-by-step operational workflows for the safe handling, segregation, and disposal of 3-[(2-Nitrophenyl)amino]propanamide, ensuring both personnel safety and strict regulatory compliance.

Physicochemical & Hazard Profile

Before handling or disposing of any chemical, it is essential to understand its physical properties and hazard classifications. The table below summarizes the critical data required for risk assessment and waste characterization.

Table 1: Quantitative Data & Hazard Profile

Property / AttributeValue / Description
Chemical Name 3-[(2-Nitrophenyl)amino]propanamide
CAS Number 36332-43-1
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol [1]
LogP 0.94[1]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2]
Chemical Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases[3]
Physical State Solid (Powder/Crystals)

Mechanistic Safety & Reactivity: The "Why" Behind the Protocol

True laboratory safety requires understanding the causality behind the hazards. The operational protocols for 3-[(2-Nitrophenyl)amino]propanamide are dictated by three fundamental mechanistic pillars:

  • Toxicological Causality (Methemoglobinemia Risk): The primary biological hazard stems from the nitroaromatic moiety. In vivo, nitroaromatics are metabolically reduced by cytochrome P450 enzymes and nitroreductases to form highly reactive hydroxylamine and nitroso intermediates. These intermediates rapidly oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity[4]. Consequently, inhalation of dust or dermal absorption of solutions must be strictly prevented through the use of proper PPE and fume hoods.

  • Reactivity Causality (Exothermic Reduction): The nitro group is highly electron-withdrawing and acts as a strong oxidant in the presence of reducing agents. Mixing this compound's waste with laboratory reducers (e.g., sodium borohydride, lithium aluminum hydride) can trigger an uncontrolled, exothermic reduction to the corresponding aniline derivative. This thermal runaway can lead to the pressurization and explosive rupture of waste containers[3].

  • Environmental Causality (Aquatic Toxicity): Nitroaromatics are recalcitrant to standard wastewater treatment and exhibit significant aquatic toxicity[5]. They must never be discharged into the sewer system. The EPA mandates that nitroaromatic waste be collected and transferred to a licensed facility for high-temperature incineration[6].

Waste Segregation & Accumulation Strategy

Proper segregation at the source prevents dangerous cross-reactions and reduces disposal costs.

WasteSegregation Start Waste Generation: 3-[(2-Nitrophenyl)amino]propanamide IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Mixture) IsSolid->LiquidWaste Liquid Consumables Contaminated Consumables IsSolid->Consumables PPE/Wipes SolidContainer Seal in Amber Glass or HDPE Container SolidWaste->SolidContainer LiquidContainer Segregate from Strong Oxidizers/Reducers LiquidWaste->LiquidContainer Biohazard Double-bag in Solid Waste Bin Consumables->Biohazard Labeling Attach Hazardous Waste Tag SolidContainer->Labeling LiquidStore Store in Compatible Solvent Waste Jug LiquidContainer->LiquidStore LiquidStore->Labeling Biohazard->Labeling EHSPickup EHS / Licensed Disposal Pickup Labeling->EHSPickup

Decision tree for the segregation and disposal of 3-[(2-Nitrophenyl)amino]propanamide waste.

Step-by-Step Disposal Workflows

Every disposal action must be a self-validating system to ensure containment integrity.

Protocol A: Solid Waste Disposal (Unused Reagents & Powders)
  • Collection: Working inside a certified chemical fume hood, gather all unreacted or expired 3-[(2-Nitrophenyl)amino]propanamide solid. Causality: The fume hood draft prevents the inhalation of micro-particulates, mitigating systemic toxicity risks[4].

  • Containment: Transfer the solid into a wide-mouth, amber glass jar or a High-Density Polyethylene (HDPE) container.

    • Validation Step: Inspect the cap to ensure it is PTFE-lined. Standard rubber or paper seals can degrade upon prolonged contact with trace solvents or nitroaromatics.

  • Labeling: Affix a standard Hazardous Waste tag. Explicitly write "Toxic Solid: 3-[(2-Nitrophenyl)amino]propanamide" and check the "Toxic" and "Irritant" hazard boxes. Do not use abbreviations[7].

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a plastic tray) to catch potential container failures[7].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & HPLC Effluent)
  • Compatibility Verification: Verify the solvent composition of the waste stream. Ensure the waste does not contain strong reducing agents (e.g., borohydrides, dithionites) or strong bases.

  • Transfer: Using a dedicated funnel, slowly pour the solution into a compatible solvent waste jug (e.g., a 4L HDPE carboy).

    • Validation Step: Visually confirm that at least 20% headspace remains in the carboy. This void volume accommodates vapor expansion due to ambient temperature fluctuations, preventing hydrostatic rupture.

  • Sealing: Cap the carboy securely. If the waste mixture is known to slowly evolve gas (e.g., residual trace reactions), utilize a vented cap specifically designed for chemical waste.

  • Documentation: Immediately update the chemical waste log attached to the carboy. List the exact percentage of 3-[(2-Nitrophenyl)amino]propanamide alongside the primary solvents (e.g., "5% 3-[(2-Nitrophenyl)amino]propanamide, 95% Methanol").

Protocol C: Contaminated Consumables
  • Segregation: Collect all contaminated Kimwipes, filter papers, disposable spatulas, and nitrile gloves.

  • Bagging: Place the items into a clear, heavy-duty polyethylene bag (at least 4 mil thickness).

  • Double-Containment: Tie the bag securely and place it inside a secondary solid hazardous waste bin (often a white or yellow drum, depending on institutional EHS guidelines). Label as "Debris contaminated with Nitroaromatics."

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (< 50g / 500mL) Assess->Minor Major Major Spill (> 50g / 500mL) Assess->Major PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Collect Mechanically Collect (Avoid Dust Formation) Contain->Collect Clean Decontaminate Surface (Soap & Water/Solvent) Collect->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Step-by-step workflow for responding to 3-[(2-Nitrophenyl)amino]propanamide spills.

Minor Spill Protocol (Solid Powder):

  • Isolate: Restrict access to the immediate area.

  • PPE: Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood, a fit-tested N95 or P100 particulate respirator is highly recommended[8].

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) using a spray bottle. Causality: Wetting the powder prevents aerosolization and subsequent inhalation during cleanup.

  • Collect: Use a disposable plastic scoop or damp paper towels to mechanically collect the material. Do not sweep dry powder[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a wipe-down with ethanol to remove organic residues.

  • Dispose: Place all cleanup materials into a hazardous waste bag as outlined in Protocol C.

Sources

Handling

Personal protective equipment for handling 3-[(2-Nitrophenyl)amino]propanamide

Advanced Safety and Operational Guide: Handling 3-[(2-Nitrophenyl)amino]propanamide As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a causally-driven syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-[(2-Nitrophenyl)amino]propanamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a causally-driven system of risk mitigation. 3-[(2-Nitrophenyl)amino]propanamide (CAS: 36332-43-1) is a highly valuable building block in drug development, but its structural motifs—specifically the nitroaromatic ring conjugated with a secondary amine—present distinct toxicological challenges.

This guide provides a self-validating operational framework for selecting Personal Protective Equipment (PPE), executing safe laboratory transfers, and managing disposal. Our goal is to ensure that your workflow is not only compliant but fundamentally resilient against accidental exposure.

Mechanistic Hazard Profiling & Causality

To design an effective PPE strategy, we must first deconstruct the physicochemical properties driving the hazard.

Nitroaromatic compounds are notorious for their ability to induce methemoglobinemia. If absorbed systemically, the nitro group is enzymatically reduced to a hydroxylamine, which subsequently oxidizes the iron in hemoglobin (Fe²⁺ to Fe³⁺), drastically impairing the blood's oxygen-carrying capacity . Furthermore, the moderate lipophilicity of this compound means that if it is dissolved in common organic vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), it can rapidly penetrate the stratum corneum, bypassing standard epidermal defenses.

Table 1: Physicochemical Hazard Metrics & Causality

MetricValueHazard CausalityOperational Mitigation
Molecular Weight 209.20 g/mol Fine powders easily aerosolize, creating immediate inhalation risks.Handle exclusively in a certified fume hood; use anti-static tools.
LogP (Estimated) ~0.94Moderate lipophilicity enables rapid dermal penetration if dissolved in organics.Strict double-gloving; immediate removal of PPE if solvent splashes.
Polar Surface Area 98 ŲFacilitates systemic absorption and intracellular distribution.Prevent all dermal and mucosal contact; use face shields for solutions.
Functional Groups Nitroaromatic, AmideEnzymatic reduction to hydroxylamines causes methemoglobinemia.Monitor personnel for cyanosis (blue lips/fingertips) post-exposure.

Causality-Driven PPE Selection

According to OSHA standards for personal protective equipment, hazard assessments must dictate specific PPE selection rather than relying on generic laboratory defaults . Standard thin latex or nitrile gloves are insufficient for handling nitroaromatics dissolved in organic solvents.

  • Hand Protection (The Double-Gloving System): This is a self-validating protocol. If the outer glove is breached by a solvent, the inner glove provides a visible secondary barrier and a temporal buffer, allowing the operator to safely abort the procedure before dermal exposure occurs.

  • Eye and Face Protection: Unvented chemical splash goggles are mandatory. If scaling up (>10 grams) or handling reactive solutions, a full-face shield must be added to protect mucosal membranes from micro-splashes.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If weighing must occur outside a hood (which is highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to intercept aerosolized particles.

Table 2: Glove Permeation Dynamics for Nitroaromatic Solutions

Glove MaterialThicknessBreakthrough TimeDegradationStrategic Role in Protocol
Standard Nitrile 4 mil< 10 minsPoorInner layer only; provides dexterity and secondary breach detection.
Heavy Duty Nitrile 8 mil30 - 60 minsFairAcceptable for short-duration (<15 min) dry powder handling.
Neoprene 15 mil> 240 minsExcellentPrimary outer layer; resists organic solvent vehicles (e.g., DMSO).
Butyl Rubber 14 mil> 480 minsExcellentEmergency response and large-scale spill cleanup.

Operational Workflow: Step-by-Step Methodology

This methodology is designed so that failure at any single step does not compromise overall safety.

Step 1: Pre-Operational Verification Verify the fume hood face velocity is between 100-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers and reducing agents, which can react violently with nitroaromatics.

Step 2: PPE Donning Don a flame-resistant (FR) or chemical-resistant lab coat, inner 4-mil nitrile gloves, unvented safety goggles, and outer 15-mil neoprene gloves.

Step 3: Static Mitigation (Causality Check) Causality: Nitroaromatic powders possess high surface energy and hold static charge. Unmitigated static causes the powder to repel from the spatula and aerosolize. Action: Use an anti-static ion gun (e.g., Zerostat) on the weigh boat and spatula prior to transfer to neutralize surface charges.

Step 4: Transfer and Solubilization Tare the weigh boat. Carefully transfer 3-[(2-Nitrophenyl)amino]propanamide using a micro-spatula. Cap the source bottle immediately. Causality: Dry powders pose an inhalation risk, whereas solutions pose a dermal penetration risk. Action: Add the solvent (e.g., DMSO) directly to the tared weigh boat inside the hood. Do not transport dry powder across the laboratory; convert it to a liquid state immediately to eliminate aerosolization risks.

Step 5: Doffing and Decontamination Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste. Wet-wipe the balance and surrounding area with a compatible solvent (e.g., 10% ethanol/water), followed by a soap and water wipe. Remove inner gloves and wash hands with soap and water for at least 20 seconds.

Emergency Spill Response & Disposal Plans

The National Research Council's Prudent Practices in the Laboratory emphasizes that all dry powder transfers of toxic organics must utilize wet-cleaning methods to prevent aerosolization .

Emergency Spill Response (Self-Validating System): The spill response protocol relies on concentric rings of isolation. By immediately evacuating and donning a P100 respirator, you validate the respiratory barrier before addressing the chemical hazard.

  • Isolate: Evacuate personnel from the immediate area.

  • Protect: Don Butyl rubber gloves and a P100 respirator.

  • Contain (No Dry Sweeping): Causality: Dry sweeping introduces mechanical energy that aerosolizes the powder, bypassing dermal protection and attacking the respiratory mucosa. Action: Cover solid spills with damp absorbent pads to trap particles via capillary action. For liquid spills, use an inert absorbent (e.g., vermiculite).

  • Clean: Carefully scoop the absorbed material into a hazardous waste container. Wash the area thoroughly with detergent and water.

Disposal Plan:

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and outer gloves in a clearly labeled, sealable chemical waste bag. Label as "Toxic Solid Waste: Contains Nitroaromatics."

  • Liquid Waste: Segregate aqueous and organic waste. Organic waste containing 3-[(2-Nitrophenyl)amino]propanamide must be kept strictly away from reducing agents. Label as "Halogen-Free Organic Waste - Contains Nitroaromatics."

Operational Flowchart

Workflow A Pre-Entry Risk Assessment B Verify Engineering Controls (Fume Hood >100 fpm) A->B C Don PPE: FR Coat, Goggles, Double Gloves (Nitrile/Neoprene) B->C D Handle 3-[(2-Nitrophenyl) amino]propanamide C->D E Spill Occurs? D->E F Wet-Wipe Decontamination & Doff Outer Gloves E->F No G Evacuate, Don P100 Respirator, Use Damp Absorbent E->G Yes H Dispose as Hazardous Waste & Wash Hands F->H G->H

Workflow for PPE donning, chemical handling, and emergency spill response.

References

  • Ludlow, J. T., Wilkerson, R. G., & Nappe, T. M. (2023). Methemoglobinemia. StatPearls Publishing. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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